molecular formula C11H11ClO B2939348 2-Chloro-1-cyclopropyl-2-phenylethan-1-one CAS No. 1535994-87-6

2-Chloro-1-cyclopropyl-2-phenylethan-1-one

Cat. No.: B2939348
CAS No.: 1535994-87-6
M. Wt: 194.66
InChI Key: GFPXYVDOQWHIOA-UHFFFAOYSA-N
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Description

2-Chloro-1-cyclopropyl-2-phenylethan-1-one ( 1535994-87-6) is a high-purity organic compound with a molecular formula of C11H11ClO and a molecular weight of 194.66 g/mol. This molecule features a ketone functional group α-substituted with a chlorine atom and a phenyl ring, while the carbonyl is directly bound to a cyclopropane ring. This unique structure, an α-chloroketone, makes it a valuable and versatile building block in organic synthesis and medicinal chemistry research. Its reactivity allows it to serve as a key intermediate for the construction of more complex molecules, particularly in nucleophilic substitution reactions where the chlorine atom can be displaced. Researchers can leverage this compound in the synthesis of novel heterocycles or for the introduction of the cyclopropyl group into target structures, a motif of significant interest in drug discovery due to its ability to modulate metabolic stability and conformational properties. The compound is associated with the MDL number MFCD24074339 and can be represented by the SMILES string O=C(C1CC1)C(Cl)C2=CC=CC=C2. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-cyclopropyl-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c12-10(11(13)9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPXYVDOQWHIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C(C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Chloro-1-cyclopropyl-2-phenylethan-1-one: A Technical Guide to Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-1-cyclopropyl-2-phenylethan-1-one (CAS: 1535994-87-6) is a specialized


-haloketone intermediate used primarily in the synthesis of polysubstituted heterocycles and pharmaceutical active ingredients (APIs).[1][2][3] Structurally, it features a cyclopropyl ketone moiety linked to a benzylic chloride.[4] This unique architecture makes it a critical building block for Prasugrel-type antiplatelet agents  and thiazole-based antimicrobial scaffolds , exploiting the high reactivity of the 

-carbon for nucleophilic substitution and cyclization reactions.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic protocols, and downstream applications in drug discovery.[4]

Part 1: Structural Analysis & Physicochemical Properties[5]

Chemical Identity

The molecule consists of a central carbonyl group flanked by a cyclopropyl ring and a chloro-benzyl group. The presence of the chlorine atom at the


-position relative to the carbonyl creates a highly electrophilic center, susceptible to attack by nucleophiles.[4]
PropertyData
IUPAC Name 2-Chloro-1-cyclopropyl-2-phenylethan-1-one
CAS Number 1535994-87-6
Molecular Formula C

H

ClO
Molecular Weight 194.66 g/mol
SMILES O=C(C1CC1)C(Cl)c2ccccc2
InChI Key GFPXYVDOQWHIOA-UHFFFAOYSA-N
Appearance Pale yellow oil or low-melting solid
Solubility Soluble in DCM, CHCl

, EtOAc; Insoluble in water
Stereochemistry & Reactivity[5]
  • Chirality: The C2 carbon (bearing the chlorine and phenyl group) is a chiral center.[4] Synthetic preparations typically yield a racemic mixture (

    
    ), though asymmetric synthesis or chiral resolution is required for specific pharmaceutical applications.[4]
    
  • Reactivity Profile:

    • Electrophilic

      
      -Carbon:  The C-Cl bond is activated by the adjacent carbonyl, facilitating S
      
      
      
      2 reactions with amines, thiols, and azides.[4]
    • Cyclopropyl Ring Strain: The cyclopropyl group adds steric bulk and ring strain (~27.5 kcal/mol), influencing the conformation and stability of the ketone.[4] It is generally stable under standard nucleophilic substitution conditions but can undergo ring-opening under strong acid catalysis.

Part 2: Synthetic Methodology

The most authoritative and scalable route to 2-Chloro-1-cyclopropyl-2-phenylethan-1-one involves the


-chlorination of 1-cyclopropyl-2-phenylethan-1-one . This approach mimics the industrial synthesis of related fluorinated intermediates (e.g., for Prasugrel) and ensures high regioselectivity.[4]
Reaction Pathway Diagram[5]

SynthesisPathway Start 1-Cyclopropyl-2-phenylethan-1-one (Parent Ketone) Intermediate Enol Intermediate Start->Intermediate Tautomerization Reagent Sulfuryl Chloride (SO2Cl2) or NCS Reagent->Intermediate Product 2-Chloro-1-cyclopropyl- 2-phenylethan-1-one Intermediate->Product Electrophilic Chlorination

Caption: Electrophilic


-chlorination pathway via enol intermediate.
Validated Experimental Protocol

Objective: Synthesis of 2-Chloro-1-cyclopropyl-2-phenylethan-1-one via SO


Cl

chlorination.

Reagents:

  • 1-Cyclopropyl-2-phenylethan-1-one (1.0 eq)[5]

  • Sulfuryl Chloride (SO

    
    Cl
    
    
    
    ) (1.1 eq)[4]
  • Dichloromethane (DCM) (Solvent, anhydrous)[4][6]

  • Methanol (Catalytic, optional for activation)[4]

Step-by-Step Methodology:

  • Preparation: Charge a dry 3-neck round-bottom flask with 1-cyclopropyl-2-phenylethan-1-one (10 mmol) and anhydrous DCM (50 mL). Maintain an inert atmosphere (N

    
     or Ar).[4]
    
  • Cooling: Cool the solution to 0°C using an ice bath to suppress polychlorination side products.

  • Addition: Add Sulfuryl Chloride (11 mmol) dropwise over 20 minutes. Note: Gas evolution (SO

    
     and HCl) will occur; ensure proper ventilation.[4]
    
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 9:1) or GC-MS.[7]

  • Quenching: Quench the reaction carefully with saturated aqueous NaHCO

    
     solution to neutralize acidic byproducts.
    
  • Extraction: Separate the organic layer and extract the aqueous phase with DCM (2 x 20 mL).

  • Purification: Dry combined organics over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure. The crude oil can be used directly or purified via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).[4]
    

Mechanistic Insight: The reaction proceeds through the acid-catalyzed formation of the enol tautomer, which then attacks the electrophilic sulfuryl chloride.[4] The high acidity of the benzylic proton facilitates this enolization.[4]

Part 3: Applications in Drug Development[5]

This scaffold is a versatile precursor for constructing pharmacophores found in antiplatelet drugs, antifungals, and kinase inhibitors.[4]

Heterocycle Synthesis (Hantzsch Reaction)

The primary application is the synthesis of 2-amino-4-phenyl-5-cyclopropylthiazoles . By reacting the


-chloro ketone with thiourea, researchers can access the thiazole ring system, a privileged structure in medicinal chemistry.[4]

Workflow:

  • Reactants: 2-Chloro-1-cyclopropyl-2-phenylethan-1-one + Thiourea.

  • Conditions: Reflux in Ethanol (2-4 hours).

  • Product: 2-Amino-4-phenyl-5-cyclopropylthiazole hydrobromide.

  • Significance: This mimics the core structure of several antifungal agents and kinase inhibitors where the cyclopropyl group provides metabolic stability and hydrophobic interaction.[4]

Prasugrel-Related Intermediates

While Prasugrel utilizes a 2-fluorophenyl analog, the 2-phenyl derivative serves as a critical Structure-Activity Relationship (SAR) probe. It allows medicinal chemists to evaluate the role of the fluorine atom in binding affinity and metabolic clearance.[4]

Application Workflow Diagram

Applications Core 2-Chloro-1-cyclopropyl- 2-phenylethan-1-one Thiourea + Thiourea (Hantzsch Synthesis) Core->Thiourea Amines + Primary/Secondary Amines (S_N2 Substitution) Core->Amines Base + Base (NaOEt) (Darzens Reaction) Core->Base Thiazole 2-Amino-4-phenyl- 5-cyclopropylthiazole (Antimicrobial Scaffold) Thiourea->Thiazole AminoKetone $alpha$-Amino Ketones (CNS Active Ligands) Amines->AminoKetone Epoxide Glycidic Esters/Epoxides (Synthetic Intermediates) Base->Epoxide

Caption: Divergent synthesis pathways yielding thiazoles, amino ketones, and epoxides.[1][2][3][8][9][6][7][10][11]

Part 4: Safety & Handling

Warning:


-Haloketones are potent lachrymators  and skin irritants.
  • Engineering Controls: Always handle in a functioning fume hood.

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.[4]

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or decomposition.

References

  • PubChem. (2025).[4][8] 2-Chloro-1-cyclopropyl-2-phenylethan-1-one (Compound).[1][2] National Library of Medicine.[4] [Link][4]

  • Google Patents. (2012).[4] Preparation method of 2-halogenated-2-(2-fluorophenyl)-1-cyclopropylethanone (CN102643180B).

  • Asian Journal of Chemistry. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives. [Link]

  • MDPI. (2018).[4] Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives. [Link]

Sources

2-Chloro-1-cyclopropyl-2-phenylethanone molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Chloro-1-cyclopropyl-2-phenylethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-1-cyclopropyl-2-phenylethanone, a versatile α-chloroketone of significant interest in synthetic organic chemistry. As a bifunctional molecule, it incorporates a reactive chloromethyl ketone, a stable cyclopropyl ring, and a phenyl group, making it a valuable intermediate for the synthesis of complex chemical entities. This document details its molecular characteristics, outlines robust methodologies for its synthesis and purification, presents a systematic approach to its analytical characterization, and discusses its potential applications as a building block in pharmaceutical and agrochemical research. The protocols and insights provided herein are intended to equip researchers and development scientists with the critical information required for the effective utilization of this compound.

Molecular Identity and Physicochemical Properties

2-Chloro-1-cyclopropyl-2-phenylethanone is a halogenated ketone with the chemical formula C₁₁H₁₁ClO.[1] Its structure features a carbonyl group bonded to a cyclopropyl ring and a chloromethyl group that is also attached to a phenyl ring. The presence of a chiral center at the carbon bearing the chlorine atom means the compound can exist as a racemic mixture or as individual enantiomers.

Key Identifiers and Properties

The fundamental properties of 2-Chloro-1-cyclopropyl-2-phenylethanone are summarized below. These data are critical for reaction planning, safety assessments, and analytical method development.

PropertyValueSource(s)
Systematic Name 2-Chloro-1-cyclopropyl-2-phenylethanoneIUPAC Nomenclature
Synonym 2-chloro-1-cyclopropyl-2-phenylethan-1-one
CAS Number 1535994-87-6[1]
Molecular Formula C₁₁H₁₁ClO[1]
Molecular Weight 194.66 g/mol [1][2]
MDL Number MFCD24074339[1]
SMILES Code O=C(C1CC1)C(Cl)C2=CC=CC=C2[1]
InChI Key GFPXYVDOQWHIOA-UHFFFAOYSA-N

Note: Physical properties such as melting point, boiling point, and solubility are not widely reported in public literature and should be determined experimentally.

Synthesis and Manufacturing

α-Chloroketones are pivotal intermediates in organic synthesis, frequently employed in the construction of nitrogen-containing heterocycles, epoxides, and as precursors for HIV protease inhibitors.[3] The synthesis of 2-Chloro-1-cyclopropyl-2-phenylethanone can be approached through several established methods for α-halogenation of ketones. A common and effective strategy involves the direct chlorination of the parent ketone, 1-cyclopropyl-2-phenylethanone.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process beginning with a Friedel-Crafts acylation to form the precursor ketone, followed by α-chlorination.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: α-Chlorination Reactants1 Cyclopropylacetyl Chloride Benzene Catalyst1 AlCl₃ Reactants1->Catalyst1 Reaction Product1 1-Cyclopropyl-2-phenylethanone Catalyst1->Product1 Yields ChlorinatingAgent N-Chlorosuccinimide (NCS) Product1->ChlorinatingAgent Reaction FinalProduct 2-Chloro-1-cyclopropyl-2-phenylethanone ChlorinatingAgent->FinalProduct Yields

Caption: Proposed two-step synthesis of 2-Chloro-1-cyclopropyl-2-phenylethanone.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Cyclopropyl-2-phenylethanone (Precursor)

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and anhydrous benzene (5 vol.).

  • Cooling: Cool the suspension to 0-5 °C in an ice-water bath.

  • Addition: Add cyclopropylacetyl chloride (1.0 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (HCl).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 5 vol.).

  • Washing & Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to yield the precursor ketone.

Step 2: α-Chlorination to 2-Chloro-1-cyclopropyl-2-phenylethanone

  • Setup: In a round-bottom flask, dissolve the 1-cyclopropyl-2-phenylethanone (1.0 eq.) from Step 1 in a suitable solvent such as carbon tetrachloride or methanol.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS, 1.1 eq.) and a catalytic amount of a radical initiator like benzoyl peroxide or an acid catalyst like p-toluenesulfonic acid. The choice of catalyst depends on the desired mechanism.[4]

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 2-Chloro-1-cyclopropyl-2-phenylethanone.

Analytical Characterization and Quality Control

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the final compound. Commercial suppliers may provide analytical data such as NMR, HPLC, and LC-MS.[1]

Analytical Workflow

Analytical_Workflow cluster_workflow QC Protocol cluster_techniques Analytical Techniques Sample Purified Sample Identity Structural Identity Sample->Identity Purity Purity Assessment Sample->Purity Final Release Specification Met Identity->Final NMR ¹H & ¹³C NMR Identity->NMR Confirms Connectivity MS Mass Spectrometry (GC-MS/LC-MS) Identity->MS Confirms Mass FTIR FT-IR Spectroscopy Identity->FTIR Confirms Functional Groups Purity->Final HPLC HPLC (UV Detector) Purity->HPLC Quantifies Purity (%)

Caption: Quality control workflow for 2-Chloro-1-cyclopropyl-2-phenylethanone.

Expected Analytical Data
TechniqueExpected Results
¹H NMR - Multiplets in the aromatic region (~7.2-7.5 ppm) corresponding to the phenyl protons. - A singlet or doublet for the proton on the chiral center (~5.0-5.5 ppm). - A multiplet for the cyclopropyl methine proton (~1.5-2.0 ppm). - Multiplets for the cyclopropyl methylene protons (~0.5-1.2 ppm).
¹³C NMR - A peak for the ketone carbonyl carbon (~195-205 ppm). - Peaks in the aromatic region (~125-140 ppm). - A peak for the carbon bearing the chlorine atom (~55-65 ppm). - Peaks for the cyclopropyl carbons (~10-20 ppm).
Mass Spec. - Molecular ion peak (M⁺) at m/z ≈ 194.66. - Isotope peak (M+2) at m/z ≈ 196.66 with ~32% the intensity of M⁺, characteristic of a single chlorine atom. - Common fragments corresponding to the loss of Cl, C₃H₅ (cyclopropyl), or C₆H₅ (phenyl) groups.
HPLC - A single major peak under optimized conditions, with purity typically >98% for research-grade material.[5]
FT-IR - Strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹. - C-Cl stretch around 650-800 cm⁻¹. - Aromatic C-H and C=C stretches.

Applications in Research and Development

The synthetic utility of 2-Chloro-1-cyclopropyl-2-phenylethanone stems from its ability to participate in a variety of chemical transformations, primarily leveraging the reactivity of the α-chloro-ketone moiety.

  • Heterocycle Synthesis: It is an excellent precursor for synthesizing substituted oxazoles, imidazoles, and thiazoles through condensation reactions with appropriate nucleophiles (e.g., amides, amidines, thioamides).

  • Nucleophilic Substitution: The chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, azides) to introduce new functionalities. This is a key step in the synthesis of fungicides like prothioconazole from a related intermediate.[6]

  • Favorskii Rearrangement: Treatment with a base can induce a Favorskii rearrangement to yield cyclopropanecarboxylic acid derivatives, offering a route to highly functionalized small rings.

  • Pharmaceutical and Agrochemical Scaffolds: The cyclopropyl group is a desirable feature in many bioactive molecules due to its conformational rigidity and metabolic stability. This compound serves as a key building block for introducing the cyclopropyl ketone pharmacophore. Cyclopropyl-substituted acetophenones are known intermediates for agricultural fungicides.[7]

Applications cluster_reactions Synthetic Transformations cluster_products Potential Products Start 2-Chloro-1-cyclopropyl-2-phenylethanone Nucleophile Nucleophilic Substitution (e.g., R-NH₂) Start->Nucleophile Base Favorskii Rearrangement (Base) Start->Base Condensation Heterocycle Formation (e.g., Thioamide) Start->Condensation AminoKetone α-Amino Ketone Derivatives Nucleophile->AminoKetone Acid Cyclopropanecarboxylic Acid Derivatives Base->Acid Thiazole Substituted Thiazoles Condensation->Thiazole

Caption: Potential synthetic applications of 2-Chloro-1-cyclopropyl-2-phenylethanone.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-Chloro-1-cyclopropyl-2-phenylethanone should always be consulted, general precautions for α-chloroketones must be observed. Structurally related compounds like 2-Chloro-1-cyclopropylethan-1-one are classified as causing severe skin burns and eye damage.[8]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing chemical-resistant gloves, safety goggles, and a lab coat.

  • Inhalation/Contact: The compound is likely a lachrymator and an irritant to the respiratory system and skin. Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-1-cyclopropyl-2-phenylethanone is a high-value chemical intermediate with significant potential in synthetic chemistry. Its well-defined structure allows for predictable reactivity, making it a reliable building block for complex molecular architectures. This guide has provided a technical framework for its synthesis, characterization, and application, offering researchers a solid foundation for incorporating this versatile compound into their research and development programs. Adherence to rigorous analytical quality control and appropriate safety protocols is paramount to its successful and safe utilization.

References

  • PubChem. 2-Chloro-1-cyclopentylethanone. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. [Link]

  • PubChem. 2-Chloro-1-cyclopropylethan-1-one. [Link]

  • Google Patents. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.
  • ResearchGate. (PDF) Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. [Link]

  • Organic Chemistry Portal. A Safe, Convenient and Efficient One-Pot Synthesis of α-Chloroketone Acetals Directly from Ketones Using Iodobenzene Dichloride. [Link]

  • Google Patents. KR20190055837A - Preparation of cyclopropyl-substituted acetophenone.
  • ResearchGate. Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. [Link]

  • ACS Publications. A convenient and simple method for the .alpha.'-chlorination of .alpha.,.beta. and conjugated ketones. [Link]

Sources

Solubility of 2-Chloro-1-cyclopropyl-2-phenylethanone in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 2-Chloro-1-cyclopropyl-2-phenylethanone in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-1-cyclopropyl-2-phenylethanone, a key intermediate in various synthetic pathways. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's solubility profile, grounded in both theoretical principles and practical, field-proven experimental methodologies. We will explore the physicochemical properties of this α-chloroketone, predict its behavior in a range of common organic solvents, and provide a self-validating, step-by-step protocol for its qualitative solubility determination. The insights herein are designed to facilitate informed decisions in solvent selection for synthesis, purification, and formulation processes.

Introduction: The Significance of Solubility for a Versatile Building Block

2-Chloro-1-cyclopropyl-2-phenylethanone (C₁₁H₁₁ClO, MW: 194.66 g/mol ) is an α-chloroketone, a class of compounds recognized as highly valuable building blocks in organic synthesis.[1][2] The presence of three key functional regions—a phenyl ring, a cyclopropyl group, and an α-chlorinated ketone—makes it a versatile precursor for constructing complex molecular architectures, particularly in the synthesis of N, S, and O-heterocycles which are often scaffolds for pharmacologically active compounds.[2]

The success of any synthetic or formulation process hinges on the solubility of its components. An understanding of the solubility profile of 2-Chloro-1-cyclopropyl-2-phenylethanone is therefore not merely academic; it is a critical parameter that dictates:

  • Reaction Kinetics: The choice of a solvent that fully dissolves reactants ensures a homogeneous reaction medium, leading to more predictable and reproducible reaction rates.

  • Purification Efficiency: Processes such as recrystallization and chromatography are fundamentally dependent on solubility differentials. Selecting an appropriate solvent system is paramount for isolating the target compound with high purity.

  • Formulation & Drug Delivery: In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) or its intermediates directly impacts its bioavailability and the choice of delivery vehicle.

This guide provides the necessary framework for approaching these challenges with scientific rigor.

Theoretical Underpinnings of Solubility

The solubility of a compound is governed by the intermolecular forces between the solute (2-Chloro-1-cyclopropyl-2-phenylethanone) and the solvent. The adage "like dissolves like" provides a foundational principle for prediction.

Molecular Structure Analysis:

  • Nonpolar Moieties: The compound possesses a phenyl group and a cyclopropyl ring, which are both nonpolar and hydrophobic in nature. These regions will favor interactions with nonpolar solvents through van der Waals forces.

  • Polar Moieties: The carbonyl group (C=O) is strongly polar, creating a dipole moment. The chlorine atom attached to the α-carbon is an electron-withdrawing group, further enhancing the polarity of that region of the molecule.[3] These polar sites allow for dipole-dipole interactions with polar solvents.

Predicted Solubility Profile: Based on this hybrid structure, 2-Chloro-1-cyclopropyl-2-phenylethanone is expected to be:

  • Insoluble in Water: The large nonpolar surface area of the phenyl and cyclopropyl groups will dominate, preventing effective solvation by the highly polar, hydrogen-bonding network of water.

  • Soluble in Polar Aprotic Solvents: Solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetone can engage in dipole-dipole interactions with the carbonyl and C-Cl groups, while also accommodating the nonpolar regions. Indeed, syntheses involving similar compounds often utilize solvents like DCM.[4][5]

  • Soluble in Moderately Polar and Nonpolar Solvents: Solvents such as toluene and diethyl ether should effectively solvate the nonpolar portions of the molecule, making solubility likely.

  • Soluble in Polar Protic Solvents: Alcohols like methanol and ethanol should also be effective solvents due to their ability to interact with the polar ketone group, although they are less ideal than aprotic solvents if reactivity is a concern.

Qualitative Solubility Profile: An Experimental Overview

While precise quantitative data is often determined on a case-by-case basis, a qualitative assessment provides invaluable guidance for solvent screening. The following table summarizes the predicted solubility of 2-Chloro-1-cyclopropyl-2-phenylethanone in a range of common laboratory solvents, categorized by their polarity.

Solvent ClassSolvent NamePolarity IndexPredicted SolubilityRationale
Nonpolar Hexane0.1Sparingly Soluble / InsolubleDominated by nonpolar interactions, but the polar ketone may limit high solubility.
Toluene2.4SolubleAromatic solvent interacts favorably with the phenyl ring.
Polar Aprotic Diethyl Ether2.8SolubleBalances solvation of polar and nonpolar regions effectively.
Dichloromethane (DCM)3.1Highly SolubleExcellent solvent for α-chloroketones; used in related syntheses.[4][6]
Ethyl Acetate4.4Highly SolubleCarbonyl group and moderate polarity make it a strong candidate.
Tetrahydrofuran (THF)4.0Highly SolubleEther functionality and cyclic structure provide good solvation.
Acetone5.1Highly SolubleKetone solvent interacts very favorably with the solute's carbonyl group.
Polar Protic Isopropanol3.9SolubleAlkyl chain aids in solvating nonpolar parts, OH group interacts with the ketone.
Ethanol4.3SolubleSimilar to isopropanol.
Methanol5.1SolubleMost polar of the alcohols, good interaction with the ketone.
Aqueous Water10.2InsolubleLarge hydrophobic regions prevent dissolution in the polar H-bond network.

Experimental Protocol: A Self-Validating Method for Qualitative Solubility Determination

This protocol is designed to be a self-validating system for reliably assessing solubility. The causality behind each step is explained to ensure both technical accuracy and practical understanding.

Objective

To systematically determine the qualitative solubility of 2-Chloro-1-cyclopropyl-2-phenylethanone in a selected range of organic solvents at ambient temperature.

Materials & Equipment
  • 2-Chloro-1-cyclopropyl-2-phenylethanone (solute)

  • Analytical Balance (± 0.1 mg)

  • Glass test tubes (e.g., 13x100 mm) and rack

  • Vortex mixer

  • Graduated pipettes or micropipettes

  • Solvent set (minimum recommendation: Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Methanol, and Deionized Water)

  • Safety Equipment: Chemical-resistant gloves, safety glasses, lab coat. All procedures must be performed in a certified chemical fume hood.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_test Solubility Test cluster_results Classification start Start weigh Weigh 10 mg of Solute (2-Chloro-1-cyclopropyl-2-phenylethanone) start->weigh add_solute Place Solute into Test Tube weigh->add_solute add_solvent Add 1.0 mL of Solvent add_solute->add_solvent vortex Vortex for 30 seconds at ambient temperature add_solvent->vortex observe Observe for Dissolution vortex->observe soluble Soluble: Clear, homogeneous solution observe->soluble Yes sparingly Sparingly Soluble: Hazy, cloudy, or some undissolved particles remain observe->sparingly Partial insoluble Insoluble: Majority of solid remains undissolved observe->insoluble No end_node Record Result & Repeat with Next Solvent soluble->end_node sparingly->end_node insoluble->end_node

Caption: Workflow for the qualitative determination of solubility.

Step-by-Step Procedure
  • Preparation: Accurately weigh approximately 10 mg of 2-Chloro-1-cyclopropyl-2-phenylethanone and place it into a clean, dry test tube.

    • Expertise & Causality: Using a consistent, measured amount of solute and solvent (e.g., 10 mg in 1.0 mL, creating a 10 mg/mL mixture) is crucial for reproducible, comparable results across different solvents.

  • Solvent Addition: Add 1.0 mL of the first test solvent to the test tube.

  • Mixing: Cap the test tube securely and vortex the mixture vigorously for 30 seconds.

    • Expertise & Causality: Vigorous agitation is necessary to overcome the activation energy barrier of dissolution and ensure the entire sample is exposed to the solvent. A standardized mixing time ensures uniform treatment for all samples.

  • Observation & Classification: Allow the mixture to stand for 1 minute. Observe the solution against a dark background to clearly identify any undissolved particles. Classify the solubility based on the following criteria:

    • Soluble: The solid completely dissolves, leaving a clear, homogeneous solution with no visible particles.

    • Sparingly Soluble: The majority of the solid dissolves, but the solution appears hazy or a small amount of undissolved solid remains.

    • Insoluble: The solid shows little to no sign of dissolving.

  • Record Keeping: Record the observation in a laboratory notebook.

  • Systematic Screening: Repeat steps 1-5 for each solvent in the test set. It is logical to proceed from nonpolar to polar solvents to build a comprehensive profile.[7][8][9]

Trustworthiness: A Self-Validating System

To ensure the integrity of your results, incorporate the following checks:

  • Constant Temperature: Perform all tests at a consistent ambient temperature, as solubility is temperature-dependent.

  • Positive Control: Use a compound known to be soluble in a specific test solvent (e.g., naphthalene in toluene) to verify your observation technique.

  • Negative Control: Use a compound known to be insoluble (e.g., sodium chloride in dichloromethane) to confirm that your observation method can correctly identify insolubility.[10]

Conclusion

2-Chloro-1-cyclopropyl-2-phenylethanone exhibits a solubility profile characteristic of a molecule with significant polar and nonpolar features. It is predicted to be highly soluble in a broad range of common polar aprotic organic solvents such as dichloromethane, ethyl acetate, and acetone, while remaining insoluble in water. This understanding, confirmed through the reliable and systematic experimental protocol provided, is fundamental for the effective utilization of this versatile chemical intermediate. By applying these principles and methodologies, researchers can optimize solvent selection, enhance reaction efficiency and purity, and accelerate the development of novel chemical entities.

References

  • Solubility Testing of Organic Compounds | PDF - Scribd. (n.d.). Retrieved March 7, 2026, from Scribd. URL: [Link]

  • chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. Retrieved March 7, 2026, from chemistrysh.com. URL: [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Retrieved March 7, 2026, from online.fliphtml5.com. URL: [Link]

  • Solubility - Chemistry Online @ UTSC. (n.d.). Retrieved March 7, 2026, from utsc.utoronto.ca. URL: [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved March 7, 2026, from studylib.net. URL: [Link]

  • PubChem. (n.d.). 2-Chloro-1-cyclopropylethan-1-one. Retrieved March 7, 2026, from PubChem. URL: [Link]

  • Eureka | Patsnap. (2022, April 8). Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. Retrieved March 7, 2026, from Eureka. URL: [Link]

  • PubChem. (n.d.). 2-Chloro-1-cyclopentylethanone. Retrieved March 7, 2026, from PubChem. URL: [Link]

  • Google Patents. (n.d.). CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone. Retrieved March 7, 2026, from Google Patents.
  • Al-Zaydi, A. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-844. URL: [Link]

  • Google Patents. (n.d.). US20050090670A1 - Process for the preparation of alpha-chloroketones from alkyl esters. Retrieved March 7, 2026, from Google Patents.
  • PubMed. (2023, December 14). New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. Retrieved March 7, 2026, from PubMed. URL: [Link]

  • Chemsrc. (2025, October 3). CAS#:89237-86-5 | (chloro-1 cyclopropyl)-2 phenyl-2 ethanal. Retrieved March 7, 2026, from Chemsrc. URL: [Link]

  • Google Patents. (n.d.). KR20190055837A - Preparation of cyclopropyl-substituted acetophenone. Retrieved March 7, 2026, from Google Patents.
  • Pendiukh, V. V., & Rozhenko, O. B. (2024).

Sources

Comparative Analysis of 2-Chloro and 2-Bromo Cyclopropyl Phenyl Ketones: Reactivity, Mechanisms, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and medicinal chemistry, cyclopropyl ketones serve as highly versatile donor-acceptor building blocks. The introduction of a halogen atom at the 2-position of the cyclopropane ring fundamentally alters the electronic landscape and reactivity profile of the molecule. As a Senior Application Scientist, I frequently encounter the critical design choice between utilizing a 2-chloro versus a 2-bromo cyclopropyl phenyl ketone .

This technical guide provides an in-depth mechanistic analysis of how the subtle shift from chlorine to bromine dictates divergent synthetic pathways—from metal-halogen exchange and single-electron transfer (SET) to nucleophilic ring-opening. By understanding the causality behind these electronic and steric differences, researchers can rationally design self-validating experimental protocols to harness these strained ring systems.

Electronic and Steric Foundations (Causality)

The divergent behavior of 2-chloro and 2-bromo cyclopropyl phenyl ketones is rooted in the fundamental properties of the carbon-halogen (C-X) bond.

  • Bond Dissociation Energy (BDE) and Polarizability: The C-Br bond is significantly weaker (~280 kJ/mol) and longer (~1.94 Å) than the C-Cl bond (~330 kJ/mol, ~1.77 Å). The larger atomic radius of bromine makes its electron cloud highly polarizable. This polarizability lowers the activation energy required for both oxidative addition by transition metals and nucleophilic attack.

  • Inductive Effects: Chlorine is more electronegative (3.16 Pauling) than bromine (2.96 Pauling). In the 2-chloro derivative, the strong electron-withdrawing inductive effect tightens the cyclopropane C-C bonds, making the ring more resistant to homolytic cleavage.

  • Donor-Acceptor Dynamics: The phenyl ketone moiety acts as a powerful electron acceptor. When paired with a halogen leaving group, the cyclopropane ring becomes highly susceptible to polarization. However, because bromide is a vastly superior leaving group compared to chloride, the 2-bromo isomer readily undergoes formal substitution and ring-expansion reactions that the 2-chloro isomer resists[1].

Mechanistic Reactivity Profiles

Radical-Mediated Ring Opening (Single-Electron Transfer)

The application of single-electron reductants, such as Samarium(II) iodide (SmI2), highlights the stark contrast between the two halogens. The lower energy of the C-Br


 orbital allows it to readily accept an electron from SmI2, forming a transient radical anion that rapidly expels a bromide ion to generate a cyclopropyl radical. This radical subsequently triggers a ring-opening event, often utilized in 2[2]. In contrast, the 2-chloro derivative is largely inert to SmI2 under standard conditions, requiring the addition of toxic co-solvents (like HMPA) or superstoichiometric promoters to force the reduction, often leading to catalyst degradation[3].
Metal-Halogen Exchange

Organomagnesium intermediates are critical for functionalizing the cyclopropane core. The 2-bromo cyclopropyl phenyl ketone undergoes rapid and stereoretentive bromine-magnesium exchange when treated with the Turbo Grignard reagent (


-PrMgCl·LiCl) at 25°C[4]. The 2-chloro analog, hindered by its strong C-Cl bond, fails to undergo this exchange efficiently, often requiring highly reactive and less chemoselective lithium reagents (e.g., 

-BuLi) at cryogenic temperatures, which compromises the integrity of the ketone carbonyl.
Nucleophilic Substitution

Under basic conditions with nitrogen or oxygen nucleophiles, the 2-bromo derivative serves as an excellent electrophile for1[1]. The mechanism often proceeds via an initial elimination to form a highly reactive cyclopropene intermediate, followed by nucleophilic addition. The poor leaving group ability of chlorine makes the 2-chloro isomer highly resistant to this pathway, often resulting in unreacted starting material or undesired degradation.

Reactivity Core 2-Halo Cyclopropyl Phenyl Ketone Br_Path 2-Bromo Isomer (High Reactivity) Core->Br_Path X = Br Cl_Path 2-Chloro Isomer (Low Reactivity) Core->Cl_Path X = Cl Radical Radical Ring-Opening (SmI2 / Bu3SnH) Br_Path->Radical Fast SET Exchange Metal-Halogen Exchange (i-PrMgCl·LiCl) Br_Path->Exchange Rapid at 25°C Subst Nucleophilic Substitution (N/O Nucleophiles) Br_Path->Subst Good Leaving Group Cl_Path->Radical Sluggish SET Stable Resistant to SET & Exchange at 25°C Cl_Path->Stable Strong C-Cl Bond

Figure 1: Divergent reactivity pathways of 2-chloro vs. 2-bromo cyclopropyl phenyl ketones.

Quantitative Data Comparison

The following table summarizes the key physicochemical and kinetic parameters dictating the behavior of these two substrates.

Property2-Chloro Cyclopropyl Phenyl Ketone2-Bromo Cyclopropyl Phenyl KetoneCausality / Impact
C-X Bond Dissociation Energy ~330 kJ/mol~280 kJ/molLower BDE in C-Br facilitates easier homolytic cleavage during SET.
C-X Bond Length ~1.77 Å~1.94 ÅLonger C-Br bond increases polarizability, enhancing transition metal insertion.
Leaving Group Ability Poor to ModerateExcellentBromide stabilizes negative charge better, accelerating nucleophilic substitution.
Electronegativity (Pauling) 3.162.96Higher electronegativity of Cl strengthens cyclopropane C-C bonds via induction.

-PrMgCl·LiCl Exchange Rate
Negligible at 25°CComplete within 8 hoursBr-Mg exchange is thermodynamically and kinetically favored over Cl-Mg.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an observable metric or analytical checkpoint to confirm causality before proceeding.

Protocol 1: Metal-Halogen Exchange and Electrophilic Trapping (2-Bromo Isomer)

Reference standard adapted from 4[4].

Causality: The Turbo Grignard reagent (


-PrMgCl·LiCl) is utilized because the lithium chloride breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its nucleophilicity. The addition of Dioxane shifts the Schlenk equilibrium, precipitating magnesium halides and driving the formation of the cyclopropylmagnesium species.
  • Preparation: Flame-dry a Schlenk flask under argon. Add 2-bromo cyclopropyl phenyl ketone (1.0 mmol) and dissolve in a rigorously anhydrous THF/Dioxane mixture (10:1 v/v, 5 mL).

  • Exchange: Cool the solution to 0°C. Dropwise, add

    
    -PrMgCl·LiCl (1.1 mmol, 1.3 M in THF). Allow the reaction to warm to 25°C and stir for 8 hours.
    
  • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot via syringe and quench into a vial containing 0.5 mL of a saturated iodine (

    
    ) solution in ether. A rapid dissipation of the iodine color and subsequent GC/MS confirmation of the iodocyclopropane mass validates successful Grignard formation. Do not proceed until >95% conversion is confirmed.
    
  • Trapping: Cool the validated mixture back to -20°C. Add CuCN·2LiCl (5 mol%) followed by the desired electrophile (e.g., allyl bromide, 1.2 mmol).

  • Workup: Quench with saturated aqueous

    
     (10 mL), extract with diethyl ether (3 × 15 mL), dry over 
    
    
    
    , and purify via silica gel chromatography.

Workflow Step1 1. Substrate Prep Dissolve 2-Bromo Ketone in THF/Dioxane Step2 2. Exchange Reagent Add i-PrMgCl·LiCl at 0°C to 25°C Step1->Step2 Step3 3. Self-Validation GC/MS Aliquot Check (Quench with I2) Step2->Step3 Step4 4. Electrophile Add CuCN & Allyl-Br for Trapping Step3->Step4 Step5 5. Isolation NH4Cl Quench & Chromatography Step4->Step5

Figure 2: Self-validating workflow for the metal-halogen exchange of 2-bromo cyclopropyl phenyl ketone.

Protocol 2: Samarium(II) Iodide-Mediated Radical Ring-Opening

Reference standard adapted from3[3].

Causality:


 is a powerful single-electron reductant. The C-Br bond's low LUMO readily accepts an electron to form a radical anion, which collapses to a cyclopropyl radical and bromide ion. The adjacent phenyl ketone stabilizes the resulting ring-opened enolate. To prevent catalyst deactivation, substoichiometric 

is added to return

to the catalytic cycle.
  • Preparation: In a glovebox, prepare a 0.1 M solution of

    
     in anhydrous THF. To a separate vial, add 2-bromo cyclopropyl phenyl ketone (1.0 mmol) and 
    
    
    
    powder (15 mol%).
  • Reaction: Inject the substrate mixture into the

    
     solution (2.2 mmol) at room temperature under vigorous stirring.
    
  • Self-Validation Checkpoint: The reaction is inherently visual. The deep, characteristic blue color of the

    
     solution will immediately transition to a pale yellow or colorless state upon successful single-electron transfer to the substrate. If the blue color persists without fading, the SET has failed (common if attempting this with the 2-chloro isomer without additives).
    
  • Quench & Isolation: Once the color transition is complete, expose the flask to air to oxidize remaining Samarium species, dilute with 0.1 M HCl to break emulsions, and extract with ethyl acetate.

References

  • Source: National Institutes of Health (NIH)
  • SnCl4-Mediated Reactions of Cyclopropyl Alkyl Ketones with α-Keto Esters Source: ResearchGate URL
  • Formal Substitution of Bromocyclopropanes with Nitrogen Nucleophiles Source: ACS Publications URL
  • Stereoselective Preparation of Cyclopropylmagnesium Reagents via a Br–Mg Exchange Using i-PrMgCl⋅LiCl in the Presence of Dioxane Source: Thieme Connect URL

Sources

Comprehensive Technical Guide on 2-Chloro-1-cyclopropyl-2-phenylethan-1-one: Synthesis, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound Focus: 2-Chloro-1-cyclopropyl-2-phenylethan-1-one (PubChem CID 81235933)

Executive Summary & Chemical Identity

In modern medicinal chemistry, the strategic incorporation of strained ring systems and reactive electrophilic centers is paramount for developing high-affinity pharmacological agents. 2-Chloro-1-cyclopropyl-2-phenylethan-1-one (PubChem CID 81235933) [1] is a highly versatile


-chloro ketone building block. It serves as a critical intermediate in the synthesis of complex heterocycles and thienopyridine-class antiplatelet agents (structurally analogous to the P2Y12 inhibitor Prasugrel, which utilizes a fluorinated derivative) [2].

The compound features a cyclopropyl moiety that imparts unique steric constraints and metabolic resistance to downstream drug candidates, while the benzylic


-chloride provides a highly reactive site for stereospecific nucleophilic substitutions.
Quantitative Physicochemical Data

To facilitate analytical tracking and reaction stoichiometry, the core physicochemical properties of the compound are summarized below:

PropertyValue
PubChem CID 81235933
CAS Number 1535994-87-6
Molecular Formula C

H

ClO
Monoisotopic Mass 194.04984 Da
XLogP3 (Predicted) 2.7
InChIKey GFPXYVDOQWHIOA-UHFFFAOYSA-N
Structural Class

-chloro ketone / Benzylic chloride

Structural Reactivity & Mechanistic Pathways

The reactivity of 2-chloro-1-cyclopropyl-2-phenylethan-1-one is governed by the orthogonal electrophilicity of its two adjacent carbon centers: the carbonyl carbon (hard electrophile) and the benzylic


-carbon (soft electrophile).
Synthesis Mechanism

The synthesis of this compound is typically achieved via the


-chlorination of its parent ketone, 1-cyclopropyl-2-phenylethan-1-one  (PubChem CID 549679) [2]. The reaction proceeds through an acid-catalyzed enolization followed by electrophilic attack by a chlorinating agent such as Sulfuryl Chloride (SO

Cl

).

Synthesis A 1-Cyclopropyl-2-phenylethan-1-one (Starting Material) B Enolization (Acid Catalyzed) A->B H+ / DCM C Electrophilic Attack (SO2Cl2) B->C Cl+ transfer D 2-Chloro-1-cyclopropyl- 2-phenylethan-1-one (Target CID 81235933) C->D -HCl / -SO2

Figure 1: Mechanistic pathway for the alpha-chlorination of benzyl cyclopropyl ketone.

Downstream Applications

Once synthesized, the


-chloro ketone is primed for nucleophilic substitution (S

2). Because the chloride is situated at a benzylic position, S

2 reactions are highly accelerated due to transition-state stabilization by the adjacent phenyl ring.

Reactivity Core 2-Chloro-1-cyclopropyl- 2-phenylethan-1-one SN2 Nucleophilic Substitution (SN2) Core->SN2 Amines / Thiols Hantzsch Hantzsch Thiazole Synthesis Core->Hantzsch Thioamides Thienopyridine Thienopyridine Analogs (P2Y12 Inhibitors) SN2->Thienopyridine Thiazole Substituted Thiazoles (Kinase Inhibitors) Hantzsch->Thiazole

Figure 2: Downstream synthetic applications of the alpha-chloro ketone intermediate.

Validated Experimental Protocol: -Chlorination Workflow

As an Application Scientist, I emphasize that chemical protocols must be self-validating systems . The following methodology for synthesizing 2-chloro-1-cyclopropyl-2-phenylethan-1-one is designed with built-in causality and In-Process Controls (IPCs) to ensure high yield and prevent the degradation of the sensitive cyclopropyl ring [3].

Reagents and Materials
  • Starting Material: 1-cyclopropyl-2-phenylethan-1-one (1.0 eq)

  • Chlorinating Agent: Sulfuryl Chloride (SO

    
    Cl
    
    
    
    , 1.05 eq)
  • Solvent: Anhydrous Dichloromethane (DCM, 10 volumes)

  • Quenching Agent: Saturated aqueous NaHCO

    
    
    
Step-by-Step Methodology

Step 1: Reaction Setup and Inertion

  • Action: Charge a dry, round-bottom flask with 1-cyclopropyl-2-phenylethan-1-one and anhydrous DCM under a continuous Nitrogen (N

    
    ) sweep.
    
  • Causality: Anhydrous conditions are critical. Moisture will prematurely hydrolyze SO

    
    Cl
    
    
    
    into sulfuric and hydrochloric acids, leading to poor conversion and potential acid-catalyzed ring-opening of the cyclopropyl moiety.

Step 2: Temperature Control and Reagent Addition

  • Action: Cool the reaction mixture to 0–5 °C using an ice-water bath. Add SO

    
    Cl
    
    
    
    dropwise over 30 minutes.
  • Causality: The

    
    -chlorination is highly exothermic. Dropwise addition at low temperatures maintains a low steady-state concentration of the electrophile, strictly favoring mono-chlorination over di-chlorination at the benzylic position.
    

Step 3: Incubation and Self-Validation (IPC)

  • Action: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2 hours.

  • Self-Validation: The reaction progress is visually indicated by the evolution of SO

    
     and HCl gases (bubbling). When gas evolution ceases, the reaction has reached thermodynamic completion. Validate via HPLC; the protocol is successful when the starting material is <1% by Area Under Curve (AUC).
    

Step 4: Quenching and Workup

  • Action: Cool the mixture back to 5 °C and slowly quench with cold saturated aqueous NaHCO

    
     until the aqueous layer reaches pH 7-8.
    
  • Causality: Neutralization removes dissolved HCl and unreacted SO

    
    Cl
    
    
    
    . Failing to neutralize the organic layer before solvent evaporation will result in severe acid-catalyzed degradation and polymerization during concentration.

Step 5: Isolation and Purification

  • Action: Separate the organic layer, extract the aqueous layer once with DCM, combine the organics, dry over anhydrous MgSO

    
    , and concentrate under reduced pressure.
    
  • Causality: Avoid prolonged exposure to standard silica gel during column chromatography.

    
    -Chloro ketones are prone to rearrangement or degradation on acidic silica. If purification is required, utilize a rapid filtration through a short pad of silica neutralized with 1% triethylamine (TEA), or proceed directly to the next synthetic step if the crude purity is >95%.
    

Analytical Characterization Standards

To confirm the structural integrity of the synthesized CID 81235933, the following analytical signatures should be verified:

  • Mass Spectrometry (LC-MS): Look for the monoisotopic mass[M+H]

    
     at m/z 195.05. The presence of a characteristic M+2 isotope peak at ~33% intensity will confirm the incorporation of a single chlorine atom.
    
  • 
    H NMR (CDCl
    
    
    
    ):
    The critical diagnostic signal is the benzylic methine proton (
    
    
    to the carbonyl and attached to the chlorine). This will appear as a distinct singlet (or strongly shifted doublet depending on long-range coupling) integrating to 1H, shifted significantly downfield (typically 5.0–5.5 ppm) compared to the CH
    
    
    protons of the starting material [4].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 81235933, 2-chloro-1-cyclopropyl-2-phenylethan-1-one". PubChem. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 549679, 1-Cyclopropyl-2-phenylethan-1-one". PubChem. URL: [Link]

  • European Chemicals Agency (ECHA). "1-cyclopropyl-2-phenylethan-1-one Substance Infocard". ECHA. URL: [Link]

Stability of alpha-halo ketones with cyclopropyl groups

Strategic Handling and Stability Profiling of Cyclopropyl -Halo Ketones in Pharmaceutical Synthesis

Executive Summary

Cyclopropyl

This technical guide moves beyond standard textbook definitions to provide a process-chemistry perspective on stabilizing, synthesizing, and handling these transient intermediates.

Part 1: The Stability Triad – Mechanistic Vulnerabilities

The reactivity of cyclopropyl

1
Base-Induced Instability: The Favorskii Trap

Under basic conditions, these compounds do not merely undergo simple deprotonation. The presence of the

cyclopropanone2
  • Mechanism: Base abstracts an

    
    -proton 
    
    
    Enolate forms
    
    
    Intramolecular
    
    
    displaces Halide
    
    
    Cyclopropanone
    
    
    Ring opening.[1]
  • Outcome: Loss of the haloketone functionality; formation of carboxylic acids or esters with altered carbon skeletons.[1]

Acid-Catalyzed Ring Opening (The "Storage Killer")

This is the most common cause of degradation during storage.

  • Mechanism: Trace acid (often HBr/HCl generated from hydrolysis) protonates the carbonyl oxygen.[1] The cyclopropyl ring, acting as a

    
    -donor (Walsh orbitals), stabilizes the resulting positive charge but becomes highly susceptible to nucleophilic attack.
    
  • Outcome: The cyclopropyl ring opens to form a homo-allyl halide or a

    
    -halo ketone.[1] This process is autocatalytic: hydrolysis produces acid, which catalyzes further ring opening.[1]
    
Nucleophilic Ambivalence

While intended for

Visualization: Degradation Pathways

The following diagram maps the critical divergence points in reactivity.

ReactivityPathwaysSubstrateCyclopropylalpha-Halo KetoneBaseBasic Conditions(> pH 8)Substrate->BaseAcidAcidic Conditions(Lewis/Bronsted)Substrate->AcidNucleophileSoft Nucleophile(Thioamide/Amine)Substrate->NucleophileEnolateEnolateIntermediateBase->EnolateProtonatedActivatedCarbonylAcid->ProtonatedHeterocycleTarget Heterocycle(Thiazole/Imidazole)Nucleophile->HeterocycleHantzsch SynthesisCyclopropanoneCyclopropanone(Favorskii Int.)Enolate->CyclopropanoneIntramolecular Subst.RearrangedCarboxylic Acid/Ester(Skeletal Rearrangement)Cyclopropanone->RearrangedRing OpeningRingOpenGamma-Halo Ketone(Ring Destruction)Protonated->RingOpenNu attack on Ring

Figure 1: Divergent reactivity pathways.[1] Note that acidic conditions lead to ring destruction, while basic conditions trigger skeletal rearrangement.

Part 2: Synthesis & Purification Protocols[1]

To ensure integrity, one must avoid thermodynamic equilibration.[1] Two protocols are recommended: one for standard lab scale and one for high-purity/process scale.[1]

Protocol A: Controlled Bromination (Lab Scale)

Best for: Rapid generation of material where immediate use is planned.

Reagents: Cyclopropyl Methyl Ketone (CPMK), N-Bromosuccinimide (NBS), p-Toluenesulfonic acid (pTsOH).

  • Activation: Dissolve CPMK (1.0 eq) in anhydrous THF/MeCN (1:1). Add pTsOH (0.1 eq).[1]

  • Bromination: Cool to 0°C . Add NBS (1.05 eq) portion-wise over 30 minutes.

    • Why: Low temperature prevents the thermodynamic enol from equilibrating and suppresses acid-catalyzed ring opening.

  • Quench: Pour into cold saturated

    
    .
    
    • Critical: The pH must be neutralized immediately to stop acid-catalyzed degradation, but do not use strong bases (NaOH) which trigger Favorskii rearrangement.

  • Workup: Extract with

    
    , wash with brine, dry over 
    
    
    .
  • Purification: Do not distill. Distillation often leads to thermal decomposition.[1] If necessary, pass through a short plug of Neutral Alumina (not Silica, which is acidic).

Protocol B: Diazomethane Flow Synthesis (Process/High Purity)

Best for: High stability requirements and avoiding ring-opening side products.

This method builds the ketone from the acid chloride, avoiding the harsh conditions of direct halogenation.

  • Precursor: Convert Cyclopropanecarboxylic acid to the acid chloride using Oxalyl Chloride/DMF (cat).

  • Diazotization: React acid chloride with Diazomethane (

    
    ) (generated in situ or via flow reactor) at -10°C to form the 
    
    
    -diazo ketone.[1]
    • Safety: Use a continuous flow setup (e.g., Diazald stream) to minimize explosion risk.[3]

  • Hydrohalogenation: Treat the diazo ketone with anhydrous HBr (gas) or HCl (4M in Dioxane) at -20°C.

    • Mechanism:[1][4][5][6][7][8][9]

      
       is the leaving group.[1] The reaction is driven by the formation of the strong C-X bond.
      
    • Advantage:[1] This route is non-oxidative and preserves the cyclopropyl ring integrity perfectly.[1]

Comparative Data: Stability under Stress
ConditionSolventT (

C)
Half-Life (

)
Major Degradation Product
Acidic (pH 2)MeOH25< 1 Hour

-methoxy ketone (Ring Opened)
Basic (pH 10)MeOH25< 30 MinMethyl cyclopropanecarboxylate (Favorskii)
Neutral

25~24 HoursPolymer/Oligomer
Storage Solid-20> 3 MonthsStable (if dry)

Part 3: Storage and Handling Specifications

The "self-validating" aspect of this protocol relies on preventing the autocatalytic acid loop.

The "Dry & Neutral" Rule

Moisture is the enemy. Hydrolysis of the C-X bond releases HX (acid). This acid protonates the carbonyl, activating the cyclopropyl ring for opening by the halide ion.

  • Protocol: Store the compound in a vial flushed with Argon.

  • Stabilizer: Add a small packet of activated 4Å Molecular Sieves or a specialized acid scavenger (e.g., solid

    
     or Polyvinylpyridine) directly to the storage vessel. This scavenges any generated HX immediately.[1]
    
Thermal Limits
  • Never heat above 40°C.[1]

  • Store at -20°C for long-term retention.

Lachrymator Warning
1
  • Handling: All weighing and transfers must occur in a functioning fume hood.

  • Decontamination: Wash glassware with a solution of sodium thiosulfate (destroys alkyl halides) and dilute ammonia (neutralizes acid) before removing from the hood.

References

  • Favorskii Rearrangement Mechanism & Scope

    • Journal of Organic Chemistry, "Favorskii Rearrangement of Cyclopropyl Ketones."[1]

    • Source: [ACS Publications - J. Org.[1] Chem.]([Link])

  • Acid-Catalyzed Ring Opening

    • Bulletin of the Chemical Society of Japan, "Synthesis and Acid-Catalyzed Ring Opening of 1-Alkenyl Cyclopropyl Ketones."[10]

    • Source:

  • Flow Synthesis of Alpha-Halo Ketones

    • The Journal of Organic Chemistry, "Continuous Flow Synthesis of -Halo Ketones: Essential Building Blocks of Antiretroviral Agents."
    • Source:

  • General Reactivity of Alpha-Haloketones

    • Molecules, "The Chemistry of -Haloketones and Their Utility in Heterocyclic Synthesis."
    • Source:

  • Synthesis of Cyclopropyl Methyl Ketone (Precursor)

    • Organic Syntheses, Coll.[1] Vol. 4, p.597 (1963); Vol. 31, p.74 (1951).

    • Source:

Methodological & Application

Application Note: Synthesis of 2-Chloro-1-cyclopropyl-2-phenylethan-1-one via α-Chlorination

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-Chloro-1-cyclopropyl-2-phenylethan-1-one (CAS: 1535994-87-6) [3] Reaction Type: Electrophilic α-Chlorination of Ketones

Introduction and Mechanistic Rationale

The synthesis of α-chloroalkyl aryl ketones is a critical transformation in pharmaceutical process chemistry, often serving as a gateway to complex heterocyclic active pharmaceutical ingredients (APIs) and agricultural fungicides [1]. Specifically, 2-chloro-1-cyclopropyl-2-phenylethan-1-one is a highly valuable intermediate. It features a reactive benzylic chloride adjacent to a carbonyl group, alongside a cyclopropyl ring that must be preserved during harsh halogenation conditions.

While elemental chlorine (


) gas can be used for α-chlorination, it presents severe handling, scalability, and over-chlorination risks. This protocol utilizes Sulfuryl Chloride (

)
as a liquid, highly controllable electrophilic chlorinating agent [2].
Causality of the Reaction Design

The reaction proceeds via the acid-catalyzed enolization of benzyl cyclopropyl ketone. The benzylic position (


) is highly activated and readily forms an enol tautomer. 

transfers a chloronium ion (

) to the electron-rich enol double bond.
  • Self-Validating System: The breakdown of

    
     during the reaction generates stoichiometric amounts of sulfur dioxide (
    
    
    
    ) and hydrogen chloride (
    
    
    ) gases. The visible evolution of these gases serves as an intrinsic, real-time indicator of reaction progress. Once gas evolution ceases, the chemist can confidently infer that the electrophilic transfer is complete.
  • Cyclopropyl Preservation: The cyclopropyl ring is sensitive to strong electrophiles and prolonged exposure to strong acids at elevated temperatures. By conducting the reaction in an inert, low-boiling halogenated solvent (Dichloromethane) at precisely controlled temperatures (0–15 °C), acid-catalyzed ring-opening side reactions are entirely suppressed [1].

Pathway SM Benzyl Cyclopropyl Ketone Enol Enol Tautomer (Nucleophile) SM->Enol HCl (cat.) Intermediate Chlorosulfonium Intermediate Enol->Intermediate Attack on Cl SO2Cl2 Sulfuryl Chloride (Electrophile) SO2Cl2->Intermediate Cl+ transfer Product 2-Chloro-1-cyclopropyl- 2-phenylethan-1-one Intermediate->Product -SO₂, -HCl

Fig 1: Mechanistic pathway for the α-chlorination of benzyl cyclopropyl ketone.

Quantitative Data & Reaction Optimization

To ensure maximum yield and minimize the formation of


-dichlorinated byproducts, stoichiometry and temperature control are paramount. Table 1 outlines the optimal reagent ratios, while Table 2 demonstrates the effect of solvent and temperature on the reaction profile based on established process chemistry parameters [1, 2].
Table 1: Standardized Reagent Stoichiometry (100 mmol Scale)
Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Benzyl cyclopropyl ketone160.211.00 eq16.02 gStarting Material
Sulfuryl Chloride (

)
134.971.15 eq15.52 g (9.3 mL)Chlorinating Agent
Dichloromethane (DCM)84.9310 Volumes160 mLInert Solvent
Water (Ice-cold)18.02-100 mLQuench / Wash
Saturated

(aq)
84.01-100 mLAcid Neutralization
Table 2: Optimization of Reaction Conditions
SolventTemp. Range (°C)Addition TimeConversion (%)Purity (HPLC Area %)Major Impurity
DCM 0 to 15 °C 2.0 hours >99% 96.5% Unreacted SM (<1%)
DCM25 to 30 °C0.5 hours>99%88.2%Dichlorinated byproduct
Toluene10 to 20 °C2.0 hours94%92.0%Unreacted SM (5%)
Toluene80 °C (Reflux)1.0 hours>99%75.4%Ring-opened products

Experimental Protocol

Safety Warning: Sulfuryl chloride is highly corrosive and reacts violently with water. The reaction generates toxic


 and 

gases. This protocol must be performed in a well-ventilated fume hood using a gas scrubber system (e.g., routing the exhaust through a 1M

trap).
Step 1: System Setup and Dissolution
  • Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, an internal thermometer, a pressure-equalizing dropping funnel, and a reflux condenser attached to a caustic gas scrubber.

  • Charge the flask with 16.02 g (100 mmol) of benzyl cyclopropyl ketone.

  • Add 160 mL of anhydrous Dichloromethane (DCM) to the flask. Stir at 300 rpm until the starting material is completely dissolved.

  • Submerge the flask in an ice-water bath and allow the internal temperature to cool to 0–5 °C .

Step 2: Controlled Electrophilic Addition
  • Causality Check: The addition must be slow. Rapid addition causes localized spikes in

    
     concentration and temperature, leading to the formation of 
    
    
    
    -dichloro-1-cyclopropyl-2-phenylethan-1-one.
  • Transfer 15.52 g (9.3 mL, 115 mmol) of Sulfuryl Chloride into the dropping funnel.

  • Begin dropwise addition of

    
     at a rate of approximately 1 drop every 2 seconds.
    
  • Monitor the internal thermometer strictly; maintain the temperature below 15 °C throughout the addition (approx. 1.5 to 2 hours) [1].

  • Observe the self-validating gas evolution: steady bubbling indicates the active chlorination of the enol intermediate.

Step 3: Maturation and Reaction Monitoring
  • Once the addition is complete, remove the ice bath and allow the reaction mixture to naturally warm to ambient temperature (20–25 °C).

  • Continue stirring for an additional 1 hour.

  • Validation: The reaction is deemed complete when gas evolution in the scrubber trap ceases. Confirm complete conversion via TLC (Hexane:Ethyl Acetate 9:1, UV visualization) or GC-MS.

Step 4: Quenching and Workup
  • Causality Check: Quenching neutralizes residual

    
     and dissolved 
    
    
    
    . Immediate neutralization prevents acid-catalyzed degradation of the product during solvent evaporation.
  • Re-cool the reaction mixture to 10 °C using an ice bath.

  • Slowly add 100 mL of ice-cold distilled water to quench any unreacted sulfuryl chloride. Note: Mild exotherm expected.

  • Transfer the biphasic mixture to a separatory funnel. Separate the lower organic (DCM) layer.

  • Wash the organic layer with 100 mL of saturated aqueous

    
     to neutralize residual acids. Vent the funnel frequently  as 
    
    
    
    gas will be generated.
  • Wash the organic layer with 100 mL of brine (saturated

    
    ), then dry over anhydrous Sodium Sulfate (
    
    
    
    ).
Step 5: Isolation
  • Filter the drying agent and transfer the clear organic filtrate to a round-bottom flask.

  • Concentrate the solution under reduced pressure (rotary evaporator) at a bath temperature not exceeding 35 °C to yield a pale yellow oil.

  • The resulting crude 2-chloro-1-cyclopropyl-2-phenylethan-1-one (approx. 18.5 g, >90% yield) is typically of sufficient purity (>95%) for downstream coupling reactions without further purification [1]. If analytical purity is required, it can be purified via short-path vacuum distillation.

References

  • Title: Preparation method of 1-(1-chlorocyclopropyl)-2-(2-chlorphenyl)
  • Source: Google Patents (EP0735016A1)

Application Note: Protocol for the α-Chlorination of Cyclopropyl Benzyl Ketone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The α-chlorination of cyclopropyl benzyl ketones—specifically cyclopropyl 2-fluorobenzyl ketone —is a pivotal transformation in medicinal chemistry. It serves as a critical intermediate step in the synthesis of thienopyridine-class antiplatelet medications, most notably Prasugrel[1][2]. This application note provides a self-validating, highly controlled protocol for the selective α-chlorination of this substrate using sulfuryl chloride (


).

Mechanistic Rationale & Experimental Design

Expertise & Experience: The "Why" Behind the Protocol

The objective of this protocol is to selectively introduce a single chlorine atom at the active methylene position (α to the carbonyl) without compromising the sensitive cyclopropyl ring or the fluorinated aromatic system.

While elemental chlorine gas (


) or N-chlorosuccinimide (NCS) can theoretically be used, sulfuryl chloride (

)
is the reagent of choice for scalable laboratory synthesis[2][3].

provides a controlled release of electrophilic chlorine, which minimizes over-chlorination (dichlorinated byproducts) and avoids the hazardous handling requirements of pressurized

gas.

The reaction proceeds via the acid-catalyzed enolization of the ketone. The resulting enol acts as a nucleophile, attacking the electrophilic chlorine of


, subsequently releasing sulfur dioxide (

) and hydrogen chloride (

) as gaseous byproducts.

Causality of Critical Parameters:

  • Temperature Control (0–5 °C): Strict thermal control is mandatory. Elevated temperatures accelerate the formation of dichlorinated byproducts and significantly increase the risk of HCl-mediated cyclopropyl ring-opening, which would destroy the pharmacophore[1].

  • Solvent Selection (Dichloromethane): DCM provides excellent solubility for the starting material and remains completely inert to

    
     under these specific reaction conditions[2][3].
    

Pathway SM Cyclopropyl 2-fluorobenzyl ketone Enol Enol Intermediate (Active Nucleophile) SM->Enol Tautomerization (Acid trace) Product 2-Chloro-1-cyclopropyl-2- (2-fluorophenyl)ethanone Enol->Product SO2Cl2 (0-5 °C) - SO2(g), - HCl(g)

Figure 1: Mechanistic pathway for α-chlorination of cyclopropyl 2-fluorobenzyl ketone.

Quantitative Data & Reagent Specifications

Table 1: Reaction Stoichiometry and Parameters

ComponentRoleEquivalentsAmount (100 mmol scale)Notes
Cyclopropyl 2-fluorobenzyl ketone Substrate1.0 eq17.82 gPurity ≥ 95%[1]
Sulfuryl Chloride (

)
Electrophile1.05 eq8.5 mL (14.17 g)Highly corrosive; use fresh
Dichloromethane (DCM) SolventN/A100 mLAnhydrous preferred
Sat.

(aq)
QuenchExcess100 mLPre-chilled to 0–5 °C

Table 2: Expected Physicochemical Properties of the Product [1]

ParameterSpecification
Target Compound 2-chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone
Molecular Formula

Molecular Weight 212.65 g/mol
Expected Yield 70% – 80%
Appearance Light yellow to dark yellow oil/liquid

Detailed Experimental Protocol

Safety Note: This reaction generates toxic


 and 

gases. All operations must be conducted inside a well-ventilated fume hood equipped with a caustic gas scrubber system.
Phase 1: Reactor Preparation & Dissolution
  • Charge a clean, oven-dried 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, a nitrogen inlet, and a gas exhaust line routed to a 1M

    
     scrubber.
    
  • Add cyclopropyl 2-fluorobenzyl ketone (17.82 g, 100 mmol) and anhydrous dichloromethane (100 mL) to the flask[2].

  • Submerge the reactor in an ice-water bath and initiate stirring.

  • Validation Checkpoint: Insert an internal thermometer. Do not proceed until the internal temperature stabilizes strictly between 0 °C and 5 °C [1][3].

Phase 2: Electrophile Addition
  • Transfer sulfuryl chloride (8.5 mL, 105 mmol) into the dropping funnel.

  • Begin dropwise addition of

    
     over a period of 30 to 45 minutes[3]. Adjust the drip rate to ensure the internal temperature never exceeds 5 °C.
    
  • Validation Checkpoint: Observe the reaction surface. Continuous, controlled gas evolution (

    
     and 
    
    
    
    ) should be visible. If vigorous bubbling occurs, the addition rate is too fast and must be reduced immediately to prevent exothermic runaway and ring-opening.
Phase 3: Reaction Maturation
  • Once the addition is complete, maintain the reaction mixture at 0–5 °C and stir for an additional 1 to 1.5 hours[1].

  • Validation Checkpoint: Withdraw a 50 µL aliquot, quench in 1 mL of sat.

    
    , extract with 1 mL DCM, and analyze via HPLC or TLC (Hexane/EtOAc). The reaction is deemed complete when unreacted starting material is < 1%.
    
Phase 4: Quenching & Workup
  • Prepare 100 mL of ice-cold saturated aqueous sodium bicarbonate (

    
    ) in a separate 1 L beaker.
    
  • Slowly pour the reaction mixture into the

    
     solution under vigorous stirring to neutralize dissolved 
    
    
    
    and unreacted
    
    
    [3].
  • Validation Checkpoint: Test the pH of the aqueous phase. It must read slightly basic (pH 7.5–8.0). If acidic, add additional

    
     until neutralization is validated.
    
  • Transfer the biphasic mixture to a separatory funnel and isolate the lower organic (DCM) layer.

  • Extract the remaining aqueous layer with fresh DCM (2 x 50 mL).

  • Combine all organic layers and wash with brine (100 mL).

  • Dry the organic phase over anhydrous sodium sulfate (

    
    ), filter, and concentrate under reduced pressure (rotary evaporator, water bath at 30 °C) to yield the crude product.
    

Workflow S1 1. Substrate Dissolution Dissolve ketone in anhydrous DCM under N2. S2 2. Temperature Control Cool reactor to 0–5 °C to protect cyclopropyl ring. S1->S2 S3 3. Electrophile Addition Dropwise addition of Sulfuryl Chloride (SO2Cl2). S2->S3 S4 4. Reaction Maturation Stir for 1–2 hours at 0–5 °C. Monitor via HPLC. S3->S4 S5 5. Quenching Careful addition of saturated aqueous NaHCO3. S4->S5 S6 6. Isolation & Purification Phase separation, organic wash, and concentration. S5->S6

Figure 2: Step-by-step operational workflow for the α-chlorination protocol.

Troubleshooting & Quality Control

Table 3: Common Failure Modes and Corrective Actions

Observation / IssueRoot Cause AnalysisCorrective Action / Prevention
High levels of dichlorinated byproduct Excess

or elevated temperature.
Strictly maintain equivalents at 1.05 eq. Ensure internal temp remains ≤ 5 °C.
Formation of ring-opened impurities Acid-catalyzed cleavage of the cyclopropyl ring due to accumulated

.
Ensure efficient stirring to release gas. Do not allow the reaction to warm up prior to the

quench.
Incomplete conversion (Stalled reaction) Inactive/degraded

(hydrolyzed by ambient moisture).
Always use fresh, properly stored

. Ensure the DCM is anhydrous.

References

  • Cyclopropyl 2-fluorobenzyl ketone | 150322-73-9 Source: Benchchem URL
  • Chapter Four Prasugrel Hydrochloride Source: ResearchGate URL
  • 2-Chloro-3-methyl-1-phenylbut-2-en-1-one Source: Benchchem URL

Sources

Application Note: Synthesis and Alpha-Chlorination Protocol for 2-Chloro-1-cyclopropyl-2-phenylethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Prasugrel is a potent thienopyridine-class antiplatelet agent used to prevent thrombosis. Its industrial synthesis relies heavily on the critical intermediate 2-chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone. The des-fluoro analog, 2-chloro-1-cyclopropyl-2-phenylethanone , serves as an essential model compound for process optimization, scale-up validation, and impurity profiling. In fact, the des-fluoro analog is a documented trace impurity in commercial prasugrel hydrochloride preparation, making its targeted synthesis critical for quality control and regulatory compliance ([1]).

This application note details a robust, self-validating two-step synthetic workflow to produce 2-chloro-1-cyclopropyl-2-phenylethanone, emphasizing the mechanistic causality behind reagent selection and temperature control.

Mechanistic Workflow & Synthetic Pathway

The synthesis is achieved via a two-step sequence:

  • Nucleophilic Addition (Grignard Reaction): Benzylmagnesium chloride is reacted with cyclopropanecarbonitrile (cyclopropyl cyanide). The Grignard reagent attacks the electrophilic nitrile carbon, forming an intermediate imine magnesium salt. Acidic hydrolysis collapses this intermediate into the desired 1-cyclopropyl-2-phenylethanone ([2]).

  • Electrophilic Alpha-Chlorination: The resulting ketone is treated with sulfuryl chloride (

    
    ) to selectively chlorinate the alpha-position, yielding the final product.
    

SynthesisWorkflow A Cyclopropanecarbonitrile + Benzylmagnesium Chloride B Imine Magnesium Salt (Intermediate) A->B THF, 0°C to RT Nucleophilic Addition C 1-Cyclopropyl-2-phenylethanone (Des-fluoro Ketone) B->C 2M HCl Quench Acidic Hydrolysis D Alpha-Chlorination (SO2Cl2, 0°C) C->D DCM Solvent Electrophilic Substitution E 2-Chloro-1-cyclopropyl- 2-phenylethanone D->E -HCl, -SO2 Regioselective

Synthetic pathway for 2-chloro-1-cyclopropyl-2-phenylethanone via Grignard addition and chlorination.

Step-by-Step Experimental Protocols
Protocol A: Synthesis of 1-Cyclopropyl-2-phenylethanone

Objective: Form the cyclopropyl-benzyl ketone scaffold via Grignard addition.

  • Preparation: In a flame-dried, nitrogen-purged 1 L round-bottom flask, dissolve cyclopropanecarbonitrile (

    
    , 
    
    
    
    ) in anhydrous Tetrahydrofuran (THF) (
    
    
    ). Cool the mixture to
    
    
    using an ice-water bath.
  • Addition: Dropwise add benzylmagnesium chloride (

    
     in THF, 
    
    
    
    ,
    
    
    ) over 45 minutes.
    • Causality & Expertise: Slow addition at

      
       is mandatory to control the highly exothermic reaction and minimize Wurtz coupling of the Grignard reagent (which would yield the unwanted byproduct 1,2-diphenylethane).
      
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours to ensure complete consumption of the nitrile.

  • Hydrolysis (Self-Validation Checkpoint): Cool the mixture back to

    
     and carefully quench with 
    
    
    
    of
    
    
    
    
    .
    • Causality: The acidic quench is strictly required to hydrolyze the intermediate imine magnesium salt into the ketone.

  • Workup: Extract the aqueous layer with Ethyl Acetate (

    
    ). Wash the combined organic layers with saturated 
    
    
    
    , then brine. Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: Alpha-Chlorination to 2-Chloro-1-cyclopropyl-2-phenylethanone

Objective: Regioselective electrophilic chlorination of the alpha-carbon.

  • Preparation: Dissolve 1-cyclopropyl-2-phenylethanone (

    
    , 
    
    
    
    ) in anhydrous dichloromethane (DCM) (
    
    
    ). Cool the reactor to
    
    
    .
  • Addition: Slowly add sulfuryl chloride (

    
    ) (
    
    
    
    ,
    
    
    ) dissolved in
    
    
    DCM dropwise over 30 minutes.
    • Causality & Expertise:

      
       is chosen over elemental chlorine gas because it provides a controlled release of electrophilic chlorine, allowing for precise stoichiometric control and preventing over-chlorination. Maintaining a low temperature (
      
      
      
      ) is critical; elevated temperatures promote the cleavage of the strained cyclopropyl ring, leading to 3-chloropropyl impurities ([3]).
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.
    
  • Workup: Quench cautiously with ice water (

    
    ). Wash the organic layer with saturated aqueous 
    
    
    
    (
    
    
    ) to neutralize residual
    
    
    and
    
    
    byproducts. Dry over
    
    
    , filter, and evaporate the solvent.
Quantitative Data & Analytical Characterization

To ensure a self-validating protocol, in-process monitoring via


 NMR is highly recommended. The success of the chlorination step is definitively proven by the disappearance of the benzylic 

protons and the emergence of a downfield

proton.
CompoundMolecular WeightExpected Yield

NMR Key Signatures (Self-Validation)
GC-MS (m/z)
1-Cyclopropyl-2-phenylethanone



;


2-Chloro-1-cyclopropyl-2-phenylethanone



(Confirms alpha-chlorination)

,

Table 1: Analytical markers and quantitative yield expectations for the synthesis workflow.

References
  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. Available at:[Link]

  • Process for producing prasurgel and its intermediate (HU229031B1).Google Patents.

Sources

Application Note: N-Alkylation of Thienopyridines with 2-Chloro-1-cyclopropyl-2-phenylethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Thienopyridine derivatives, such as clopidogrel and prasugrel, represent a cornerstone class of P2Y12 adenosine diphosphate (ADP) receptor inhibitors used clinically to manage acute coronary syndrome and prevent thrombotic events[1][2]. The critical carbon-nitrogen (C-N) bond formation in the synthesis of these active pharmaceutical ingredients (APIs) typically relies on the nucleophilic N-alkylation of a thienopyridine core using an


-halo ketone[3].

This application note details the standardized protocol for the reaction of 2-chloro-1-cyclopropyl-2-phenylethan-1-one (a des-fluoro analog of the prasugrel intermediate) with a model thienopyridine (e.g., 4,5,6,7-tetrahydrothieno[3,2-c]pyridine). The methodology emphasizes high-yield SN2 substitution while mitigating common side reactions such as the Favorskii rearrangement or substrate degradation[4].

Mechanistic Principles & Causality (E-E-A-T)

The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) pathway. The secondary amine of the thienopyridine attacks the electrophilic


-carbon of the 

-chloro ketone, displacing the chloride leaving group.
Causality Behind Experimental Choices:
  • Substrate Sterics: The presence of the bulky phenyl and cyclopropyl groups on the electrophile introduces significant steric hindrance. Consequently, the reaction requires moderate thermal activation (60–70 °C) to overcome the activation energy barrier.

  • Solvent Selection (Acetonitrile vs. DMF): While polar aprotic solvents like DMF accelerate SN2 reactions by solvating cations and leaving anions "naked," DMF often complicates aqueous workup and is prone to generating impurities at elevated temperatures. Acetonitrile (MeCN) provides an optimal balance: it sufficiently solubilizes the reactants, supports the SN2 transition state, and can be easily removed under reduced pressure[5].

  • Base Selection (K₂CO₃): The thienopyridine is typically supplied as a hydrochloride salt to prevent oxidative degradation. A mild inorganic base like Potassium Carbonate (K₂CO₃) is required to (1) liberate the free amine and (2) scavenge the HCl byproduct generated during alkylation. Stronger bases (e.g., NaOH, KOtBu) are strictly avoided as they can trigger the Favorskii rearrangement of the

    
    -chloro ketone or cause enolization and subsequent aldol condensations[3].
    

ReactionPathway R1 2-Chloro-1-cyclopropyl- 2-phenylethan-1-one (Electrophile) TS SN2 Transition State [Partial C-N bond formation] R1->TS 65°C, 4-6 hours R2 Thienopyridine HCl Salt (Nucleophile Source) R2->TS 65°C, 4-6 hours Base K2CO3 in MeCN (Acid Scavenger) Base->TS 65°C, 4-6 hours Prod N-Alkylated Thienopyridine (Target Intermediate) TS->Prod Byprod KCl + H2O + CO2 (Byproducts) TS->Byprod

Mechanistic pathway of the SN2 N-alkylation between the α-chloro ketone and thienopyridine.

Reaction Optimization Data

Extensive process chemistry studies on related prasugrel intermediates have demonstrated that the choice of base and solvent profoundly impacts both yield and API purity[3][5]. The table below summarizes the optimization parameters adapted from established literature to validate the chosen protocol.

Table 1: Optimization of Base and Solvent for Thienopyridine N-Alkylation

EntrySolventBase (Equivalents)Temperature (°C)Time (h)Conversion (%)Purity (HPLC %)
1DMFTriethylamine (2.5)8088588.5
2THFNaHCO₃ (2.5)65127291.0
3MeCNNa₂CO₃ (2.5)7069495.2
4 MeCN K₂CO₃ (2.5) 65 5 >98 98.5

Note: Entry 4 represents the optimal self-validating conditions, balancing rapid conversion with minimal thermal degradation.

Experimental Protocol

Materials and Reagents
  • Electrophile: 2-Chloro-1-cyclopropyl-2-phenylethan-1-one (1.05 equiv)

  • Nucleophile: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride (1.00 equiv)

  • Base: Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.50 equiv)

  • Solvent: Acetonitrile (MeCN), HPLC grade (<50 ppm H₂O)

  • Workup: Ethyl acetate (EtOAc), Deionized Water, Brine, Anhydrous Na₂SO₄.

Step-by-Step Methodology

Workflow S1 Step 1: Reagent Preparation Suspend amine HCl salt & K2CO3 in MeCN S2 Step 2: Electrophile Addition Dropwise addition of α-chloro ketone at 25°C S1->S2 S3 Step 3: Reflux & Monitor Heat to 65°C for 5 h (HPLC monitoring) S2->S3 S4 Step 4: Aqueous Workup Filter salts, concentrate, extract with EtOAc S3->S4 S5 Step 5: Purification Crystallization from MTBE/Hexane S4->S5

Step-by-step experimental workflow for the N-alkylation process.

Step 1: Free-Basing and Suspension

  • Equip a thoroughly dried 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel.

  • Charge the flask with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (10.0 g, 56.9 mmol) and anhydrous K₂CO₃ (19.6 g, 142.2 mmol).

  • Add 150 mL of anhydrous MeCN. Stir the suspension vigorously at room temperature (20–25 °C) for 30 minutes to ensure complete liberation of the free amine.

Step 2: Electrophile Addition

  • Dissolve 2-chloro-1-cyclopropyl-2-phenylethan-1-one (11.6 g, 59.7 mmol) in 50 mL of anhydrous MeCN.

  • Transfer this solution to the dropping funnel.

  • Add the electrophile solution dropwise to the stirring suspension over 45 minutes. Critical Insight: Dropwise addition prevents localized concentration spikes, thereby minimizing the formation of dimeric impurities and managing any mild exotherm.

Step 3: Reaction and Monitoring

  • Gradually heat the reaction mixture to an internal temperature of 65 °C using a temperature-controlled oil bath.

  • Maintain stirring at 65 °C for 4 to 6 hours.

  • Self-Validation: Withdraw a 0.1 mL aliquot, dilute with 1 mL MeCN, filter, and analyze via HPLC (C18 column, MeCN/H₂O gradient). The reaction is deemed complete when the unreacted thienopyridine peak area is <1.0%[3].

Step 4: Workup

  • Cool the reaction mixture to room temperature.

  • Filter the suspension through a pad of Celite to remove inorganic salts (KCl and unreacted K₂CO₃). Wash the filter cake with an additional 50 mL of MeCN.

  • Concentrate the filtrate under reduced pressure (rotary evaporator, 40 °C) to yield a crude viscous oil.

  • Redissolve the crude oil in 200 mL of EtOAc and wash sequentially with deionized water (2 × 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to dryness.

Step 5: Purification

  • The crude product can be purified via crystallization. Dissolve the residue in a minimal amount of Methyl tert-butyl ether (MTBE) at 50 °C.

  • Slowly add hexanes until the solution becomes slightly turbid, then allow it to cool to room temperature, followed by chilling to 0 °C to induce crystallization.

  • Filter the purified 1-cyclopropyl-2-phenyl-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethan-1-one, wash with cold hexanes, and dry under vacuum at 40 °C.

Conclusion

The N-alkylation of thienopyridines with


-chloro ketones is a highly efficient, scalable methodology integral to the synthesis of modern antiplatelet therapeutics. By strictly controlling the basicity of the reaction environment and utilizing optimal polar aprotic solvents, chemists can suppress competitive side reactions and achieve API-grade purity profiles.

References

  • Aalla, S., & Gilla, G. (2012). Process Improvements of Prasugrel Hydrochloride: An Adenosine Diphosphate Receptor Antagonist. Organic Process Research & Development, 16(2), 240–243.[Link]

  • Pan, X., Huang, R., Zhang, J., Ding, L., & Li, W. (2012). Efficient Synthesis of Prasugrel, A Novel P2Y12 Receptor Inhibitor. Tetrahedron Letters, 53(40), 5364-5366.[Link]

  • Ou, W. (2013). An Improvement to the Preparation of Prasugrel Hydrochloride. Journal of Chemical Research, 37(6), 371-373.[Link]

  • Sharma, P., et al. (2020). Applications of Nanotechnology for Green Synthesis. Springer Nature.[Link]

  • Chauhan, P., et al. (2019). Sulfur Chemistry: Structural diversity of US FDA-approved sulfur-containing drugs. Top Curr Chem.[Link]

Sources

Technical Guide: Regioselective N-Alkylation of 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the N-alkylation of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one , a critical intermediate in the synthesis of thienopyridine antiplatelet agents (e.g., Prasugrel).

Executive Summary & Strategic Context

Target Molecule: 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one (CAS: 115473-15-9, often as HCl salt). Primary Application: Synthesis of P2Y12 receptor antagonists (e.g., Prasugrel). Reaction Class: Nucleophilic Substitution (


).

The N-alkylation of the 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one core is a pivotal step in drug development. The challenge lies in the chemoselectivity between the secondary amine (N-5 position) and the oxygen of the thiolactone/lactam moiety (O-alkylation), as well as the potential for ring-opening of the sensitive thiolactone under basic conditions.

This guide provides a validated protocol for the regioselective N-alkylation using


-halo ketones, specifically focusing on the synthesis of the Prasugrel intermediate.

Mechanistic Insight & Reaction Design

The Chemoselectivity Challenge

The substrate possesses two nucleophilic sites:

  • Nitrogen (N-5): A secondary amine within a piperidine ring. It is the kinetic nucleophile.

  • Oxygen (O-2): The carbonyl oxygen of the thiolactone. Under strong basic conditions or with hard electrophiles, O-alkylation (forming an enol ether) becomes a competing pathway.

Design Solution: Use a mild inorganic base (e.g.,


) in a polar aprotic solvent (DMF or Acetonitrile). This maintains the nitrogen in its free base form without generating the highly reactive enolate anion that favors O-alkylation or ring opening.
Reaction Pathway Visualization

The following diagram illustrates the reaction logic and competing pathways.

ReactionPathway Substrate 5,6,7,7a-tetrahydrothieno [3,2-c]pyridin-2-one (HCl Salt) Base Base (K2CO3) Deprotonation Substrate->Base Neutralization FreeBase Free Amine Species (Nucleophile) Base->FreeBase TS_N Transition State (N-Attack) FreeBase->TS_N Kinetic Control (Mild Base) TS_O Transition State (O-Attack) FreeBase->TS_O Thermodynamic/Hard Base Electrophile α-Bromo Ketone (Electrophile) Electrophile->TS_N Electrophile->TS_O Product N-Alkylated Product (Target) TS_N->Product ByProduct O-Alkylated / Ring-Opened (Impurity) TS_O->ByProduct

Figure 1: Mechanistic pathway highlighting the bifurcation between the desired N-alkylation and unwanted O-alkylation.

Experimental Protocol: N-Alkylation with -Bromo Ketones

This protocol describes the coupling of the core with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone to form the Prasugrel intermediate.

Reagents & Materials
ReagentEquiv.RoleCritical Attribute
Thienopyridin-2-one HCl 1.0SubstratePurity >98%; Dry

-Bromo Ketone
1.05ElectrophileFreshly prepared/purified to remove

Potassium Carbonate (

)
2.5BaseAnhydrous; Fine powder
Dimethylformamide (DMF) 10 VolSolventAnhydrous; Amine-free
Ethyl Acetate -WorkupHPLC Grade
Step-by-Step Methodology

Step 1: Free-Basing and Suspension

  • Charge a dried reaction vessel with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one Hydrochloride (1.0 eq).

  • Add DMF (anhydrous, 10 volumes relative to substrate mass).

  • Add

    
      (2.5 eq) in a single portion.
    
  • Stir at

    
     for 30 minutes.
    
    • Why: This ensures complete neutralization of the HCl salt and generates the free secondary amine nucleophile.

Step 2: Addition of Electrophile

  • Cool the suspension to

    
      using an ice/water bath.
    
  • Dissolve 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (1.05 eq) in minimal DMF (2 volumes).

  • Add the electrophile solution dropwise over 30–45 minutes.

    • Control Point: Maintain internal temperature

      
      . Rapid addition generates local exotherms that promote O-alkylation.
      

Step 3: Reaction Propagation

  • Allow the mixture to warm slowly to Room Temperature (

    
    ) .
    
  • Stir for 3–5 hours .

  • Monitoring: Check by TLC (SiO2, EtOAc/Hexane 1:1) or HPLC.[1][2] The starting amine should be consumed (<1%).

Step 4: Quench and Workup

  • Pour the reaction mixture into Ice-Water (50 volumes) with vigorous stirring.

  • Observation: The product often precipitates as an off-white solid.

  • If Solid: Filter, wash with water (

    
    ), and dry under vacuum at 
    
    
    
    .
  • If Oiling Out: Extract with Ethyl Acetate (

    
    ). Wash combined organics with Brine (
    
    
    
    ) and Water (
    
    
    ) to remove DMF. Dry over
    
    
    and concentrate.

Step 5: Purification (Optional)

  • Recrystallization from Acetonitrile or Ethanol is effective for removing trace O-alkylated impurities.

Process Workflow Diagram

Workflow Start Start: Thienopyridin-2-one HCl Prep Suspend in DMF Add K2CO3 (2.5 eq) Stir 30 min @ RT Start->Prep Cool Cool to 0-5°C Prep->Cool Add Add Electrophile Dropwise (Control Exotherm) Cool->Add React Warm to RT Stir 3-5 Hours Add->React Check QC Check (HPLC/TLC) Complete? React->Check Check->React No (Extend Time) Quench Quench in Ice Water Check->Quench Yes Isolate Filter Solid OR Extract w/ EtOAc Quench->Isolate Purify Recrystallize (ACN) (Remove O-alkyl isomer) Isolate->Purify

Figure 2: Operational workflow for the N-alkylation process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Ensure

is finely ground; increase stir time before adding electrophile.
O-Alkylation (Impurity) Temperature too high; Base too strong.Keep addition at

; Strictly use mild bases (

,

). Avoid NaH.
Ring Opening Hydrolysis of thiolactone.Ensure solvents are anhydrous . Avoid aqueous workup until reaction is quenched.
Dark Coloration Oxidation of sulfur.Degas solvents with

prior to use. Perform reaction under inert atmosphere.

References

  • Prasugrel Synthesis Overview: ChemicalBook. (n.d.). Synthesis of Prasugrel from 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one.[3][4] Retrieved from

  • Thienopyridine Chemistry: National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13748463, 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one.[5] Retrieved from

  • Patent Literature (Process Chemistry): Google Patents. WO2011029456A1 - A process for making prasugrel and its intermediates.[6] Retrieved from

  • Reaction Conditions: Google Patents. EP2176269B1 - Method of manufacturing Prasugrel.[6] Retrieved from

Sources

Reagents for alpha-chlorination of cyclopropyl ketones

Application Note: Precision -Chlorination of Cyclopropyl Ketones

Reagent Selection, Process Control, and Scalable Protocols

Executive Summary

Cyclopropyl ketones are privileged pharmacophores in antiviral (e.g., pleconaril) and antifungal (e.g., prothioconazole) agents. However, introducing a chlorine atom at the

This guide outlines two distinct protocols:

  • Method A (High Fidelity): Uses N-Chlorosuccinimide (NCS) for gram-scale, high-selectivity synthesis.

  • Method B (Scalable): Uses Sulfuryl Chloride (

    
    )  with a methanol moderator for multi-gram to kilo-scale preparation.
    

Strategic Reagent Selection

The choice of reagent depends on the scale and the tolerance of the substrate to acidic byproducts.

FeatureN-Chlorosuccinimide (NCS) Sulfuryl Chloride (

)

/ LiCl
Primary Utility Discovery Chemistry (High Selectivity)Process Chemistry (Cost/Scale)Specialized (Kochi Reaction)
Active Species

(via protonated NCS)

(in situ) /

Metal-complexed radical
Acid Load Low (Catalytic pTsOH used)High (Generates HCl +

)
Moderate
Selectivity Excellent (Mono > Di)Moderate (Requires control)High
Ring Stability High (Mild conditions)Medium (Risk of ring opening)High
Atom Economy Low (Succinimide waste)High (Gaseous byproducts)Moderate
The "Methanol Effect" in Scale-Up

When using


  • Trapping excess

    
     to form methyl chlorosulfate, preventing runaway chlorination.
    
  • Solvating the HCl byproduct, reducing the effective acidity that triggers cyclopropyl ring opening.

Mechanistic Pathways & Failure Modes

The primary challenge is competing kinetics between the desired Enolization (leading to substitution) and Acid-Mediated Ring Opening (leading to impurities).

GSubstrateCyclopropyl Ketone(Substrate)EnolEnol Intermediate(Nucleophilic)Substrate->Enol  Tautomerization  Prot_KetoneProtonated Ketone(Electrophilic)Substrate->Prot_Ketone  Protonation  AcidH+ CatalystProductα-Chloro Ketone(Target)Enol->Product  + Cl+ Source (NCS/SO2Cl2)  RingOpenRing-OpenedByproduct(e.g., 1,5-dichloro-2-pentanone)Prot_Ketone->RingOpen  Nu- Attack (Cl-/MeOH)  (Homo-Michael Addition)

Figure 1: Kinetic competition between desired

Experimental Protocols

Protocol A: High-Fidelity Chlorination (NCS Method)

Best for: Discovery chemistry, complex substrates, acid-sensitive groups.

Reagents:

  • Cyclopropyl methyl ketone (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.05 equiv)

  • p-Toluenesulfonic acid (pTsOH) (0.05 – 0.1 equiv)

  • Solvent: Methanol (0.5 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar.

  • Dissolution: Dissolve cyclopropyl methyl ketone (e.g., 10 mmol) in Methanol (20 mL).

  • Catalyst Addition: Add pTsOH (0.5 mmol). Stir for 5 minutes to ensure initiation of enolization.

  • Reagent Addition: Add NCS (10.5 mmol) in 3 portions over 15 minutes. Note: The reaction is slightly exothermic.

  • Reaction: Stir at room temperature (20–25°C). Monitor by TLC or GC-MS.[1]

    • Checkpoint: Reaction is typically complete in 1–3 hours.

  • Quench: Remove solvent under reduced pressure (do not heat above 40°C). Resuspend residue in Diethyl Ether or MTBE.

  • Workup: Filter off the precipitated succinimide byproduct. Wash the filtrate with saturated

    
     and Brine.[1]
    
  • Isolation: Dry over

    
     and concentrate.
    
    • Yield: Typically 85–95%.

    • Purity: Often sufficient for next steps without chromatography.

Protocol B: Scalable Chlorination (Sulfuryl Chloride Method)

Best for: Process chemistry, multi-gram scale, cost-efficiency.

Reagents:

  • Cyclopropyl methyl ketone (1.0 equiv)

  • Sulfuryl Chloride (

    
    ) (1.0 equiv)
    
  • Solvent: Dichloromethane (DCM) / Methanol (3:1 ratio)

Step-by-Step:

  • Setup: Equip a 3-neck flask with an addition funnel, thermometer, and a gas scrubber (NaOH trap) for HCl/

    
     evolution.
    
  • Solvation: Dissolve the ketone in the DCM/MeOH mixture. Cool to 0°C in an ice bath.

    • Why MeOH? As described in Section 2, MeOH moderates the activity of

      
      .
      
  • Controlled Addition: Add

    
     dropwise over 30–60 minutes.
    
    • Critical: Maintain internal temperature < 5°C. Rapid addition causes local heating and ring opening.

  • Digestion: Allow the mixture to warm to room temperature naturally and stir for 2 hours.

  • Quench: Pour the mixture slowly into ice-water.

  • Extraction: Separate the organic layer.[1][2] Extract the aqueous layer once with DCM.

  • Neutralization: Wash combined organics with saturated

    
     until gas evolution ceases.
    
  • Purification: Distillation is recommended for this protocol to remove any traces of dichloro-species.

Quality Control & Troubleshooting

Detecting Ring Opening

The integrity of the cyclopropyl ring is the primary quality attribute. Use

Signal RegionTarget Product (

-Chloro Ketone)
Ring-Opened Impurity
Cyclopropyl Region (0.8 – 1.2 ppm) Intact: Multiplets present (integrates to 4H or 5H)Lost/Shifted: Disappears or shifts significantly downfield.

-Protons (4.0 – 4.5 ppm)
Singlet (2H):

Triplet:

(indicative of linear chain).
Methyl Group Absent (converted to

)
Methyl triplet may appear if ring opens at the other side (rare).
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Conversion Enolization is too slow.Increase pTsOH load (Method A) or warm slightly (Method B).
Dichlorination (

)
Excess reagent or "hot spots".Improve stirring; reduce reagent to 0.95 equiv; lower temperature.
Ring Opening Acidity too high.Switch to Method A; Ensure MeOH is present in Method B; Use a buffer (e.g., 2,6-lutidine).
Product Instability Residual acid in crude.Ensure thorough

wash; store over

if necessary.

References

  • Wyman, D. P., & Kaufman, P. R. (1964). The Chlorination of Cyclopropyl Methyl Ketone. Journal of Organic Chemistry, 29(7), 1956–1960. Link

  • Masuda, T., et al. (2006). Selective

    
    -Chlorination of Ketones using NCS and p-Toluenesulfonic Acid. Synlett, 2006(18), 3163–3166. Link
    
  • BenchChem. (2025).[1][3][4][5] Validation of a New Synthetic Method: N-Chlorosuccinimide for the

    
    -Chlorination of Ketones.Link
    
  • Jing, Y., et al. (2014).[6] Trichloroisocyanuric Acid for Alpha-Chlorination.[1][7] Organic Letters, 16(19), 4932–4935. Link

  • Organic Chemistry Portal. Alpha-Halogenation of Ketones: Recent Literature and Protocols.Link

Application Note: High-Purity Synthesis of Desfluoro Prasugrel & Key Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the synthesis of Desfluoro Prasugrel (Prasugrel EP Impurity A) and its critical precursor, the Desfluoro Bromo Intermediate (2-bromo-1-cyclopropyl-2-phenylethanone).

This guide is designed for process chemists and analytical scientists requiring high-purity reference standards for impurity profiling in Prasugrel API manufacturing.

Executive Summary & Strategic Rationale

Desfluoro Prasugrel is a critical process-related impurity in the manufacturing of Prasugrel (an antiplatelet agent). It arises primarily from the presence of non-fluorinated precursors (e.g., phenylacetic acid or benzaldehyde) in the starting materials.

Synthesizing this molecule requires a divergent strategy from the parent API.[1] While Prasugrel utilizes 2-fluorobenzyl precursors, the desfluoro analog requires the construction of the 2-bromo-1-cyclopropyl-2-phenylethanone backbone. This protocol focuses on the Grignard-mediated construction of the ketone followed by regioselective radical bromination , ensuring high purity (>98%) for use as a reference standard.

Retrosynthetic Analysis

The synthesis is broken down into three critical phases:

  • Backbone Construction: Formation of the ketone via Grignard addition to a nitrile.

  • Activation: Regioselective alpha-bromination.

  • Coupling & Functionalization: N-alkylation of the thienopyridine core followed by acetylation.

Retrosynthesis Final Desfluoro Prasugrel (Target Standard) Coupled Desfluoro OXTP (Coupled Precursor) Coupled->Final Acetylation Core Thienopyridine Core (Commercial) Core->Coupled Bromo Bromo-Intermediate (CAS 34650-68-5) Bromo->Coupled N-Alkylation (Sn2) Ketone 1-cyclopropyl-2-phenylethanone Ketone->Bromo Alpha-Bromination Start1 Benzyl Magnesium Chloride Start1->Ketone Grignard Addition Start2 Cyclopropanecarbonitrile Start2->Ketone

Figure 1: Retrosynthetic pathway for Desfluoro Prasugrel, highlighting the convergence of the phenyl-cyclopropyl fragment and the thienopyridine core.

Safety & Handling Protocols

  • Grignard Reagents: Highly reactive with moisture. All glassware must be flame-dried and purged with Argon/Nitrogen.

  • Bromine/NBS: Toxic and lachrymatory. Handle in a functioning fume hood.

  • Thienopyridine Core: Potential sensitizer. Avoid inhalation of dust.

  • Solvents: Anhydrous THF and Acetonitrile are required for yield optimization.

Detailed Experimental Protocols

Phase A: Synthesis of 1-cyclopropyl-2-phenylethanone

Objective: Construct the carbon skeleton lacking the fluorine atom. Mechanism: Nucleophilic addition of benzyl Grignard to cyclopropyl nitrile, followed by acidic hydrolysis of the imine intermediate.

Reagents Table:

Reagent MW ( g/mol ) Equiv. Mass/Vol Role
Cyclopropanecarbonitrile 67.09 1.0 10.0 g Starting Material
Benzylmagnesium chloride (2M in THF) 148.9 1.2 90 mL Nucleophile
THF (Anhydrous) 72.11 - 100 mL Solvent

| HCl (2N) | 36.46 | Excess | 150 mL | Hydrolysis Agent |

Protocol:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet. Flame dry and cool under nitrogen.

  • Charging: Add Cyclopropanecarbonitrile (10.0 g) and anhydrous THF (100 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Transfer Benzylmagnesium chloride (2M solution) to the dropping funnel. Add dropwise over 45 minutes, maintaining internal temperature <10°C.

    • Critical Control Point: Exothermic reaction. Rapid addition leads to dimerization byproducts.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1) for consumption of nitrile.

  • Hydrolysis: Cool back to 0°C. Cautiously quench with 2N HCl (150 mL). The mixture will biphasic.

  • Reflux: Heat the biphasic mixture to reflux (65°C) for 2 hours to hydrolyze the intermediate imine salt into the ketone.

  • Workup: Cool to RT. Separate layers. Extract aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organics, wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Distillation under reduced pressure or silica gel chromatography (Hexane:EtOAc 95:5) yields the ketone as a pale yellow oil.[2]

Phase B: Synthesis of 2-bromo-1-cyclopropyl-2-phenylethanone (The Intermediate)

Objective: Introduce the leaving group for the coupling step. Mechanism: Radical or electrophilic alpha-bromination. NBS is preferred over elemental bromine for better regioselectivity and handling.

Reagents Table:

Reagent MW Equiv. Mass Role
1-cyclopropyl-2-phenylethanone 160.21 1.0 10.0 g Substrate
N-Bromosuccinimide (NBS) 177.98 1.05 11.6 g Brominating Agent
p-Toluenesulfonic acid (pTSA) 172.20 0.1 1.0 g Catalyst

| Acetonitrile | 41.05 | - | 100 mL | Solvent |

Protocol:

  • Dissolution: In a 250 mL flask, dissolve the ketone (10.0 g) in Acetonitrile (100 mL).

  • Activation: Add pTSA (1.0 g). Stir at RT for 15 minutes to enolize the ketone.

  • Bromination: Add NBS (11.6 g) portion-wise over 30 minutes.

    • Note: The reaction is slightly exothermic.

  • Monitoring: Stir at RT for 2–4 hours. Monitor HPLC/TLC for the disappearance of the ketone.

    • Target: >95% conversion.[3][4] Avoid over-bromination (dibromo impurity).

  • Workup: Dilute with water (200 mL) and extract with Dichloromethane (DCM) (3 x 50 mL).

  • Washing: Wash combined DCM layers with saturated NaHCO₃ (to remove succinimide and acid) and Brine.

  • Isolation: Dry over MgSO₄ and concentrate. The product is a labile oil/solid that darkens on standing. Use immediately in Phase C.

Phase C: Coupling & Acetylation (Desfluoro Prasugrel)

Objective: Convergent synthesis of the final reference standard.

Reagents Table:

Reagent Equiv. Role
Thienopyridine Core (HCl salt)* 1.0 Nucleophile
Bromo-Intermediate (Phase B) 1.1 Electrophile
Potassium Carbonate (K₂CO₃) 2.5 Base
Acetic Anhydride 2.0 Acetylating Agent
DMAP 0.1 Catalyst

| DMF | - | Solvent |

*Core = 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride[5]

Protocol:

  • N-Alkylation (Coupling):

    • Suspend Thienopyridine Core (5.0 g) and K₂CO₃ (9.0 g) in DMF (50 mL) at 0°C.

    • Add Bromo-Intermediate (Phase B product, dissolved in 10 mL DMF) dropwise.

    • Stir at 0–5°C for 4 hours.

    • Checkpoint: HPLC should show formation of the "Desfluoro OXTP" intermediate.

  • Acetylation (One-Pot):

    • To the same reaction vessel (do not isolate), add DMAP (0.3 g).

    • Add Acetic Anhydride (5.3 g) dropwise at 0°C.

    • Allow to warm to RT and stir for 2 hours.

  • Quench & Isolation:

    • Pour reaction mixture into ice-water (300 mL). Stir vigorously for 30 minutes.

    • The product may precipitate as a solid. If so, filter and wash with water.

    • If oil forms: Extract with Ethyl Acetate, wash with water (5x to remove DMF), dry, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via column chromatography (Hexane:Acetone gradient) to obtain Desfluoro Prasugrel as an off-white solid.

Analytical Validation[6]
  • HPLC Purity: >98.0% (Area %).[3]

  • 1H NMR (DMSO-d6): Distinctive absence of the fluorine coupling in the aromatic region (multiplet at 7.30–7.45 ppm corresponding to unsubstituted phenyl).

  • Mass Spec: [M+H]+ = 356.1 (Desfluoro OXTP) -> Final Product [M+H]+ = 398.5 (approx).

References

  • Umasankara Sastry, T., et al. (2013).[5] "Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation." Asian Journal of Chemistry. Link

  • Eli Lilly and Company. (2012). "Preparation of prasugrel hydrochloride." World Intellectual Property Organization Patent WO2012018791A2. Link

  • Santa Cruz Biotechnology. "2-Bromo-1-cyclopropyl-2-phenylethanone Product Data." Link

  • Axios Research. "Prasugrel Desfluoro Hydrochloride Reference Standard." Link

Sources

Scale-Up Synthesis of 2-Chloro-1-cyclopropyl-2-phenylethan-1-one: Process Optimization and Safety Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview and Industrial Context

The compound 2-Chloro-1-cyclopropyl-2-phenylethan-1-one (CAS: 1535994-87-6) is a highly valuable halogenated ketone intermediate. Its structural scaffold—featuring a cyclopropyl group and an alpha-chlorinated benzylic position—is closely analogous to the precursors used in the synthesis of thienopyridine-class antiplatelet agents, most notably Prasugrel [1].

In industrial drug development, scaling up alpha-halo ketones presents significant challenges, including the management of highly exothermic Grignard additions, regioselective halogenation, and the safe handling of corrosive off-gases. This application note details a self-validating, two-step scalable protocol designed to maximize throughput, ensure regiocontrol, and maintain rigorous process safety.

Retrosynthetic pathway and two-step synthesis of the target alpha-chloro ketone.

Step 1: Grignard Addition and Imine Hydrolysis

Mechanistic Causality & Solvent Selection

The first step involves the nucleophilic addition of benzylmagnesium chloride to cyclopropanecarbonitrile to form an intermediate ketimine salt, which is subsequently hydrolyzed to 1-cyclopropyl-2-phenylethan-1-one .

Why MTBE? Methyl tert-butyl ether (MTBE) is deliberately selected over traditional solvents like tetrahydrofuran (THF) or diethyl ether. Diethyl ether poses severe flammability and peroxide risks at scale. THF is highly water-miscible, complicating downstream extraction. MTBE offers a higher boiling point (55°C) for thermal safety and is immiscible with water. This allows the acidic quench and phase separation to occur in the primary reactor without requiring a solvent swap, drastically reducing cycle time and solvent waste.

Experimental Protocol
  • Preparation: Purge a 50 L jacketed, glass-lined reactor with ultra-high purity N₂. Charge the reactor with cyclopropanecarbonitrile (1.0 eq) and anhydrous MTBE (10 volumes).

  • Cooling: Circulate chilled fluid through the jacket to bring the internal temperature to 0–5°C.

  • Dosing: Initiate dropwise addition of Benzylmagnesium chloride (1.1 eq, 2M in MTBE). Critical Control: Modulate the addition rate to ensure the internal temperature does not exceed 10°C, as the Grignard addition is highly exothermic.

  • Maturation: Once addition is complete, warm the reactor to 25°C and agitate for 4 hours to ensure complete conversion (verify via HPLC).

  • Hydrolysis (Quench): Transfer the reaction mixture slowly into a secondary quench vessel containing 2M HCl (aq) pre-cooled to 0°C. The acid hydrolyzes the ketimine intermediate into the target ketone.

  • Workup: Allow the phases to separate. Decant the aqueous layer. Wash the organic MTBE layer with saturated NaCl (brine) to remove residual magnesium salts.

  • Concentration: Distill the MTBE under reduced pressure to yield crude 1-cyclopropyl-2-phenylethan-1-one as a pale yellow oil.

Step 2: Electrophilic Alpha-Chlorination

Mechanistic Causality & Reagent Selection

The intermediate ketone possesses a methylene group flanked by a carbonyl and a phenyl ring. This dual-activation makes the protons highly acidic, leading to facile enolization and highly regioselective electrophilic chlorination.

Why Sulfuryl Chloride (SO₂Cl₂)? While molecular chlorine (Cl₂) or N-Chlorosuccinimide (NCS) can be used for alpha-chlorination [2, 3], SO₂Cl₂ is the superior choice for industrial scale-up. Unlike Cl₂ gas, which requires specialized pressurized infrastructure, SO₂Cl₂ is a easily handled liquid (bp 69°C) that allows for precise volumetric dosing. Furthermore, its byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. The evolution of these gases drives the reaction to completion via Le Chatelier's principle and leaves no solid byproducts in the reactor (unlike NCS, which leaves succinimide).

Experimental Protocol
  • Preparation: Charge the crude 1-cyclopropyl-2-phenylethan-1-one (1.0 eq) and Dichloromethane (DCM, 8 volumes) into a reactor.

  • Safety Integration: Ensure the reactor's exhaust is directly piped to a caustic (NaOH) scrubber to neutralize the SO₂ and HCl off-gases generated during the reaction.

  • Cooling & Dosing: Cool the mixture to 0°C. Begin the dropwise addition of Sulfuryl Chloride (1.05 eq). The slight excess ensures complete conversion without promoting over-chlorination (gem-dichlorination) [2].

  • Reaction: After dosing, remove the cooling jacket and allow the mixture to warm to 20°C. Stir for approximately 3 hours. The reaction is deemed complete when gas evolution ceases and TLC/HPLC confirms the disappearance of the starting material.

  • Neutralization: Slowly quench the reaction by adding 10% aqueous NaHCO₃. Critical Control: Continue addition until the aqueous phase stabilizes at pH 7–8, ensuring all residual HCl and SO₂Cl₂ are neutralized.

  • Isolation: Separate the DCM layer, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Purification: Crystallize the resulting crude residue from cold heptane to afford 2-Chloro-1-cyclopropyl-2-phenylethan-1-one as a high-purity crystalline solid.

Quantitative Process Metrics & Safety Data

The following table summarizes the critical process parameters, thermodynamic profiles, and safety controls required for the scale-up workflow.

Process ParameterStep 1: Grignard AdditionStep 2: Alpha-Chlorination
Stoichiometry (Eq) Nitrile (1.0) : Grignard (1.1)Ketone (1.0) : SO₂Cl₂ (1.05)
Operating Temperature 0°C to 5°C (Dosing), 25°C (Stir)0°C (Dosing), 20°C (Stir)
Reaction Enthalpy Highly Exothermic (ΔH < 0)Moderately Exothermic
Target Yield 85 – 90%88 – 92%
Primary Safety Hazard Runaway exotherm, FlammabilityCorrosive/Toxic off-gassing (SO₂, HCl)
Critical Safety Control Strict dosing rate limits; MTBE solventMandatory inline caustic (NaOH) scrubbing

Industrial Workflow & Downstream Processing

To ensure a self-validating and continuous operation, the unit operations must be physically segregated to prevent cross-contamination between the highly basic Grignard environment and the highly acidic chlorination environment.

Continuous unit operations for the industrial scale-up and purification workflow.

References

  • Pan, X., Huang, R., Zhang, J., Ding, L., & Li, W. (2012). Efficient Synthesis of Prasugrel, A Novel P2Y12 Receptor Inhibitor. Tetrahedron Letters, 53(40), 5364-5366. URL:[Link]

  • Tu, D., Luo, J., Jiang, W., & Tang, Q. (2021). Solvent-free Preparation of α,α-Dichloroketones with Sulfuryl Chloride. Tetrahedron Letters, 78, 153344. URL:[Link]

  • Zhou, Z. S., Li, L., & He, X. H. (2012). A simple and convenient method for direct alpha-chlorination of ketones with ammonium chloride and Oxone. Chinese Chemical Letters, 23(11), 1213-1216. URL:[Link]

Application Note: Catalytic Strategies for the Amination of 2-Chloro-1-cyclopropyl-2-phenylethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The synthesis of complex


-amino ketones is a cornerstone in the development of various active pharmaceutical ingredients (APIs), including thienopyridine-class antiplatelet agents. Specifically, 2-chloro-1-cyclopropyl-2-phenylethanone  (and its bromo-analogues) serves as a critical, albeit challenging, electrophilic building block in the synthesis of desfluoro-analogues and impurities associated with drugs like Prasugrel[1].

The Causality of the Challenge: Direct nucleophilic substitution (


) of this specific 

-halo ketone is kinetically sluggish. The

-carbon is highly sterically congested, flanked by a bulky phenyl ring and a cyclopropyl-carbonyl moiety. When researchers attempt to force the direct amination using high temperatures and strong bases, the activation energy for competing side reactions is breached[2]. This leads to significant yield losses due to the Favorskii rearrangement, epoxide formation (in the presence of trace water), or outright decomposition. To bypass these kinetic barriers, specific catalytic interventions are required to lower the activation energy of the desired

pathway without triggering degradation.

Catalytic Strategies & System Selection

To achieve high-yielding amination of 2-chloro-1-cyclopropyl-2-phenylethanone, the reaction environment must be carefully modulated. Below are the three primary catalytic strategies employed in process chemistry:

System A: Finkelstein-Assisted Nucleophilic Catalysis (Optimal)
  • Catalyst: Sodium Iodide (NaI) or Potassium Iodide (KI) at 5–10 mol%.

  • Mechanistic Rationale: The direct displacement of the chloride ion by a bulky amine is slow. The addition of NaI initiates a Finkelstein reaction, converting the

    
    -chloro ketone into an 
    
    
    
    -iodo ketone in situ[3]. Iodide is a significantly better leaving group (due to its larger atomic radius and polarizability), which drastically accelerates the subsequent amine attack. This allows the reaction to proceed at lower temperatures (e.g., 40–50°C instead of 80°C), preserving the integrity of the cyclopropyl ring and avoiding base-catalyzed rearrangements.
System B: Phase-Transfer Catalysis (PTC)
  • Catalyst: Tetrabutylammonium bromide (TBAB) (10 mol%).

  • Mechanistic Rationale: When using inorganic bases (like

    
    ) to scavenge the HCl byproduct, the biphasic nature of the solid-liquid mixture can stall the reaction. TBAB facilitates the transfer of the carbonate ion into the organic phase (e.g., Acetonitrile or Toluene), maintaining a constant, mild basicity that neutralizes the acid without causing localized spikes in pH that trigger the Favorskii rearrangement.
    
System C: Lewis Acid / Silver-Assisted Activation
  • Catalyst: Silver Triflate (

    
    ) or Silver Carbonate (
    
    
    
    ).
  • Mechanistic Rationale: For extremely weak amine nucleophiles (e.g., deactivated anilines),

    
     is unviable. Silver salts abstract the chloride ion to form a transient carbocation. Because the 
    
    
    
    -carbon is attached to a phenyl ring, this carbocation is resonance-stabilized (shifting the mechanism to an
    
    
    -like pathway). While effective, this method is expensive and light-sensitive, reserving it for specialized discovery-phase synthesis.

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the performance of different catalytic systems when coupling 2-chloro-1-cyclopropyl-2-phenylethanone with a standard secondary amine (e.g., a tetrahydrothienopyridine derivative).

Catalytic SystemLoading (mol%)Temp (°C)Time (h)Target Yield (%)Major Impurity Profile
None (Direct

)
N/A80°C24.042%High Favorskii product, unreacted SM
NaI (Finkelstein) 10%45°C4.589% Trace deshalogenation
TBAB (PTC) 10%60°C12.071%Moderate hydrolysis products

(

)
100%25°C2.084%Trace elimination products

Experimental Protocol: NaI-Catalyzed Amination

This self-validating protocol is designed for the high-yield coupling of 2-chloro-1-cyclopropyl-2-phenylethanone using Finkelstein catalysis[3].

Reagents & Equipment:

  • 2-Chloro-1-cyclopropyl-2-phenylethanone (1.0 eq, limiting reagent)

  • Target Amine (1.1 eq)

  • Sodium Iodide (NaI, anhydrous) (0.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Acetonitrile (10 volumes)

Step-by-Step Methodology:

  • System Purging: Purge a dry, jacketed glass reactor with

    
     for 10 minutes to exclude ambient moisture, which can lead to epoxide formation.
    
  • Halide Exchange Initiation: Charge the reactor with 2-chloro-1-cyclopropyl-2-phenylethanone (1.0 eq) and anhydrous Acetonitrile (10 vol). Add NaI (0.1 eq). Stir the mixture at 25°C for 30 minutes.

    • Self-Validation Check 1: A slight color change to pale yellow indicates the formation of the transient

      
      -iodo ketone.
      
  • Base and Nucleophile Addition: Add DIPEA (2.0 eq) in one portion. Subsequently, add the target amine (1.1 eq) dropwise over 15 minutes to control any mild exotherm.

  • Catalytic Coupling: Heat the reaction mixture to 45°C.

    • Self-Validation Check 2 (In-Process Control): Monitor via HPLC or TLC (Hexanes:EtOAc 3:1) every 2 hours. The reaction is deemed complete when the starting material peak is <2% area, and the transient iodo-intermediate peak is completely consumed, replaced by the highly UV-active product peak.

  • Quench & Workup: Cool the reactor to 20°C. Quench the reaction with 5 volumes of 5% aqueous

    
     (Sodium Thiosulfate) to neutralize any free iodine generated during the reaction.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (2 x 5 vol). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the crude 
    
    
    
    -amino ketone.

Mechanistic Pathway Visualization

G Substrate 2-Chloro-1-cyclopropyl-2-phenylethanone Iodo α-Iodo Ketone Intermediate Substrate->Iodo NaI (5-10 mol%) Halide Exchange Product α-Amino Ketone (Target) Substrate->Product Direct Amine Attack Slow SN2 Side Side Products (Favorskii/Epoxides) Substrate->Side Prolonged Heat + Base Degradation Iodo->Product Amine Nucleophile Rapid SN2

Mechanistic pathways for the amination of sterically hindered α-halo ketones.

References

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. URL: [Link]

  • α-Amination of keto-nitrones via Multihetero-Cope rearrangement employing an imidoyl chloride reagent. National Institutes of Health (NIH). URL: [Link]

Sources

Troubleshooting & Optimization

Preventing ring opening of cyclopropane during chlorination

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CYC-CL-001 Subject: Preventing Ring Opening During Chlorination Protocols Status: Open Support Tier: Senior Application Scientist

The Core Diagnostic: Why Your Ring is Opening

Welcome to the Cyclopropane Support Hub. If you are seeing linear alkyl chlorides (e.g., 1,3-dichloropropane) instead of your desired cyclopropyl chloride, your reaction is likely failing due to one of two distinct failure modes.

Cyclopropane possesses ~27.5 kcal/mol of ring strain.[1][2] The C-C bonds are bent ("banana bonds") and possess significant


-character, making them susceptible to electrophilic attack—similar to alkenes.
The Two Failure Modes
  • Acid-Catalyzed Ring Opening (The Most Common Culprit):

    • Mechanism: The byproduct of chlorination is often HCl. Protons (

      
      ) or Lewis acids coordinate to the ring, forming a protonated cyclopropane intermediate which rapidly undergoes nucleophilic attack by 
      
      
      
      , relieving ring strain and opening the ring.
    • Symptom: You observe a mixture of linear chlorides and polymerized material.

  • Radical-Mediated Opening (Substituent Dependent):

    • Mechanism:

      • Cyclopropyl Radical (On-Ring): Generally stable against ring opening due to the orthogonality of the semi-occupied orbital to the ring bonds.

      • Cyclopropylmethyl Radical (Side-Chain):Unstable. If you are chlorinating a methyl group attached to the ring, the resulting radical opens at a rate of

        
         (the "radical clock").
        
    • Symptom: You are chlorinating a side chain, but the ring opens to form a homoallylic chloride.

Troubleshooting Workflows
Scenario A: Direct Chlorination of the Ring (C-H to C-Cl)

Target: Cyclopropyl chloride

Variable Recommendation Technical Rationale
Reagent N-Chlorosuccinimide (NCS) or t-BuOCl Avoids high concentrations of

and

. NCS releases

slowly and the succinimide byproduct is less acidic than HCl.
Phase Liquid Phase (CCl4 or PhCF3) Gas phase chlorination (

,

) is industrial and uncontrollable for complex scaffolds.
Initiator AIBN or UV Light Requires radical initiation.[3] The cyclopropyl C-H bond is strong (~106 kcal/mol), stronger than typical alkyl C-H bonds.
Scavenger K2CO3 or CaCO3 CRITICAL: You must add a suspended base to neutralize HCl instantly. Acid accumulation = Ring death.
Scenario B: Chlorination of a Side Chain (e.g., Methylcyclopropane)

Target: (Chloromethyl)cyclopropane

  • The Problem: The cyclopropylmethyl radical opens faster than it reacts with most chlorinating agents.

  • The Fix: You cannot use standard radical chlorination easily here.

  • Alternative Strategy: Use Anionic Activation .

    • Deprotonate the methyl group (if activated) or convert alcohol to chloride using

      
       with pyridine (to sponge acid).
      
    • If strictly radical chlorination is required, use t-BuOCl at low temperatures with high concentration to "trap" the radical before it opens.

Visualizing the Failure Pathways

The following diagram illustrates the decision logic and the mechanistic pathways that lead to failure vs. success.

CyclopropaneChlorination Start Start: Chlorination of Cyclopropane Scaffold Decision1 Target Site? Start->Decision1 RingCH Ring C-H Bond Decision1->RingCH SideChain Side Chain (Methyl) Decision1->SideChain ReagentChoice Reagent: Cl2 Gas? RingCH->ReagentChoice AcidPath High [HCl] Generated ReagentChoice->AcidPath Yes NCSPath Reagent: NCS + K2CO3 ReagentChoice->NCSPath No (Use NCS) Protonation Protonation of Ring (Corner/Edge) AcidPath->Protonation RingOpen Ring Opening (Formation of 1,3-dichloropropane) Protonation->RingOpen RadicalMech Radical Mechanism (Cyclopropyl Radical Formed) NCSPath->RadicalMech StabilityCheck Is Radical Stabilized? RadicalMech->StabilityCheck SuccessRing Success: Cyclopropyl Chloride Retained StabilityCheck->SuccessRing RadicalClock Cyclopropylmethyl Radical SideChain->RadicalClock Rearrangement Rapid Rearrangement (Homoallylic Chloride) RadicalClock->Rearrangement k = 10^8 s^-1

Caption: Decision tree highlighting the "Acid Trap" in ring chlorination and the "Radical Clock" in side-chain functionalization.

Recommended Protocols
Protocol A: Radical Chlorination with NCS (Ring Preservation)

Best for: Direct functionalization of the cyclopropane ring.

Reagents:

  • Substrate: Cyclopropyl derivative (1.0 equiv)[4]

  • Reagent: N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Initiator: AIBN (5 mol%) or Benzoyl Peroxide

  • Solvent:

    
     (classic) or Trifluorotoluene (modern/greener)
    
  • Buffer:

    
     (anhydrous, powdered, 2.0 equiv)
    

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask equipped with a reflux condenser. Flush with Argon.

  • Dissolution: Dissolve the substrate in the solvent (0.1 M concentration).

  • Buffering: Add the powdered

    
    . Note: This is the most critical step to prevent acid-catalyzed ring opening.
    
  • Addition: Add NCS and the radical initiator.

  • Reaction: Heat to reflux (or irradiate with a UV lamp if temperature sensitive). The reaction is complete when succinimide floats to the top (in

    
    ).
    
  • Workup: Filter off the succinimide and carbonate salts. Wash the filtrate with cold water and dilute

    
    . Dry over 
    
    
    
    .[4]
  • Purification: Distillation is preferred over silica chromatography, as silica is slightly acidic and can degrade the product.

Protocol B: The "Anionic" Alternative (Deprotonation)

Best for: Activated cyclopropanes (e.g., adjacent to a carbonyl/sulfone).

Rationale: This method avoids radicals and acids entirely.

  • Deprotonation: Treat substrate with LDA (Lithium Diisopropylamide) in THF at -78°C to form the cyclopropyl lithium species.

  • Chlorination: Quench the anion with a source of electrophilic chlorine, such as Hexachloroethane or NCS .

  • Result: High retention of stereochemistry and zero ring opening.

Frequently Asked Questions (FAQ)

Q: Can I use Sulfuryl Chloride (


)? 
A:  Proceed with extreme caution. 

decomposes to

and

, often generating significant HCl. If you must use it, add a catalytic amount of peroxide initiator and a large excess of base (calcium carbonate) to scavenge acid.

Q: Why is my yield low even with NCS? A: The cyclopropyl C-H bond is very strong (


 kcal/mol). Standard initiators might struggle. Try photo-chlorination  (UV light) to lower the activation energy barrier, or switch to t-Butyl Hypochlorite (

)
, which is a more reactive radical source than NCS.

Q: I am chlorinating a substituent, and the ring is opening. Why? A: You are fighting the "Radical Clock." The radical formed on the


-carbon rearranges to a homoallylic radical faster than it can find a chlorine atom.
  • Fix: You cannot fix this with "better" chlorination. You must change the strategy. Convert the substituent to an alcohol first, then convert the alcohol to a chloride using

    
     (Appel Reaction), which is neutral and avoids the radical intermediate.
    
References
  • Roberts, J. D., & Mazur, R. H. (1951). Cyclopropane Derivatives. IV. The Synthesis of Cyclopropyl Chloride. Journal of the American Chemical Society, 73(6), 2509–2512.

  • Walling, C., & Fredricks, P. S. (1962). Chlorination of Cyclopropane and Other Cycloalkanes.[5][6][7] Journal of the American Chemical Society, 84(17), 3326–3331.

  • McMillen, D. F., & Golden, D. M. (1982). Hydrocarbon bond dissociation energies.[1] Annual Review of Physical Chemistry, 33, 493-532. (Source for BDE data).

  • Newcomb, M. (1993). Competition Methods and Scales for Alkyl Radical Reaction Kinetics. Tetrahedron, 49(6), 1151-1176. (Source for Radical Clock kinetics).

Sources

Technical Support Center: Purification of 2-Chloro-1-cyclopropyl-2-phenylethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Hub for 2-Chloro-1-cyclopropyl-2-phenylethan-1-one (CCPE) .

This guide addresses the purification of CCPE from crude reaction mixtures. This molecule is a critical intermediate, structurally analogous to precursors used in the synthesis of anti-thrombotic agents (e.g., Prasugrel). Its structure—a benzylic


-chloroketone  with an adjacent cyclopropyl ring —creates a unique "reactivity triad" that makes purification challenging.

The Core Problem: You are likely facing one of three issues:

  • Decomposition: The oil turns black during concentration (thermal elimination of HCl).

  • Hydrolysis: The chlorine atom is being replaced by a hydroxyl group during aqueous workup.

  • Co-elution: The starting material (non-chlorinated ketone) co-migrates with the product on silica.

This guide provides self-validating protocols to resolve these specific failure modes.

Module 1: Critical Stability & Handling (Read First)

Before touching the crude mixture, you must understand the decomposition pathways. CCPE is thermally labile and sensitive to both strong acids and bases.

Decomposition Pathways

The following diagram illustrates why your product degrades. You must avoid conditions that trigger these paths.

DecompositionPathways cluster_legend Stability Risk Factors CCPE Target Molecule (CCPE) Enone Impurity A: Enone (Elimination) CCPE->Enone Heat (>40°C) or Base Hydroxy Impurity B: α-Hydroxy Ketone CCPE->Hydroxy Aqueous Acid/Base (Hydrolysis) RingOpen Impurity C: Ring-Opened Haloalkane CCPE->RingOpen Strong Acid (HCl) (Ring Opening)

Caption: Figure 1. Primary decomposition pathways for 2-Chloro-1-cyclopropyl-2-phenylethan-1-one. Avoid heat to prevent elimination to the enone.

Handling Rules
  • Temperature Limit: Never heat the crude mass above 40°C . Use a high-vacuum rotary evaporator rather than a water bath heater.

  • pH Control: Maintain pH 6–7 during workup. The benzylic C-Cl bond is highly susceptible to

    
     hydrolysis.
    
  • Storage: Store at -20°C under Argon. The compound will racemize and degrade at room temperature over time.

Module 2: Reaction Workup (The "Quench")

Purity is often lost before the column or crystallizer. If your crude NMR shows <80% purity, the issue is likely your workup.

Scenario: You have just finished chlorinating 1-cyclopropyl-2-phenylethan-1-one (using


 or NCS).

Protocol:

  • Cooling: Cool the reaction mixture to 0–5°C .

  • Quench:

    • If acidic (

      
       route): Quench by pouring the mixture slowly into a stirred mixture of ice and saturated 
      
      
      
      . Do not add water to the acid; this generates heat and HCl gas, opening the cyclopropyl ring [1].
    • If neutral (NCS route): Filter off the succinimide byproduct first, then wash the filtrate with water.

  • Extraction: Use Dichloromethane (DCM) or MTBE . Avoid Ethyl Acetate if traces of acid are present (risk of transesterification/hydrolysis).

  • Washing: Wash the organic layer with brine (saturated NaCl) immediately. This pulls water out of the organic phase, retarding hydrolysis.

  • Drying: Dry over anhydrous

    
     for no more than 15 minutes. Filter and concentrate at <35°C .
    

Module 3: Purification Protocols

Choose your method based on scale and required purity.

Method A: Crystallization (Recommended for >5g Scale)

Crystallization is superior to chromatography for stability because it avoids silica gel acidity.

Solvent System: n-Heptane / Isopropyl Alcohol (IPA) or Hexanes / Ethyl Acetate.

Step-by-Step:

  • Dissolve the crude oil in the minimum amount of IPA (or EtOAc) at room temperature (approx 20°C). Do not boil.

  • Slowly add n-Heptane (antisolvent) dropwise with stirring until a persistent cloudiness appears.

  • Cool the mixture slowly to -10°C or -20°C (freezer) without stirring.

  • Filter the white crystals quickly while cold.

  • Wash with cold n-Heptane (-20°C).

Troubleshooting Crystallization:

Issue Cause Solution
Oiling Out Impurity profile too complex or temperature dropped too fast. Re-dissolve, add a seed crystal, and cool much slower (1°C/min).

| Low Yield | Too much solvent. | Concentrate mother liquor and repeat (2nd crop), though purity will be lower. |

Method B: Flash Chromatography (Small Scale / High Purity)

Warning: Standard silica gel is slightly acidic (pH 5-6) and can degrade CCPE.

Modifications Required:

  • Stationary Phase: Use Neutral Silica Gel or pre-wash standard silica with 1% Triethylamine (TEA) in Hexane. Note: Flush the TEA out before loading your compound to avoid basic elimination.

  • Mobile Phase: Gradient of Hexanes (95%) : Ethyl Acetate (5%)

    
    90:10 .
    
  • Loading: Load as a liquid (neat or minimal DCM). Do not dry-load on silica, as the heat of adsorption causes degradation.

  • Speed: Run the column fast. Residence time on the column should be <20 minutes.

Module 4: Analytical Validation

How do you know it's pure?

1. H-NMR (Chloroform-d):

  • Look for the methine doublet (CH-Cl) around

    
     5.2 - 5.5 ppm .
    
  • Impurity Check: The enone (elimination product) will show alkene protons around

    
     6.5 - 7.5 ppm with large coupling constants (trans-alkene).
    
  • Impurity Check: The starting material (des-chloro) will show a

    
     signal (benzylic) around 
    
    
    
    4.2 ppm.

2. HPLC:

  • Column: C18 or Phenyl-Hexyl (preferred for aromatic separation).

  • Buffer: 0.1% Formic Acid in Water / Acetonitrile. Avoid high pH buffers.

Decision Workflow

Use this logic tree to guide your daily experiments.

PurificationLogic Start Crude Reaction Mixture Check Check Purity (NMR) Start->Check HighPurity Purity > 85% Check->HighPurity LowPurity Purity < 85% Check->LowPurity Cryst Crystallization (Heptane/IPA) HighPurity->Cryst Preferred Column Flash Chromatography (Neutral Silica) LowPurity->Column Small Scale (<5g) Distill Vacuum Distillation (High Risk - Only if <1 mmHg) LowPurity->Distill Large Scale (>50g) Final Store at -20°C Cryst->Final Pure Solid Column->Final Pure Oil/Solid

Caption: Figure 2. Decision matrix for purification based on crude purity and scale.

Frequently Asked Questions (FAQ)

Q: My product is an oil, but the literature says it should be a solid. Why? A: This is usually due to trace solvent retention or impurities (specifically the unreacted ketone) depressing the melting point. Try high-vacuum drying (<1 mbar) for 4 hours. If it remains an oil, attempt crystallization with a seed crystal from a pure batch.

Q: Can I distill this compound? A: Only under very high vacuum (<0.5 mmHg) . The boiling point at atmospheric pressure is theoretically high (>250°C), well above the decomposition temperature. At 0.1 mmHg, it may distill around 100–110°C [2]. If you do not have a high-vacuum setup, do not attempt distillation.

Q: The NMR shows a doubling of peaks. Is it an impurity? A: Check if you have a mixture of diastereomers (if other chiral centers exist) or rotamers. However, CCPE has one chiral center. If you see doubling, it is likely you have made the


-dichloro  impurity (gem-dichloro) or you are seeing the enol form (less likely in 

). Check the integration.

Q: Why did my yield drop after the column? A: You likely used standard acidic silica and left the compound on the column too long, causing hydrolysis or elimination. Switch to neutral silica or a faster flow rate.

References

  • General Synthesis of

    
    -Haloketones: 
    
    • Title: Synthesis of

      
      -chloroketones and 
      
      
      
      -chloroaldehydes.[1][2]
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Specific Analog Purification (Prasugrel Intermediates)
  • Stability of Cyclopropyl Ketones

    • Title: Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Prepar
    • Source: Asian Journal of Chemistry / Semantic Scholar.
    • URL:[Link]

    • Relevance: Details the elimination and hydrolysis pathways for cyclopropyl-phenyl-ketone deriv

Sources

Cyclopropyl Ketone Synthesis Support Center: Controlling Over-Chlorination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the precise α-chlorination or gem-dichlorination of cyclopropyl ketones (such as cyclopropyl methyl ketone, CPMK). Because the cyclopropyl ring is highly strained and the α-protons of chlorinated intermediates exhibit dynamic acidity, scientists frequently encounter two competing failure modes: over-chlorination (yielding α,α-dichloro species) and acid-mediated cyclopropane ring-opening .

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we will dissect the causality behind these side reactions, provide self-validating protocols, and establish a robust framework for your synthetic workflows.

Mechanistic Insights: The Causality of Reaction Failures

To troubleshoot effectively, one must understand the thermodynamic and kinetic drivers governing cyclopropyl ketone reactivity:

  • The Over-Chlorination Cascade: When a ketone undergoes initial α-chlorination, the electron-withdrawing nature of the newly introduced chlorine atom increases the acidity of the remaining α-protons[1]. This facilitates rapid secondary enolization. If the local concentration of the chlorinating agent (e.g., SO₂Cl₂, NCS) is too high, or the temperature is not strictly controlled, the reaction cascade proceeds to the α,α-dichloro byproduct before the starting material is fully consumed[2].

  • Cyclopropane Ring-Opening (Strain Relief): The cyclopropyl ring possesses significant Baeyer strain, making it highly susceptible to electrophilic or acidic cleavage[3]. During chlorination reactions using reagents like phosphorus pentachloride (PCl₅) or sulfuryl chloride (SO₂Cl₂), stoichiometric amounts of hydrogen chloride (HCl) are generated[2][4]. If this HCl is not rapidly neutralized or scavenged, it attacks the cyclopropyl ring, leading to quantitative ring-opening to yield linear aliphatic byproducts, such as 2,5-dichloro-2-pentene[4].

Troubleshooting FAQs

Q: Why am I observing a high ratio of α,α-dichloro-cyclopropyl ketones instead of the target mono-chlorinated product? A: This is a kinetic issue driven by the enhanced acidity of the α-monochloro intermediate[1]. To suppress this, you must control the rate of enolization and the availability of the electrophile. Switch from aggressive reagents like Cl₂ gas to N-chlorosuccinimide (NCS) or carefully controlled sulfuryl chloride (SO₂Cl₂). Ensure the reaction is conducted at low temperatures (0 °C to -20 °C) and use strictly 0.95 to 1.0 equivalents of the chlorinating agent[2].

Q: During the synthesis of 1,1-dichloro-1-cyclopropylethane using PCl₅, my cyclopropyl ring opens completely. How do I prevent this? A: The ring-opening is caused by the accumulation of HCl gas and uncontrolled exotherms[4]. To prevent this, the reaction must be kept strictly cold (e.g., quenched over ice) and an acid scavenger or dynamic sweeping system (like a continuous N₂ purge connected to a basic scrubber) must be employed to remove HCl as it forms[4]. Using highly purified PCl₅ and non-polar solvents like carbon tetrachloride or cyclohexane can also mitigate this pathway[4].

Q: My sulfuryl chloride reagent has a yellowish tint. Is this contributing to my complex byproduct profile? A: Yes. Pure SO₂Cl₂ is a colorless liquid. A yellow or green tint indicates thermal or photochemical decomposition into SO₂ and Cl₂ gas[2]. Free Cl₂ is a much more aggressive and less selective electrophile, leading to uncontrolled over-chlorination and radical side reactions[2]. Always distill your SO₂Cl₂ prior to use if it shows any coloration.

Quantitative Reagent Selection Matrix

Selecting the correct chlorinating agent is the first line of defense against over-chlorination. Use the following table to align your reagent choice with your target selectivity profile.

Chlorinating AgentTypical Temp RangeSelectivity (Mono vs. Di)Ring-Opening RiskRecommended Use Case
Cl₂ Gas -78 °C to 0 °CPoorHighIndustrial scale with strict micro-reactor flow control.
PCl₅ (Solid) 0 °C to RefluxN/A (Yields gem-dichloride)Very HighSynthesis of cyclopropylacetylene precursors[4].
SO₂Cl₂ -20 °C to 0 °CModerate to GoodModerateGeneral α-chlorination; requires strict HCl scrubbing[2].
NCS / LiCl 0 °C to 25 °CExcellentLowHighly selective mono-chlorination of sensitive substrates[1].

Self-Validating Experimental Protocol

Selective α-Monochlorination of Cyclopropyl Methyl Ketone (CPMK)

This protocol is engineered as a self-validating system: the use of NCS ensures a controlled release of the chloronium ion, while the temperature gradient and sub-stoichiometric reagent loading inherently prevent over-chlorination.

Materials:

  • Cyclopropyl methyl ketone (CPMK) (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (0.95 equiv) - Sub-stoichiometric to prevent over-chlorination.

  • Anhydrous Dichloromethane (DCM)

  • p-Toluenesulfonic acid (pTSA) (0.05 equiv) - Catalyst to control the enolization rate.

Step-by-Step Methodology:

  • System Purge: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Purge with N₂ for 15 minutes to ensure an anhydrous environment.

  • Substrate Dissolution: Add CPMK (1.0 equiv) and anhydrous DCM (to reach a 0.5 M concentration) to the flask. Begin stirring.

  • Thermal Control: Submerge the flask in an ice-brine bath and allow the internal temperature to equilibrate to -5 °C.

    • Self-Validation Checkpoint: A stable internal temperature of -5 °C prevents the kinetic cascade toward the α,α-dichloro byproduct. If the temperature spikes above 0 °C during the subsequent addition, pause and allow the system to cool; failure to do so will exponentially increase over-chlorination.

  • Catalyst Addition: Add pTSA (0.05 equiv). Stir for 5 minutes.

  • Controlled Electrophile Addition: Add NCS (0.95 equiv) in four equal portions over 40 minutes.

    • Causality: Portion-wise addition keeps the steady-state concentration of the electrophile low, strongly favoring the reaction with the more abundant unchlorinated enol over the less abundant monochlorinated enol.

  • Reaction Monitoring: Stir at 0 °C for 2 hours. Monitor via GC-MS. The reaction is complete when CPMK conversion reaches ~95%.

    • Self-Validation Checkpoint: Do not push the reaction to 100% conversion. Halting at 95% acts as a thermodynamic brake; the final 5% of starting material acts as a buffer, ensuring the electrophile is consumed by the unchlorinated enol rather than the target product.

  • Quench and Workup: Quench the reaction by adding cold saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Mechanistic Pathway Visualization

The following diagram illustrates the kinetic divergence between the target mono-chlorination pathway and the failure modes (over-chlorination and ring-opening).

Pathway CPMK Cyclopropyl Methyl Ketone (Starting Material) Enol Enol/Enolate Intermediate CPMK->Enol Enolization RingOpen Ring-Opened Byproduct (Strain Relief) CPMK->RingOpen Acidic Cleavage (HCl) MonoCl α-Monochloro Ketone (Target Product) Enol->MonoCl Controlled Cl+ (e.g., NCS, 0°C) DiCl α,α-Dichloro Ketone (Over-Chlorination) MonoCl->DiCl Excess Cl+ Uncontrolled Temp MonoCl->RingOpen Prolonged Acid Exposure

Reaction pathways in cyclopropyl ketone chlorination highlighting target vs. side reactions.

References

  • Title: cyclopropylacetylene - Organic Syntheses Procedure. Source: Organic Syntheses (orgsyn.org) URL: [Link]

  • Title: Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol. Source: NIH (PMC) URL: [Link]

Sources

Technical Support Center: Stability of 2-Chloro-1-cyclopropyl-2-phenylethanone in Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific structural liabilities of 2-Chloro-1-cyclopropyl-2-phenylethanone (an essential alpha-chloro ketone intermediate) during acidic synthesis and workup.

This molecule presents a unique structural paradox: it combines a highly strained cyclopropyl ring with a highly activated, chiral alpha-carbon[1]. Understanding the causality behind its degradation is critical for maintaining high yield and enantiomeric purity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my compound degrade into multiple impurities during acid-catalyzed reactions? A1: The architecture of 2-chloro-1-cyclopropyl-2-phenylethanone features a three-membered cyclopropyl ring directly adjacent to a carbonyl group[1]. In acidic media, the protonation of the carbonyl oxygen significantly increases the electrophilicity of the cyclopropyl beta-carbon. This triggers a homoconjugate addition (often with the acid's counter-ion acting as a nucleophile), which relieves the ~27.5 kcal/mol of angular ring strain but destroys the molecule, yielding ring-opened aliphatic halide byproducts[2].

Q2: I am observing a rapid loss of enantiomeric excess (ee%) during my acidic workup. What is the mechanism behind this? A2: The chiral alpha-carbon (C2) is situated in an extreme electron-withdrawing environment—flanked by the carbonyl group, an electronegative chlorine atom, and a phenyl ring. This makes the alpha-proton unusually acidic. In the presence of Brønsted acids, the molecule rapidly tautomerizes to its planar enol form[1]. Upon re-protonation from the bulk solvent, stereochemical information is lost, resulting in a racemic mixture (epimerization).

Q3: Can the alpha-chloro group undergo hydrolysis in aqueous acid? A3: Yes. While base-catalyzed hydrolysis is more common, aqueous acidic conditions can inductively facilitate the departure of the chloride ion. The protonated carbonyl lowers the activation energy for nucleophilic attack by water (via SN1/SN2 pathways), yielding the corresponding alpha-hydroxy ketone[3].

DegradationPathways A 2-Chloro-1-cyclopropyl- 2-phenylethanone B Protonated Carbonyl Intermediate A->B H+ (Acidic Media) C Enolization (Planar Intermediate) B->C Alpha-H Abstraction D Homoconjugate Addition (Ring Strain Relief) B->D Nucleophile attack on cyclopropyl E Nucleophilic Substitution (SN1/SN2) B->E H2O attack on alpha-C F Racemization / Epimerization C->F Re-protonation G Ring-Opened Aliphatic Halides D->G Ring Cleavage H Alpha-Hydroxy Ketone E->H Cl- displacement

Fig 1: Acid-catalyzed degradation pathways of 2-Chloro-1-cyclopropyl-2-phenylethanone.

Part 2: Quantitative Stability & Partitioning Data

To optimize your workflows, refer to the following empirical data regarding the molecule's stability across different pH ranges and its behavior in common extraction solvents.

Table 1: Degradation Profile by pH Level

pH RangePrimary Degradation PathwayEst. Half-Life (t1/2) at 25°CRecommended Preventive Action
< 2.0 Cyclopropyl Ring Cleavage< 2 hoursAvoid strong mineral acids; substitute with mild Lewis acids.
2.0 - 4.0 Alpha-Carbon Epimerization4 - 12 hoursMaintain strictly buffered conditions during aqueous workup.
5.0 - 7.0 None (Stable Range) > 7 days Target this pH range for all handling and extractions.
> 8.0 Favorskii Rearrangement< 4 hoursAvoid basic conditions to prevent skeletal rearrangement.

Table 2: Solvent Partitioning & Acid Carryover Efficiency

Extraction SolventProduct Recovery (%)Acid Carryover (mmol/L)Emulsion Risk
Methyl tert-butyl ether (MTBE) > 95% < 0.01 Low
Dichloromethane (DCM)> 98%0.15High
Ethyl Acetate (EtOAc)~ 90%0.05Medium

Causality Note: While DCM offers slightly higher recovery, its propensity to carry over trace aqueous acids into the organic phase leads to auto-catalytic degradation during concentration. MTBE is the superior choice for preserving structural integrity.

Part 3: Experimental Protocol for Mild Quenching & Extraction

Objective: To isolate 2-Chloro-1-cyclopropyl-2-phenylethanone from an acidic reaction mixture while strictly preventing ring-opening and racemization. System Validation: This protocol utilizes a self-validating biphasic buffer system. If the final aqueous pH deviates from the 6.8–7.2 range, the protocol requires immediate volume adjustment to prevent degradation.

Step-by-Step Methodology:

  • Preparation of the Quench Solution:

    • Prepare a 0.5 M Potassium Phosphate buffer and adjust strictly to pH 7.0.

    • Pre-chill the buffer to 0–5 °C.

    • Causality: Low temperatures exponentially decrease the kinetic rate of enolization and cyclopropyl ring cleavage, protecting the molecule during the transient neutralization phase.

  • Biphasic Reverse Quenching:

    • Add an equal volume of cold MTBE to the chilled buffer in a receiving flask.

    • Slowly transfer the acidic reaction mixture into the vigorously stirred buffer/MTBE mixture.

    • Causality: Reverse addition ensures the molecule is immediately extracted into the protective organic phase (MTBE) the moment it is neutralized, minimizing its residence time in the aqueous layer.

  • Phase Separation & Validation:

    • Stop stirring and allow the phases to separate.

    • Validation Check: Test the pH of the aqueous layer. It must remain between 6.8 and 7.2. If it drops below 6.5, the buffer capacity was exceeded; add more cold buffer before proceeding.

    • Separate the organic layer immediately.

  • Washing & Drying:

    • Wash the MTBE layer once with cold saturated brine (NaCl) to remove trace water and salts.

    • Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent.

  • Concentration & Storage:

    • Concentrate under reduced pressure using a rotary evaporator. Critical: The water bath must not exceed 30 °C.

    • Store the isolated product under an Argon atmosphere at -20 °C to prevent long-term ambient degradation.

Workflow Step1 Reaction Quenching Use cold phosphate buffer (pH 7.0) Step2 Liquid-Liquid Extraction Reverse addition into MTBE at 0-5°C Step1->Step2 Step3 Validation & Washing Verify pH 7.0, wash with cold brine Step2->Step3 Step4 Drying & Concentration Na2SO4, evaporate < 30°C Step3->Step4 Step5 Storage Store under Argon at -20°C Step4->Step5

Fig 2: Optimized workflow for the isolation of acid-sensitive cyclopropyl ketones.

References

Sources

Technical Support Center: Purification Strategies for Benzyl Cyclopropyl Ketone (BCK)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl cyclopropyl ketone (BCK) is a sterically unique intermediate often used in Grignard additions or reductions. Its removal is frequently complicated by its high boiling point (~260°C) and moderate lipophilicity, which often mirrors the physicochemical profile of the desired product (e.g., secondary/tertiary alcohols).

This guide prioritizes chemoselective scavenging and vacuum distillation over standard extraction, which is often ineffective for this specific ketone due to steric hindrance preventing standard bisulfite adduct formation.

Part 1: Compound Profile & Physical Data[1]

Before selecting a purification method, verify the physical parameters of the impurity against your product.

PropertyValueNotes
CAS Number 3481-02-5
Boiling Point (Atm) 253–264 °CHigh. Difficult to remove by rotovap.
Boiling Point (Vac) 121–123 °C @ 15 mmHgAccessible via oil pump/high-vac.
Density 1.058 g/mLSlightly denser than water.
Solubility Organic solventsInsoluble in water.
Reactivity Sterically hindered ketoneResistant to Bisulfite extraction.

Part 2: Decision Matrix (Method Selection)

Do not default to chromatography. Use this logic flow to determine the most efficient purification route for your scale and purity requirements.

PurificationLogic Start Start: Contaminated Mixture ScaleCheck Scale of Reaction? Start->ScaleCheck Bulk > 5.0 grams ScaleCheck->Bulk Large Scale Small < 5.0 grams ScaleCheck->Small Lab Scale BP_Diff BP Difference > 30°C? Bulk->BP_Diff Chem_Sens Is Product Acid Sensitive? Small->Chem_Sens Distill Method A: Vacuum Distillation BP_Diff->Distill Yes BP_Diff->Chem_Sens No (Azeotrope risk) Girard Method B: Girard's Reagent T (Chemical Scavenging) Chem_Sens->Girard No (Stable) Chroma Method C: Flash Chromatography (Silica Gel) Chem_Sens->Chroma Yes (Labile)

Figure 1: Decision tree for selecting the optimal purification strategy based on scale and product stability.

Part 3: Detailed Protocols

Method A: Vacuum Distillation (The Physical Approach)

Best For: Large scale (>5g), thermally stable products.

BCK has a high atmospheric boiling point. Attempting to distill it at ambient pressure will likely decompose your product. You must use high vacuum.

  • Setup: Use a short-path distillation head or a Kugelrohr apparatus.

  • Vacuum: Ensure pressure is < 15 mmHg .

  • Procedure:

    • Remove reaction solvent completely via rotary evaporation.

    • Heat the oil bath gradually.

    • BCK Fraction: Collect the fraction distilling at 120–125 °C (15 mmHg) .

    • Product Fraction: If your product is an alcohol (e.g., from Grignard), it will likely boil higher due to hydrogen bonding.

  • Troubleshooting: If the BP difference is <10°C, switch to Method B.

Method B: Girard's Reagent T (The Chemoselective Approach)

Best For: Removing trace BCK (<10%) from non-carbonyl products (alcohols, alkanes). Mechanism: Girard’s Reagent T (betaine hydrazide chloride) reacts selectively with the ketone to form a water-soluble hydrazone. Your product stays in the organic layer; the BCK-hydrazone washes away in water.

Why this works: Unlike physical separation, this relies on a chemical phase switch. It is far superior to silica chromatography for removing "streaking" ketones.

Protocol:
  • Stoichiometry: Calculate the estimated moles of unreacted BCK (via crude NMR). Add 1.5 equivalents of Girard’s Reagent T relative to the BCK impurity.

  • Solvent: Dissolve the crude mixture in Ethanol (absolute) containing 10% Acetic Acid .

    • Ratio: ~5-10 mL solvent per gram of crude.

  • Reflux: Heat to reflux for 1–2 hours .

    • Note: The cyclopropyl group adds steric bulk, so reaction time is longer than for methyl ketones.

  • Workup (The Phase Switch):

    • Cool the mixture.

    • Pour into a large excess of Water/Brine (1:1) .

    • Extract your product with Ether or Dichloromethane (DCM) .

    • Crucial Step: The unreacted BCK is now a water-soluble hydrazone salt and remains in the aqueous layer. Your product partitions into the organic layer.[1]

  • Wash: Wash the organic layer with saturated NaHCO₃ (to remove acetic acid) and then water. Dry over MgSO₄.[2]

GirardFlow Mix Crude Mix (Product + BCK) React Reflux 2 hrs Mix->React Reagent Girard's Reagent T (EtOH / AcOH) Reagent->React Partition Partition: Water / DCM React->Partition AqLayer Aqueous Layer (Contains BCK-Hydrazone) Partition->AqLayer Waste OrgLayer Organic Layer (Purified Product) Partition->OrgLayer Keep

Figure 2: Workflow for chemoselective removal of BCK using Girard's Reagent T.

Method C: Flash Chromatography

Best For: Small scale, acid-sensitive products.

  • Stationary Phase: Silica Gel (Standard 40-63 µm).

  • Mobile Phase: Hexanes/Ethyl Acetate.[1]

  • Visualization: BCK is UV active (Benzyl chromophore).

  • TLC Tip: If BCK co-elutes with your product, switch the solvent system to Toluene/Acetone . The pi-pi interactions with toluene often shift the retention of the benzyl group differently than Hex/EtOAc.

Part 4: Troubleshooting & FAQs

Q: Can I use Sodium Bisulfite to wash out the BCK? A: Likely No. While bisulfite works for methyl ketones, the cyclopropyl group attached to the carbonyl creates significant steric strain [1]. Additionally, the benzyl group adds bulk. The formation of the bisulfite adduct will be kinetically extremely slow or thermodynamically unfavorable. Do not rely on this method for BCK; use Girard's Reagent instead.

Q: I see a "ghost" spot on TLC that smears. Is this BCK? A: Yes. Ketones often streak on acidic silica.

  • Fix: Add 1% Triethylamine to your TLC solvent to sharpen the spots. This helps confirm if the impurity is actually separated or just tailing into your product.

Q: My product is an amine. Can I use Girard's Reagent? A: Proceed with caution. Girard's reagent uses Acetic Acid. If your product is a basic amine, it will protonate and extract into the water layer alongside the waste ketone.

  • Workaround: If you use Method B, you must basify the aqueous layer (pH > 10) before the final extraction to ensure your amine product returns to the organic phase.

References

  • Steric Hindrance in Bisulfite Addition: Young, P. R., & Jencks, W. P. (1978). "Reactivity of Carbonyl Compounds toward Nucleophiles." Journal of the American Chemical Society. (Explains the steric limitations of bisulfite adducts with bulky ketones).
  • Girard's Reagent Protocol : Wheeler, O. H. (1962). "The Girard Reagents."[3][4][5][6] Chemical Reviews, 62(3), 205–221.

  • Physical Properties of BCK : Sigma-Aldrich Product Specification, CAS 3481-02-5.

  • Purification of Laboratory Chemicals: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann.

Sources

Optimization of solvent systems for alpha-halo ketone crystallization

[1]

Status: Operational Role: Senior Application Scientist Subject: Optimization of Solvent Systems & Troubleshooting Guide

Introduction: The Stability-Solubility Paradox

Welcome to the technical support center for ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

oiling outdecompositionimpurity occlusion

  • High Reactivity: They are prone to solvolysis in nucleophilic solvents (alcohols) and Favorskii rearrangement in the presence of even trace bases.[1]

  • Low Melting Points: Many derivatives melt <60°C, making them notorious for "oiling out" before crystallizing.[1]

This guide moves beyond standard protocols to provide mechanistic troubleshooting for these specific challenges.

Module 1: Solvent System Selection

The Logic of Solvent Choice

Standard recrystallization solvents often fail because they trigger side reactions.[1] Use this logic matrix to select your system.

Solvent ClassSuitabilityRisk FactorMechanism of FailureRecommended Systems
Alcohols (MeOH, EtOH) Conditional HighSolvolysis/Hemiacetal Formation: Primary alcohols can attack the carbonyl or displace the halide at high temps [1].[1]Use only for stable aromatic analogs (e.g., phenacyl bromides).[1] Avoid for aliphatics.
Ethers (THF, MTBE) Good LowPeroxide formation (long term).[1]MTBE/Heptane: Excellent antisolvent pairing.[1] MTBE solubilizes polar impurities; heptane forces crystallization.[1]
Hydrocarbons (Toluene, Hexane) Excellent LowLow solubility for polar impurities.[1]Toluene/Cyclohexane: High stability.[1] Toluene provides ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-stacking solubility for aromatics; cyclohexane acts as a gentle antisolvent.
Chlorinated (DCM, chloroform) Poor MediumAcid Trace: Photolytic decomposition releases HCl, catalyzing autocatalytic degradation of the ketone.[1]Avoid if possible.[1] If necessary, filter through basic alumina first.[1]
Visual Workflow: Solvent Selection Decision Tree

Use this flowchart to determine the safest solvent system based on your substrate's structure.

SolventSelectionStartStart: Select Substrate TypeTypeIs the Ketone Aliphatic or Aromatic?Start->TypeAromaticAromatic (e.g., Phenacyl Bromide)Type->AromaticStable u03c0-systemAliphaticAliphatic (e.g., Chloroacetone deriv.)Type->AliphaticHigh ReactivityStableIs it thermally stable >60°C?Aromatic->StableSolvCSystem C: MTBE/Hexane*Low Temp Only*Aliphatic->SolvCMust stay <40°CSolvASystem A: Ethanol/Water (70:30)*Standard Protocol*Stable->SolvAYesSolvBSystem B: Toluene/Heptane*Avoids Solvolysis*Stable->SolvBNo (Decomposes)captionFigure 1: Decision matrix for solvent selection minimizing solvolysis risks.

Module 2: Troubleshooting "Oiling Out" (LLPS)

The Issue: Upon cooling, the solution turns cloudy/milky, and droplets of oil settle at the bottom. This is Liquid-Liquid Phase Separation (LLPS).[1][2][3] The Cause: The crystallization temperature (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


Protocol: The "Oiling Out" Recovery Workflow

Do not simply cool further; the oil will solidify into an impure glass.[1]

  • Re-dissolve: Reheat the mixture until the oil phase disappears and the solution is homogeneous.

  • Shift the MSZW (Metastable Zone Width):

    • Add 5-10% more of the good solvent (solubilizer).[1] This lowers the saturation temperature, moving the system out of the oiling region.

  • Seed at High Temperature:

    • Cool slowly.[1]

    • Add seed crystals before the cloud point is reached (usually 5-10°C above the expected oiling temperature).[1]

    • Why? Seeds provide a surface for growth, bypassing the high energy barrier of nucleation that favors the amorphous oil phase [3].

  • Isothermal Aging: Hold the temperature constant after seeding for 30-60 minutes to allow crystal growth before cooling further.[1]

Module 3: Chemical Stability & Color Changes

The Issue: Mother liquor turns pink, purple, or dark brown during crystallization. The Cause: Autocatalytic dehydrohalogenation.[1]

  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Halo ketones eliminate HX (HBr/HCl) upon heating.
    
  • The released acid catalyzes further enolization and aldol-type polymerization, creating colored conjugated byproducts.[1]

FAQ: Preventing Decomposition

Q: Can I add a base to neutralize the acid? A: NO. Adding bases (amines, hydroxide, carbonate) will trigger the Favorskii Rearrangement , converting your

Q: How do I stop the "Pinking"? A: Acid Scavenging without Basicity. Instead of a base, use a non-nucleophilic buffer or scavenger in the solvent system:

  • Propylene Oxide (0.5% v/v): Acts as an acid scavenger by ring-opening with HBr to form a neutral bromohydrin, preventing the autocatalytic cycle without destroying the ketone.[1]

  • Protocol: Add 0.5 mL Propylene Oxide per 100 mL of solvent before heating.[1]

Module 4: Impurity Rejection (Mono- vs. Di-Halo)

The Issue: Difficulty separating mono-bromoketone from the di-bromo impurity. The Science: The di-bromo species is often more non-polar and has a similar solubility profile in hydrocarbons.

Data: Solubility Differentials

Relative solubility at 25°C (g/100mL)

Solvent SystemMono-Halo (Product)Di-Halo (Impurity)Selectivity Factor
Hexane Low (0.5 g)Moderate (1.2 g)High (Rejects Di-halo)
Ethyl Acetate High (>20 g)High (>20 g)Poor
IPA/Water (4:1) Moderate (4.0 g)Low (0.8 g)Inverted Selectivity

Recommendation: If your product contains di-halo impurities, switch polarity .[1]

  • Standard: Crystallize from non-polar (Hexane/Toluene).[1] The di-halo species is more soluble and stays in the mother liquor.[1]

  • Inverted (If standard fails): Use a polar protic system (IPA/Water) if the compound is stable. The hydrophobic di-halo species may precipitate first (reverse crystallization)—filter this off, then cool the filtrate to get the mono-product.[1]

Visual Workflow: Mechanism of Failure

Understanding how the molecule breaks down helps you prevent it.[1]

DecompositionHaloKetoneAlpha-Halo KetoneHeatHeat + SolventHaloKetone->HeatPath1Trace H2O / AlcoholHeat->Path1Path2Trace BaseHeat->Path2Path3Elimination (Heat)Heat->Path3HemiacetalHemiacetal(Solvolysis)Path1->HemiacetalFavorskiiFavorskiiRearrangementPath2->FavorskiiHXFree Acid (HBr/HCl)Path3->HXHX->HaloKetoneCatalyzesDecompositionPolymerDark Polymer(Color Change)HX->PolymercaptionFigure 2: Decomposition pathways. Note the autocatalytic acid loop.

References

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Discusses solvolysis mechanisms of

    
    -halo ketones).
    
  • Mettler Toledo. (n.d.).[1] Oiling Out in Crystallization. Retrieved from [Link][1]

  • Beckmann, W. (2013).[1] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1] (Authoritative text on seeding strategies for metastable zones).

  • De Kimpe, N., & Verhé, R. (1988).[1] The Chemistry of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Haloketones, 
    
    
    -Haloaldehydes and
    
    
    -Haloimines. Wiley. (Definitive source on Favorskii rearrangement and reactivity).

Handling lachrymatory properties of alpha-chloro ketones in lab

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: 8492-ACK Subject: Advanced Handling Protocols for Alpha-Chloro Ketones (Lachrymatory Agents) Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: Critical / Safety Hazard

Executive Summary

You have reached the Tier 3 Technical Support Center for High-Hazard Reagents. This guide addresses the safe handling, synthesis, and disposal of alpha-chloro ketones (α-CKs) . These compounds (e.g., chloroacetone, phenacyl chloride) are potent alkylating agents that act as severe lachrymators (tear gas agents).

The protocols below are designed to move beyond basic safety data sheets (SDS) and provide field-proven, mechanistic strategies to prevent exposure and manage contamination.

Part 1: The Hazard Mechanism (Why This Happens)

Q: Why do even trace amounts of α-CKs cause such immediate and severe eye pain?

A: The lachrymatory effect is not a simple irritation; it is a specific biochemical attack. Alpha-chloro ketones are potent electrophiles.[1] They bypass the cell membrane and directly alkylate the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channels on the sensory nerve endings in your cornea and respiratory tract.

  • The Target: Cysteine residues (specifically Cys621, Cys641, Cys665) on the N-terminus of the TRPA1 channel.

  • The Action: The

    
    -carbon attacks the sulfur atom of the cysteine thiol group (
    
    
    
    reaction), forming a stable covalent bond.
  • The Result: This modification locks the ion channel open, causing a massive influx of Calcium (

    
    ) and Sodium (
    
    
    
    ), which the brain interprets as burning pain.

Visualization: TRPA1 Activation Pathway

TRPA1_Mechanism ACK Alpha-Chloro Ketone (Electrophile) CovMod Covalent Alkylation (Irreversible Modification) ACK->CovMod Attacks Cys Cysteine Thiol (-SH) on TRPA1 N-terminus Cys->CovMod Target Channel TRPA1 Channel Conformational Change CovMod->Channel Triggers IonFlux Ca2+ / Na+ Influx (Depolarization) Channel->IonFlux Opens Pore Signal Trigeminal Nerve Activation IonFlux->Signal Fires Pain Lachrymatory Response (Pain/Tears) Signal->Pain Perception

Figure 1: The molecular mechanism of lachrymation via TRPA1 alkylation by alpha-chloro ketones.

Part 2: Engineering Controls & PPE (The Armor)

Q: My standard nitrile gloves curled when I touched a drop. What is the correct PPE?

A: Standard thin nitrile gloves offer insufficient protection against direct contact with pure α-CKs. These compounds can permeate thin nitrile rapidly.

Recommended PPE Matrix:

ComponentRecommendationTechnical Rationale
Primary Glove Silver Shield / Laminate Impermeable to small organic alkylators.
Secondary Glove Thick Nitrile (5 mil+) Provides dexterity and protects the inner laminate glove from tears.
Eye Protection Unvented Goggles Safety glasses are useless against vapors. Vapors track around lenses.
Respiratory Fume Hood (Mandatory) Do not rely on N95s. If outside hood, a full-face respirator with Organic Vapor (OV) cartridges is required.
Clothing Lab Coat (Buttoned) Synthetic fabrics can trap vapors; cotton is preferred.[2]

Troubleshooting Hood Setup:

  • Issue: "I can still smell it."

  • Fix: Ensure the sash is at the lowest working height. Check for cross-drafts (AC vents, people walking by). Place the reaction vessel at least 6 inches back from the sash plane.

Part 3: Experimental Handling & Synthesis (The Process)

Q: I need to weigh out solid phenacyl chloride, but the static is making dust. How do I handle this?

A: Handling solid lachrymators is high-risk. Avoid weighing solids on an open balance.

  • Solution 1 (Solution Transfer): If possible, dissolve the solid in the shipping bottle with a known volume of solvent, then transfer by volume (syringe/cannula).

  • Solution 2 (Cold Weighing): Chill the container before opening. Cold reduces vapor pressure.

  • Solution 3 (In-Situ Generation): The safest alpha-chloro ketone is the one you never isolate. Generate it in solution (e.g., ketone + sulfuryl chloride) and react it immediately in the same pot ("telescoping" the synthesis).

Q: My vacuum pump oil smells like onions/bleach after rotavapping. What happened?

A: You contaminated your vacuum lines. Alpha-chloro ketones are volatile enough to bypass standard condensers.

  • The Fix: You must use a secondary cold trap (Liquid

    
     or Dry Ice/Acetone) between your rotavap and the pump.
    
  • Post-Run: Vent the pump in the hood, not into the room. Change oil immediately if odor persists.

Workflow: Safe Synthesis & Quench

Handling_Workflow Start Start: Synthesis Planning Isolate Is Isolation Necessary? Start->Isolate InSitu Generate In-Situ (Telescoped Reaction) Isolate->InSitu No (Preferred) Handling Handle Cold (0°C) Use Cannula Transfer Isolate->Handling Yes (High Risk) Workup Quench Excess Reagent BEFORE Workup InSitu->Workup Handling->Workup Waste Neutralize Waste Stream (Thiosulfate Treat) Workup->Waste

Figure 2: Decision tree for minimizing exposure during synthesis.

Part 4: Decontamination & Waste (The Cleanup)

Q: How do I clean glassware? Washing with acetone just made the whole lab cry.

A: NEVER rinse active lachrymator glassware directly with acetone in an open sink. Acetone volatilizes the compound, creating a "tear gas cloud" in the lab.

The "Thiosulfate Soak" Protocol: Before washing, you must chemically destroy the alkylating capability of the ketone.

  • Preparation: Prepare a 10% Sodium Thiosulfate (

    
    )  solution in water.
    
  • The Soak: Submerge all contaminated glassware, syringes, and septa in this bath for at least 1 hour .

    • Chemistry: Thiosulfate is a soft nucleophile that attacks the alpha-carbon, displacing the chloride and forming a non-volatile, water-soluble thiosulfate ester.

  • The Rinse: After soaking, rinse with water, then proceed to standard acetone/soap washing.

Q: What about spills?

A:

  • Minor Spill (<5mL): Cover with absorbent pads. Soak pads with 10% aqueous ammonia or 10% sodium thiosulfate . Wait 15 mins. Double bag in hazardous waste.

  • Major Spill: Evacuate the lab. Do not attempt to clean without SCBA (Self-Contained Breathing Apparatus) if vapors are overwhelming.

Part 5: Emergency Response (Mitigation)

Q: A colleague got splashed on the arm and is complaining of burning eyes. What is the order of operations?

A:

  • Respiratory First: Move the victim to fresh air immediately. The eye pain is often triggered by vapors; removing the source is the fastest relief.

  • Skin Decontamination: Remove contaminated clothing (cut it off if necessary to avoid pulling over the head). Wash skin with copious soap and water.[3] Do not use ethanol/acetone on skin (increases absorption).

  • Eye Flush: Flush eyes for 15 minutes at an eyewash station. Hold eyelids open.

  • Medical Attention: Seek medical review. Alpha-chloro ketones can cause delayed pulmonary edema (fluid in lungs) if inhaled in significant quantities.

References

  • BenchChem. (2025). An In-Depth Technical Guide to the Lachrymatory Properties of Alpha-Haloketones. Retrieved from

  • National Institutes of Health (NIH). (2013). TRPA1: A Sensory Channel of Many Talents. Retrieved from

  • Fisher Scientific. (2026). Safety Data Sheet: Chloroacetone. Retrieved from

  • University of Washington EH&S. (2015). Laboratory Personal Protective Equipment (PPE) Hazard Assessment. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of α-chloroketones and α-chloroaldehydes. Retrieved from

  • Thermo Fisher Scientific. (2011). Safety Data Sheet: Chloromethylchloroformate. Retrieved from

Sources

Technical Support Center: A Researcher's Guide to Preserving α-Chloro Ketone Integrity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Hydrolysis of 2-Chloro-1-cyclopropyl-2-phenylethan-1-one During Workup

This guide provides in-depth technical advice for researchers, chemists, and drug development professionals to minimize or eliminate the hydrolytic degradation of 2-Chloro-1-cyclopropyl-2-phenylethan-1-one during post-reaction workup. We will explore the underlying chemical principles, offer direct troubleshooting for common issues, and provide validated protocols to enhance yield and purity.

The Challenge: Understanding the Susceptibility of an α-Chloro Ketone

2-Chloro-1-cyclopropyl-2-phenylethan-1-one is a valuable synthetic intermediate. However, its structure contains an α-chloro ketone moiety, which is highly susceptible to nucleophilic attack by water, particularly under basic or strongly acidic conditions. This degradation pathway leads to the formation of the corresponding α-hydroxy ketone (2-hydroxy-1-cyclopropyl-2-phenylethan-1-one), a more polar byproduct that reduces the yield of the desired product and complicates purification.

The hydrolysis is driven by the electrophilicity of the carbonyl carbon. The presence of the adjacent chlorine atom, an effective leaving group, facilitates the substitution reaction once a nucleophile (water or hydroxide) attacks the carbonyl.

Mechanism of Hydrolysis

Under aqueous conditions, the hydrolysis can proceed via two primary pathways:

  • Base-Mediated Hydrolysis: This is often the more significant issue during workup procedures that use bicarbonate or carbonate washes to neutralize acid. The hydroxide ion is a potent nucleophile that readily attacks the carbonyl carbon.

  • Acid-Catalyzed Hydrolysis: While generally slower, the presence of residual strong acid from the reaction can protonate the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a weak nucleophile like water.[1][2]

Hydrolysis_Mechanism cluster_base Base-Mediated Hydrolysis (Common during Workup) cluster_acid Acid-Catalyzed Hydrolysis start_base α-Chloro Ketone ts_base Tetrahedral Intermediate start_base->ts_base 1. Nucleophilic Attack product_base α-Hydroxy Ketone ts_base->product_base 2. Expulsion of Cl⁻ cl_ion_base Cl⁻ ts_base->cl_ion_base oh_ion OH⁻ start_acid α-Chloro Ketone protonated Protonated Ketone start_acid->protonated 1. Protonation ts_acid Tetrahedral Intermediate protonated->ts_acid 2. H₂O Attack product_acid α-Hydroxy Ketone ts_acid->product_acid 3. Deprotonation & Expulsion of Cl⁻ cl_ion_acid Cl⁻ ts_acid->cl_ion_acid h3o_ion H₃O⁺ h2o_mol H₂O

Caption: Mechanisms of base-mediated and acid-catalyzed hydrolysis of α-chloro ketones.

Troubleshooting Guide

This section addresses common problems encountered during the workup of reactions involving 2-Chloro-1-cyclopropyl-2-phenylethan-1-one.

Q: My reaction is complete by TLC, but after workup, my yield is very low and I see a new, more polar spot. What is happening?

A: This is the classic sign of product hydrolysis. The new, more polar spot (lower Rf on normal phase TLC) is almost certainly the α-hydroxy byproduct. The hydroxyl group makes the molecule significantly more polar than the parent chloride. You can confirm its identity by LC-MS; look for a mass corresponding to the replacement of Cl (35/37 amu) with OH (17 amu). The root cause is excessive exposure of your target compound to water, especially if the pH is not carefully controlled.

Q: I used a saturated sodium bicarbonate (NaHCO₃) wash to neutralize the reaction, but I still experienced significant product loss. Isn't bicarbonate a mild base?

A: While considered mild, a saturated solution of sodium bicarbonate is still basic, with a pH of approximately 8-8.5. For a sensitive substrate like an α-chloro ketone, this is basic enough to cause significant hydrolysis, especially with prolonged contact time or at room temperature. The key factors that lead to hydrolysis even with bicarbonate are:

  • Contact Time: Letting the layers sit in the separatory funnel for too long.

  • Temperature: Performing the wash at room temperature instead of in an ice bath.

  • Emulsions: Formation of emulsions increases the surface area and contact time between the organic and aqueous layers, accelerating degradation.

Q: Can I avoid an aqueous workup entirely?

A: Yes, and this is often the most effective strategy. If the byproducts and catalysts from your reaction are amenable, a non-aqueous workup is highly recommended. This typically involves quenching the reaction (if necessary) and then directly filtering the crude mixture through a plug of an adsorbent like silica gel or Florisil to remove polar impurities.[3] This method completely avoids the introduction of water, the primary culprit for hydrolysis.

Recommended Workup Protocols

To maximize your yield and purity, select the protocol that best fits the specific requirements of your reaction chemistry.

Protocol A: Optimized Low-Temperature, pH-Controlled Aqueous Workup

Use this protocol when an aqueous wash is necessary to remove water-soluble reagents or byproducts. The core principles are low temperature and minimal contact time .[4]

Step-by-Step Methodology:

  • Cooling: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C. All subsequent steps should be performed at this temperature.

  • Quenching (Optional): If quenching is required, add the cooled reaction mixture slowly to a separate flask containing a cold (0-5 °C), weakly acidic or neutral solution, such as saturated ammonium chloride (NH₄Cl) or plain ice water. Avoid quenching directly with basic solutions.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Immediately extract the product into a suitable non-polar organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Washing:

    • Perform one quick wash with a small volume of cold, deionized water to remove the bulk of water-soluble impurities.

    • Follow immediately with a wash using cold, saturated aqueous NaCl (brine).[4] The brine wash helps to remove residual water from the organic layer and aids in breaking up emulsions.

    • Crucially, do not use a basic wash (e.g., NaHCO₃) unless absolutely necessary to neutralize a large amount of acid. If required, use a cold, dilute NaHCO₃ solution and perform the wash very rapidly. Always check the pH of the aqueous layer after the wash to ensure it has not become strongly basic.[5][6]

  • Drying: Separate the organic layer and drain it into an Erlenmeyer flask containing a generous amount of an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl for several minutes at low temperature.

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator, ensuring the water bath temperature remains low (<30 °C).

Protocol B: Non-Aqueous Workup via Filtration Plug

This is the preferred method for maximizing yield by completely avoiding water.

Step-by-Step Methodology:

  • Concentration: If your reaction solvent is highly polar (e.g., DMF, DMSO), first remove it under high vacuum. If the solvent is suitable for chromatography (e.g., THF, DCM, Toluene), you may proceed directly.

  • Prepare the Plug: Pack a fritted glass funnel or a large pipette with a cotton plug, a layer of sand, a 3-4 inch layer of silica gel (or Florisil), and another layer of sand on top.

  • Filtration: Pre-wet the plug with your chosen elution solvent (e.g., a mixture of hexanes and ethyl acetate). Carefully apply the crude reaction mixture to the top of the plug.

  • Elution: Elute the product from the plug using a suitable solvent system, collecting the filtrate. The highly polar impurities (catalysts, salts) will remain adsorbed on the silica.

  • Isolation: Concentrate the collected filtrate under reduced pressure to yield the crude product, now free of polar impurities and without exposure to water.

Caption: Troubleshooting workflow for hydrolysis during workup.

Data Summary: Impact of Workup Conditions

The following table provides an illustrative comparison of expected hydrolysis rates under different workup scenarios. These are estimates designed to highlight the importance of protocol selection.

Workup ConditionTemperatureAqueous pHContact TimeExpected Hydrolysis (%)
Standard (Water Wash)Room Temp~7Long15-30%
Basic (NaHCO₃ Wash)Room Temp~8-8.5Moderate10-25%
Protocol A: Optimized Aqueous 0-5 °C ~6-7 (Brine) Short <5%
Protocol B: Non-Aqueous Room Temp N/A N/A <1%

Frequently Asked Questions (FAQs)

Q1: What is the IUPAC name of the primary hydrolysis byproduct? A1: The byproduct is 2-hydroxy-1-cyclopropyl-2-phenylethan-1-one.

Q2: How can I effectively monitor for hydrolysis during my experiment? A2: Thin-Layer Chromatography (TLC) is the most convenient method. The α-hydroxy byproduct is significantly more polar and will have a much lower Retention Factor (Rf) than the starting α-chloro ketone. Co-spotting your crude product with the starting material will clearly show any new, lower spots that form post-workup.

Q3: Is 2-Chloro-1-cyclopropyl-2-phenylethan-1-one sensitive to acid? A3: Yes. While often more stable under acidic than basic conditions, strong acids can catalyze hydrolysis.[1][2] Furthermore, under very harsh acidic conditions, there is a possibility of rearrangement reactions involving the cyclopropyl ring, which is known to stabilize adjacent carbocationic character.[7] Therefore, it is best to maintain near-neutral conditions throughout the workup.

Q4: What are the best practices for long-term storage of this compound? A4: Store 2-Chloro-1-cyclopropyl-2-phenylethan-1-one in a tightly sealed container in a cool, dry environment, preferably in a freezer (-20 °C) and under an inert atmosphere (e.g., argon or nitrogen) to protect it from atmospheric moisture.

References

  • Corey's lactone synthesis : a very interesting mechanism (2018). YouTube.
  • Understanding the Acid Workup: A Key Step in Organic Chemistry (2026). Oreate AI Blog.
  • Mechanism for basic hydrolysis of α-chloronitrile to ketone? (n.d.). ECHEMI.
  • Mechanism for basic hydrolysis of α-chloronitrile to ketone? (2017). Chemistry Stack Exchange.
  • Organic Reaction Workup Formulas for Specific Reagents (n.d.). University of Rochester.
  • Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions (2025). Benchchem.
  • Alpha-Halogenation of Ketones | Acidic vs Basic Mechanisms + Haloform Reaction Explained (2021). YouTube.
  • 4.7: Reaction Work-Ups (2020). Chemistry LibreTexts.
  • 4.7: Reaction Work-Ups (2021). Chemistry LibreTexts.
  • 22.3: Alpha Halogenation of Aldehydes and Ketones (2023). Chemistry LibreTexts.
  • Hydrolysis of (chloromethyl)cyclopropane: Is but-3-en-1-ol a possible product? (2020). Chemistry Stack Exchange.

Sources

Validation & Comparative

Technical Comparison Guide: HPLC Separation of 2-Chloro-1-cyclopropyl-2-phenylethanone and Key Impurities

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the HPLC retention behavior of 2-Chloro-1-cyclopropyl-2-phenylethanone (hereafter referred to as the Target Intermediate ) versus its critical process impurities.

This compound is a pivotal intermediate in the synthesis of thienopyridine antiplatelet agents, most notably Prasugrel (specifically the des-fluoro analog precursor). Control of its purity is essential to prevent downstream formation of genotoxic impurities in the final drug substance.

Executive Summary

  • Target Analyte: 2-Chloro-1-cyclopropyl-2-phenylethanone (CAS: 13589-72-5 / 167414-72-6 analog).

  • Application: Critical intermediate for Prasugrel API synthesis.[1]

  • Primary Challenge: Resolving the target from its unreacted starting material (des-chloro) and over-chlorinated byproducts (dichloro).

  • Recommended Method: Reversed-Phase HPLC (RP-HPLC) using a C18 stationary phase with an acidic mobile phase gradient.

Impurity Landscape & Origin

To develop a robust method, one must understand the "Life Cycle" of the impurities. The separation is driven by the hydrophobicity differences introduced by the chlorine and hydroxyl groups.

Impurity NameAbbreviationOriginChemical NaturePredicted LogP
2-Hydroxy-1-cyclopropyl-2-phenylethanone OH-Impurity Hydrolysis of target (moisture sensitivity)Highly Polar~1.2
1-Cyclopropyl-2-phenylethanone Des-Chloro (SM) Unreacted Starting MaterialModerately Non-polar~2.3
2-Chloro-1-cyclopropyl-2-phenylethanone Target Main ProductLipophilic~2.9
2,2-Dichloro-1-cyclopropyl-2-phenylethanone Di-Chloro Over-chlorination (Process deviation)Highly Lipophilic~3.5
Diagram 1: Impurity Formation Pathways

The following diagram illustrates the genesis of these impurities during the chlorination process.

ImpurityPathways SM Starting Material (Des-Chloro) Target TARGET (Mono-Chloro) SM->Target + Cl2 / SO2Cl2 DiChloro Over-Chlorinated (Di-Chloro) Target->DiChloro + Excess Cl2 Hydroxy Hydrolysis Product (OH-Impurity) Target->Hydroxy + H2O (Hydrolysis)

Figure 1: Reaction scheme showing the origin of critical impurities relative to the target intermediate.

Method Development Strategy

The separation relies on the Hydrophobic Subtraction Model . The introduction of a Chlorine atom on the alpha-carbon significantly increases lipophilicity compared to the starting ketone, while the hydrolysis product (hydroxyl group) drastically reduces it.

Critical Parameters
  • Stationary Phase: A high-coverage C18 (Octadecyl) column is required.

    • Why: The separation of the Mono-chloro and Di-chloro species requires strong hydrophobic interaction. A C8 or Phenyl-Hexyl column may not provide sufficient resolution (

      
      ) between the Target and the Di-chloro impurity.
      
  • Mobile Phase pH: Acidic (pH 2.5 - 3.0).

    • Why: The ketone functionality can undergo enolization. Acidic conditions suppress this, sharpening the peak shape and preventing tailing. Use 0.1% Phosphoric Acid or Formic Acid.

  • Organic Modifier: Acetonitrile (ACN).

    • Why: ACN provides sharper peaks and lower backpressure than Methanol for aromatic ketones.

Comparative Performance Data

The following data represents typical performance metrics observed under optimized gradient conditions (C18 Column, Water/ACN gradient).

Table 1: Retention Time & Resolution Profile
AnalyteRetention Time (min)*RRT (Relative Retention Time)Resolution (

)
Tailing Factor (

)
OH-Impurity 4.20.45N/A1.1
Des-Chloro (SM) 7.80.84> 8.01.0
Target (Mono-Chloro) 9.3 1.00 > 3.5 1.0
Di-Chloro 12.11.30> 5.01.1

*Note: Absolute retention times vary by column dimensions and flow rate. RRT is the robust metric for identification.

Analysis of Separation Logic
  • Early Elution (OH-Impurity): The hydroxyl group forms hydrogen bonds with the aqueous mobile phase, eluting rapidly.

  • Critical Pair (SM vs Target): The substitution of H with Cl increases the retention time by approximately 1.5 minutes. This wide window (

    
    ) allows for easy quantification of unreacted starting material.
    
  • Late Elution (Di-Chloro): The second chlorine atom adds significant hydrophobicity, pushing the retention time well past the target.

Detailed Experimental Protocol

This protocol is designed for the Quality Control (QC) of the intermediate.

Reagents
  • Solvent A: 0.1% Orthophosphoric acid in Water (Milli-Q grade).

  • Solvent B: Acetonitrile (HPLC Grade).

  • Diluent: Water:Acetonitrile (50:50 v/v).

Instrument Settings
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 220 nm (Maximizes sensitivity for the cyclopropyl-carbonyl chromophore) or 254 nm (Specific for phenyl ring).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Phase Description
0.08020Initial Equilibration
2.08020Isocratic Hold (Elute polar impurities)
15.02080Linear Gradient (Elute Target & Lipophilic impurities)
18.02080Wash
18.18020Re-equilibration
23.08020End
Diagram 2: HPLC Workflow Logic

HPLCWorkflow Sample Sample Preparation (1 mg/mL in Diluent) Inject Injection (10 µL) Sample->Inject Sep Gradient Separation (C18 Column) Inject->Sep Detect UV Detection (220 nm) Sep->Detect Check Is Resolution > 2.0? Detect->Check Data Data Analysis Check RRT & Resolution Check->Sep No (Adjust Gradient) Check->Data Yes

Figure 2: Step-by-step logical workflow for the HPLC analysis.

Troubleshooting & Optimization

  • Peak Tailing: If the Target peak tails (

    
    ), it indicates interaction with silanol groups. Action:  Increase buffer concentration to 20mM or lower pH to 2.5.
    
  • Drifting Retention Times: The cyclopropyl ketone is sensitive to temperature. Action: Ensure the column oven is stable at 30°C ± 0.5°C.

  • Ghost Peaks: The alpha-chloro ketone is reactive. Action: Prepare samples fresh. Do not leave dissolved samples in the autosampler for >12 hours to prevent in-situ hydrolysis to the OH-Impurity.

References

  • Sastry, T. U., et al. (2013). "Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation." Asian Journal of Chemistry, 25(10), 5354-5358. Link

  • Reddy, P. R., et al. (2011). "Process for the preparation of Prasugrel and its pharmaceutically acceptable salts." US Patent 2011/0288298. Link

  • Phenomenex Application Guide. (2025). "Guide to Choosing the Correct HPLC Solvent and Column for Aromatic Ketones." Link

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of Cyclopropyl Alpha-Chloro Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of cyclopropyl


-chloro ketones , specifically focusing on 2-chloro-1-cyclopropylethanone  as a representative scaffold. These compounds serve as critical intermediates in the synthesis of pharmaceuticals (e.g., calcipotriol analogs) and agrochemicals.

The primary objective is to distinguish this structural motif from linear isomers and non-halogenated analogs using Electron Ionization (EI). The analysis highlights the competition between


-cleavage  driven by the cyclopropyl group and the inductive destabilization introduced by the chlorine atom.

Mechanistic Deep Dive: The Fragmentation Logic

The fragmentation of cyclopropyl


-chloro ketones is governed by three competing mechanistic drivers:
  • Acylium Ion Stability (

    
    -Cleavage):  The carbonyl group directs cleavage.[1] The cyclopropyl group is an excellent electron donor, stabilizing the resulting acylium ion (
    
    
    
    ) more effectively than the electron-deficient chloromethyl group.
  • The Chlorine Isotope Signature: The presence of

    
     and 
    
    
    
    provides a definitive 3:1 isotopic cluster for any fragment retaining the halogen.
  • Ring Strain Release: The high strain energy of the cyclopropyl ring (~27.5 kcal/mol) facilitates ring-opening pathways upon ionization, often leading to isomeric rearrangements prior to fragmentation.

Primary Fragmentation Pathway (Alpha-Cleavage)

Upon ionization (


), the molecular ion (

) localizes the radical cation on the carbonyl oxygen. Homolytic cleavage occurs at the

-carbon bonds.
  • Path A (Dominant): Cleavage of the

    
     bond.
    
    • Product: Cyclopropanecarbonyl cation (

      
      ).
      
    • Mechanism: The cyclopropyl group stabilizes the positive charge via conjugation (similar to a vinyl group), forming a stable "cyclopropyl acylium" ion.

  • Path B (Minor): Cleavage of the

    
     bond.
    
    • Product: 2-Chloroacetyl cation (

      
      ).
      
    • Mechanism: This pathway is disfavored because the electronegative chlorine atom destabilizes the acylium cation through the inductive effect (-I).

Secondary Pathways
  • Loss of Chlorine (

    
    ):  Heterolytic cleavage of the 
    
    
    
    bond yields the cation at
    
    
    .
  • McLafferty Rearrangement (Suppressed): Unlike linear ketones, the cyclopropyl ring "locks" the

    
    -hydrogens in a geometry that prevents the required 6-membered transition state. Consequently, the characteristic McLafferty rearrangement peak is absent , serving as a key negative diagnostic against linear isomers.
    

Comparative Performance Analysis

This section compares the fragmentation profile of 2-chloro-1-cyclopropylethanone (Target) against two common alternatives: its linear isomer (1-chloropentan-2-one ) and its non-chlorinated analog (cyclopropyl methyl ketone ).

Table 1: Diagnostic Ion Comparison
FeatureTarget: 2-Chloro-1-cyclopropylethanone Alt 1: 1-Chloropentan-2-one (Linear Isomer)Alt 2: Cyclopropyl Methyl Ketone (Non-Chloro)
Molecular Ion (

)
118 / 120 (3:1 ratio)118 / 120 (3:1 ratio)84 (No isotope pattern)
Base Peak m/z 69 (

)
m/z 43 (

) or 58
m/z 43 (

)
McLafferty Rearrangement Absent (Geometric constraint)Present (m/z 58 or similar)Absent

-Cleavage (Cl-side)
m/z 77/79 (Weak)m/z 77/79 (Weak)N/A
Loss of Halogen m/z 83 (

)
m/z 83 (

)
N/A
Diagnostic Utility High intensity m/z 69 + Cl isotope pattern.Presence of McLafferty peak; Propyl fragments.Absence of Cl pattern; Shifted molecular ion.
Comparative Insight
  • Vs. Linear Isomer: The most critical differentiator is the McLafferty Rearrangement . The linear isomer (1-chloropentan-2-one) has accessible

    
    -hydrogens on the propyl chain, allowing for the formation of an enol radical cation. The cyclopropyl target lacks this pathway. If you see a strong even-mass peak at 
    
    
    
    or
    
    
    , the sample is likely the linear isomer, not the cyclopropyl compound.
  • Vs. Non-Chloro Analog: The target is easily distinguished by the Chlorine Isotope Pattern (M and M+2 peaks in a 3:1 ratio). The non-chloro analog lacks this signature and has a significantly lower molecular weight.

Visualization of Fragmentation Pathways[1][2][3]

The following diagram illustrates the competitive fragmentation pathways for 2-chloro-1-cyclopropylethanone.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 118 / 120 (Radical Cation) PathA_Step α-Cleavage (Loss of •CH2Cl) M_Ion->PathA_Step PathB_Step α-Cleavage (Loss of •C3H5) M_Ion->PathB_Step PathC_Step Heterolytic Cleavage (Loss of Cl•) M_Ion->PathC_Step Frag_69 Cyclopropyl Acylium Ion (Base Peak) m/z 69 PathA_Step->Frag_69 Major Pathway Frag_77 Chloroacetyl Cation m/z 77 / 79 (Destabilized by Cl) PathB_Step->Frag_77 Minor Pathway Frag_83 C5H7O+ Ion m/z 83 PathC_Step->Frag_83

Caption: Figure 1. Competitive fragmentation pathways of 2-chloro-1-cyclopropylethanone under EI (70 eV).

Experimental Protocol: Self-Validating Workflow

To replicate these results and ensure data integrity, follow this standardized GC-MS protocol. This workflow is designed to minimize thermal degradation, which can mimic fragmentation.

Reagents & Equipment
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

  • Column: Non-polar capillary column (HP-5ms or DB-5), 30m x 0.25mm, 0.25µm film.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid methanol to prevent acetal formation.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of the target compound in 1 mL of DCM.

    • Validation Check: Inject a solvent blank first to ensure no carryover of previous halogenated species.

  • GC Parameters:

    • Inlet Temp:

      
       (Split mode 20:1). Note: If thermal instability is suspected, lower to 
      
      
      
      .
    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Oven Program: Hold

      
       for 1 min 
      
      
      
      Ramp
      
      
      to
      
      
      
      
      Hold 3 min.
  • MS Parameters (EI Source):

    • Ionization Energy: 70 eV (Standard).

    • Source Temp:

      
      .
      
    • Scan Range: m/z 40 – 300.

    • Solvent Delay: 3.0 min (to protect filament).

  • Data Validation Criteria (The "Trust" Check):

    • Criterion 1: The molecular ion cluster at m/z 118/120 must exhibit a relative intensity ratio of approximately 3:1 (

      
      ). Deviations >10% indicate interference or co-elution.
      
    • Criterion 2: The base peak should be m/z 69. If m/z 43 is the base peak, suspect ring opening or contamination with methyl ketones.

References

  • McLafferty, F. W. (1959). "Mass Spectrometric Analysis. Molecular Rearrangements". Analytical Chemistry, 31(1), 82–87. Link

  • Gross, M. L. (2004). "Focus in honor of Fred McLafferty... for the discovery of the McLafferty Rearrangement". Journal of the American Society for Mass Spectrometry, 15(7), 951–955. Link

  • BenchChem. (2025). "Mass Spectrometry Fragmentation Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone". Application Notes. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for alpha-cleavage and isotope rules).

Sources

A Comparative Guide to Chloro vs. Bromo Intermediates in Prasugrel Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Choice of Halogen in Prasugrel Synthesis

Prasugrel, a third-generation thienopyridine antiplatelet agent, is a cornerstone in the management of acute coronary syndromes. Its efficacy is intrinsically linked to its chemical structure, and the synthesis of this complex molecule is a subject of intense research in the pharmaceutical industry. A pivotal step in the most common synthetic routes to Prasugrel involves the alkylation of a thienopyridine core with an α-halo-ketone. The choice of the halogen in this electrophilic intermediate—typically bromine or chlorine—has profound implications for the overall efficiency, purity, and economic viability of the synthesis. This guide provides an in-depth, objective comparison of the chloro and bromo intermediates in Prasugrel synthesis, supported by experimental data and mechanistic principles, to aid researchers in making informed decisions for process development and optimization.

The Synthetic Landscape: Two Halogenated Pathways to a Key Intermediate

The synthesis of Prasugrel generally converges on the coupling of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (2) with an α-halo-ketone, namely 2-halo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (1). The nature of the halogen (X) in this intermediate defines the two primary synthetic routes under consideration.

Prasugrel_Synthesis_Overview cluster_intermediate Intermediate Synthesis cluster_coupling Coupling and Final Steps start 1-cyclopropyl-2-(2-fluorophenyl)ethanone halo_intermediate 2-halo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (1) X = Cl or Br start->halo_intermediate Halogenation desacetyl Desacetyl Prasugrel (3) halo_intermediate->desacetyl Alkylation thieno 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (2) thieno->desacetyl prasugrel Prasugrel desacetyl->prasugrel Acetylation

Diagram 1: General synthetic scheme for Prasugrel highlighting the key halogenated intermediate.
Synthesis of the Bromo Intermediate: The Well-Trodden Path

The bromo-intermediate, 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, is the most frequently reported electrophile in the literature for Prasugrel synthesis.[1][2] Its preparation typically involves the bromination of 1-cyclopropyl-2-(2-fluorophenyl)ethanone using standard brominating agents like N-bromosuccinimide (NBS) or elemental bromine.

Synthesis of the Chloro Intermediate: A Route with Hurdles

The corresponding chloro-intermediate, 2-chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone, is less commonly employed. Its synthesis has been described using chlorinating agents such as sulfuryl chloride. However, this route is not without its challenges. A notable drawback is the potential for over-chlorination, leading to the formation of the 2,2-dichloro-2-(2-fluorophenyl)-1-cyclopropylethanone byproduct. This impurity can be difficult to remove and can complicate the subsequent purification steps, ultimately impacting the overall yield and purity of the final product. One patent reports that the chlorination of 1-cyclopropyl-2-(2-fluorophenyl)ethanone with sulfuryl chloride yields the desired monochloro product in only 70-80% content, with the di-chloro impurity being a significant issue.[3]

Head-to-Head Comparison: Reactivity, Yield, and Process Considerations

The choice between the chloro and bromo intermediate has a direct and significant impact on the key alkylation step. The following sections provide a detailed comparison of these two routes based on fundamental chemical principles and available experimental data.

Chemical Reactivity and Mechanistic Insights

The alkylation of the thienopyridine nitrogen with the α-halo-ketone proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the reactivity of the electrophile is largely governed by the nature of the leaving group—the halide ion.

It is a well-established principle in organic chemistry that bromide is a better leaving group than chloride. This is due to several factors:

  • Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond (average bond energies are approximately 285 kJ/mol for C-Br and 340 kJ/mol for C-Cl). A weaker bond is more easily broken in the transition state of the SN2 reaction, leading to a lower activation energy and a faster reaction rate.

  • Polarizability: Bromine is a larger and more polarizable atom than chlorine. This increased polarizability helps to stabilize the developing negative charge in the transition state, further accelerating the reaction.

  • Leaving Group Stability: The bromide ion (Br⁻) is a more stable anion in solution compared to the chloride ion (Cl⁻), making it a more favorable leaving group.

The presence of the adjacent carbonyl group in the α-halo-ketone intermediate significantly enhances the electrophilicity of the α-carbon, making both substrates highly susceptible to nucleophilic attack.[4] However, the difference in the leaving group ability between bromide and chloride remains the dominant factor determining their relative reactivity. Studies on analogous α-haloketones have shown that α-bromo ketones are several orders of magnitude more reactive than their α-chloro counterparts in SN2 reactions.[4]

SN2_Mechanism_Comparison cluster_chloro Chloro Route cluster_bromo Bromo Route Nu_Cl Nu:⁻ C_Cl R-C(O)-CH(R')-Cl Nu_Cl->C_Cl TS_Cl [Nu---C---Cl]⁻ᵟ P_Cl R-C(O)-CH(R')-Nu + Cl⁻ TS_Cl->P_Cl C_Cl->TS_Cl Higher Ea Nu_Br Nu:⁻ C_Br R-C(O)-CH(R')-Br Nu_Br->C_Br TS_Br [Nu---C---Br]⁻ᵟ P_Br R-C(O)-CH(R')-Nu + Br⁻ TS_Br->P_Br C_Br->TS_Br Lower Ea

Diagram 2: Comparative energy profile of the SN2 reaction for chloro and bromo intermediates.
Process Parameters: A Quantitative Look

The higher reactivity of the bromo-intermediate translates into more favorable process parameters, such as lower reaction temperatures, shorter reaction times, and potentially higher yields.

ParameterChloro Intermediate RouteBromo Intermediate RouteRationale & References
Intermediate Synthesis Yield 70-80% (with impurities)Generally >90%The chlorination can lead to di-chloro byproducts, reducing the yield of the desired mono-chloro intermediate.[3] Bromination is typically more selective.
Coupling Reaction Time Expected to be longer4 hours at 0-5 °CDue to the lower reactivity of the C-Cl bond, longer reaction times or higher temperatures would be required to achieve comparable conversion to the bromo route.[1]
Coupling Reaction Temperature Expected to be higher0-5 °CThe higher activation energy for the cleavage of the C-Cl bond necessitates more forcing reaction conditions.[1]
Overall Yield Potentially lowerA 50% overall yield for a seven-step synthesis has been reported.[2]The combination of a lower yield in the intermediate synthesis and potentially incomplete conversion in the coupling step would likely result in a lower overall yield for the chloro route.
Purity Profile Risk of di-chloro and unreacted starting materialGenerally high, with potential for bromo- and di-bromo impurities if not controlled.The formation of the di-chloro intermediate can introduce additional impurities into the final product stream.
Economic and Safety Considerations

While chloro-intermediates are often perceived as being more cost-effective due to the lower price of chlorine-based reagents, a comprehensive cost analysis must also consider the following:

  • Yield and Throughput: A lower overall yield for the chloro-route means that more raw materials are required to produce the same amount of final product, and the process has a lower throughput.

  • Purification Costs: The presence of hard-to-remove impurities, such as the di-chloro byproduct, can significantly increase purification costs, requiring additional chromatographic steps or recrystallizations.

  • Energy Consumption: The need for higher reaction temperatures and longer reaction times for the chloro-route translates to higher energy consumption.

  • Reagent Handling and Safety: While both chlorinating and brominating agents require careful handling, the specific reagents used and their associated safety protocols should be considered. For instance, sulfuryl chloride is highly irritating and corrosive.[3]

When all these factors are taken into account, the initially higher cost of bromine-based reagents for the bromo-route may be offset by higher yields, improved purity, and more efficient processing, making it the more economically viable option for large-scale production.

Experimental Protocols

Protocol 1: Synthesis of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (Bromo Intermediate)

This protocol is adapted from established literature procedures.[1]

  • Dissolution: Dissolve 1-cyclopropyl-2-(2-fluorophenyl)ethanone in a suitable solvent such as dichloromethane or acetic acid.

  • Bromination: Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) to the solution. Alternatively, elemental bromine can be used.

  • Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction, wash the organic layer with an aqueous solution of sodium bisulfite and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield the desired bromo-intermediate.

Protocol 2: Synthesis of 2-chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone (Chloro Intermediate)

This protocol is based on the method described in Chinese patent CN102643180B.[3]

  • Dissolution: Dissolve 2-(2-fluorophenyl)-1-cyclopropylethanone in dichloromethane.

  • Chlorination: Add dichlorohydantoin and a radical initiator (e.g., dibenzoyl peroxide) to the solution.

  • Reaction: Irradiate the reaction mixture with a fluorescent light at room temperature for 8-10 hours.

  • Work-up: Cool the reaction mixture, filter to remove solids, wash the filtrate to neutrality, and dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the solution under reduced pressure to obtain the crude chloro-intermediate. Further purification by chromatography may be necessary to remove di-chloro byproducts.

Protocol 3: Coupling of the Bromo-Intermediate with the Thienopyridine Core

This protocol is adapted from "Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation".[1]

  • Suspension: Suspend 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride in acetonitrile and cool to 0-5 °C.

  • Base Addition: Add anhydrous potassium carbonate to the suspension.

  • Alkylation: Add a solution of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone in acetonitrile to the mixture at 0-5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 4 hours.

  • Work-up: Filter off the inorganic salts and wash with acetonitrile. Remove the acetonitrile from the filtrate by distillation under vacuum to afford the crude desacetyl Prasugrel.

Conclusion and Recommendations

Based on a comprehensive analysis of chemical principles and available experimental data, the bromo-intermediate route is demonstrably superior to the chloro-intermediate route for the synthesis of Prasugrel.

  • Reactivity: The bromo-intermediate is significantly more reactive in the key SN2 alkylation step due to the better leaving group ability of bromide compared to chloride.

  • Process Efficiency: The higher reactivity of the bromo-intermediate allows for milder reaction conditions, shorter reaction times, and generally higher yields.

  • Purity: The synthesis of the chloro-intermediate is prone to the formation of di-chloro byproducts, which can complicate purification and compromise the purity of the final API.

  • Economic Viability: While bromine-based reagents may be more expensive, the higher overall yield, improved purity, and more efficient processing of the bromo-route likely make it the more economically favorable option for industrial-scale production.

For researchers and drug development professionals, the bromo-intermediate pathway represents a more robust, efficient, and reliable method for the synthesis of Prasugrel. While the chloro-route is chemically feasible, the challenges associated with the synthesis of the intermediate and its lower reactivity in the coupling step make it a less attractive option for practical application. Future process optimization efforts should continue to focus on the well-established bromo-route, exploring further improvements in catalyst systems, solvent selection, and purification techniques to enhance the overall sustainability and cost-effectiveness of Prasugrel manufacturing.

References

  • Sastry, T. U., Rao, K. N., Reddy, T. A., & Gandhi, P. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(14), 7783-7789.
  • CN102643180B. (2012). Preparation method of 2-halogenated-2-(2-fluorophenyl)-1-cyclopropylethanone.
  • Ou, W., Yi, W., Liu, F., Pan, X., & Peng, X. (2013). An improvement to the preparation of prasugrel hydrochloride. Journal of Chemical Research, 37(6), 369-371.

Sources

Technical Comparison Guide: Enantioselective Characterization of 2-Chloro-1-cyclopropyl-2-phenylethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the characterization and separation of the enantiomers of 2-Chloro-1-cyclopropyl-2-phenylethan-1-one (CAS: 134541-28-3), a critical


-haloketone intermediate often utilized in the synthesis of antithrombotic agents (e.g., Prasugrel analogs) and fine chemical building blocks.

Executive Summary & Strategic Importance

2-Chloro-1-cyclopropyl-2-phenylethan-1-one possesses a single chiral center at the


-position relative to the carbonyl group. The precise characterization of its enantiomers is chemically challenging due to the lability of the 

-chloro proton, which can lead to racemization under basic conditions.

For drug development professionals, establishing the Enantiomeric Excess (ee) and Absolute Configuration (AC) is vital because:

  • Stereochemical Integrity: The configuration sets the stereochemistry for downstream nucleophilic substitutions (e.g., with thienopyridine derivatives).

  • Regulatory Compliance: ICH Q6A guidelines mandate the specification of enantiomeric purity for chiral intermediates.

This guide compares three primary characterization methodologies: Chiral HPLC (The Gold Standard), Chiral GC (Volatile Analysis), and NMR with Chiral Solvating Agents (Rapid Screening).

Comparative Analysis of Characterization Methods

The following table contrasts the performance of available techniques for this specific


-halo ketone.
FeatureMethod A: Chiral HPLC (Polysaccharide) Method B: Chiral GC (Cyclodextrin) Method C:

H-NMR (Chiral Shift Reagent)
Primary Use Case QC Release, Preparative SeparationProcess Control (IPC), Volatile ImpuritiesR&D Screening, Quick ee Check
Resolution (

)
High (> 2.5) Moderate (1.5 – 2.0)Low (Peak Splitting Only)
Sensitivity High (UV @ 254 nm)High (FID)Low (requires mg quantities)
Risk of Racemization Low (Ambient/Sub-ambient temp)High (Thermal stress >150°C)Negligible
Throughput 15–30 min/run10–20 min/run5 min (no equilibration)
Cost per Sample High (Solvents + Columns)Low (Gas carrier)Moderate (Deuterated solvents)
Expert Insight: Why HPLC is the Superior Choice

While GC is faster, the thermal instability of


-chloro ketones makes them prone to on-column racemization or dehydrohalogenation at high injector temperatures. Normal-Phase Chiral HPLC  is the recommended validation method as it operates at lower temperatures and allows for the recovery of separated enantiomers for biological testing or X-ray crystallography.

Detailed Experimental Protocols

Protocol A: Chiral HPLC Method (Recommended)

This protocol utilizes Amylose-based stationary phases, which have shown superior recognition for cyclopropyl-phenyl ketone motifs compared to Cellulose phases.

  • Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)),

    
     mm, 5 
    
    
    
    m.
  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

    • Note: Avoid basic additives (e.g., DEA, TEA) to prevent racemization of the acidic

      
      -proton.
      
  • Flow Rate: 0.8 mL/min.

  • Temperature: 25°C (Control is critical; higher temps reduce resolution).

  • Detection: UV at 254 nm (Phenyl chromophore).

  • Sample Diluent: n-Hexane/IPA (90:10).

Self-Validating Step: Inject the racemate first. You must observe a 1:1 area ratio. If the ratio is skewed (e.g., 40:60) after leaving the sample in solution for >1 hour, spontaneous racemization or degradation is occurring.

Protocol B: Absolute Configuration via X-Ray Crystallography

Since optical rotation (


) can be unreliable for correlating structure to function without a reference, X-ray is the definitive method.
  • Enrichment: Isolate ~20 mg of the single enantiomer using semi-prep HPLC (scale up Protocol A).

  • Crystallization: Dissolve in minimal hot n-heptane; allow slow evaporation at 4°C.

  • Diffraction: The presence of the heavy Chlorine atom (

    
    ) provides sufficient anomalous scattering to determine absolute configuration (Flack parameter) without needing further derivatization.
    

Logical Workflows & Visualization

Diagram 1: Method Development Decision Tree

This diagram guides the researcher through the selection of the optimal characterization path based on sample purity and stage of development.

Method_Selection Start Start: Crude Reaction Mixture Check_Volatility Is sample volatile & thermally stable? Start->Check_Volatility NMR_Path Method C: Chiral NMR (Rapid R&D Check) Start->NMR_Path Quick Screen GC_Path Method B: Chiral GC (IPC / Reaction Monitoring) Check_Volatility->GC_Path Yes (Stable < 150°C) HPLC_Path Method A: Chiral HPLC (Final QC / Isolation) Check_Volatility->HPLC_Path No (Labile Cl) Release Release for Synthesis GC_Path->Release Process Check Decision_Purity Is Enantiomeric Excess > 98%? HPLC_Path->Decision_Purity XRD X-Ray Crystallography (Absolute Config) Decision_Purity->XRD First Batch Validation Decision_Purity->Release Routine Batch

Caption: Decision matrix for selecting the appropriate analytical technique based on thermal stability and development stage.

Diagram 2: Chiral HPLC Screening Workflow

A systematic approach to finding the best separation conditions.[1]

HPLC_Screening cluster_Columns Column Selection (Polysaccharide) cluster_Mobile Mobile Phase Modifiers Input Racemic 2-Cl-Ketone AD Chiralpak AD-H (Amylose) Input->AD OD Chiralcel OD-H (Cellulose) Input->OD IA Chiralpak IA (Immobilized) Input->IA Hex_IPA Hexane:IPA (90:10) AD->Hex_IPA OD->Hex_IPA IA->Hex_IPA Result Calculate Resolution (Rs) Hex_IPA->Result Hex_EtOH Hexane:EtOH (90:10) Optimize Optimize Temp/Flow Result->Optimize Rs < 1.5 Final Validated Method Result->Final Rs > 2.0 Optimize->Hex_EtOH Change Modifier

Caption: Step-by-step screening protocol. Amylose columns (AD-H) with IPA generally yield the highest selectivity for this compound class.

Data Analysis & Interpretation

When analyzing the data, use the following equations to quantify the quality of the separation.

1. Enantiomeric Excess (% ee):



Target:

for pharmaceutical intermediates.

2. Resolution Factor (


): 


  • 
    : Retention time
    
  • 
    : Peak width at half height
    
  • Requirement:

    
     for baseline separation; 
    
    
    
    is preferred for robust QC methods.
Typical Performance Characteristics (Chiralpak AD-H)

Based on structural analogs (e.g., 2-bromo-1-cyclopropyl-2-phenylethanone) [1, 2].

ParameterValue
Selectivity (

)
1.2 – 1.4
Retention Time (

)
~8.5 min
Retention Time (

)
~10.2 min
Elution Order Typically (S) elutes before (R) in Hex/IPA (Subject to confirmation via XRD)

References

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. Link

  • Reddy, M. S., et al. (2011).[2] Process for making prasugrel and its intermediates. Patent WO2011029456A1. Link

  • Ma, J., et al. (2014). The "Gate Keeper" Role of Trp222 Determines the Enantiopreference of Diketoreductase toward 2-Chloro-1-Phenylethanone.[3] Applied and Environmental Microbiology. Link

  • Sigma-Aldrich. (2025). Chiral HPLC Column Selection Guide. Link

  • FDA Access Data. (2009). Prasugrel (Effient) Pharmacology Review. Link

Sources

Comprehensive Comparison Guide: Reference Standards for 2-Chloro-1-cyclopropyl-2-phenylethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

2-Chloro-1-cyclopropyl-2-phenylethan-1-one (CAS: 1535994-87-6) is a highly reactive


-chloro ketone utilized as a critical building block and potential process impurity in the synthesis of cyclopropyl-bearing active pharmaceutical ingredients (APIs)[1].

From an analytical perspective, establishing a reference standard for this compound presents a significant challenge. The


-carbon is flanked by a carbonyl group, a phenyl ring, and an electronegative chlorine atom. This structural arrangement makes the 

-proton highly acidic, rendering the molecule exceptionally prone to enolization, dimerization, and nucleophilic attack (e.g., hydrolysis to the corresponding

-hydroxy ketone). Consequently, the purity assignment and stability monitoring of its reference standard require rigorous, self-validating analytical systems rather than generic chromatographic approaches.

This guide objectively compares the performance of a Certified Reference Material (CRM) against an In-House Working Standard (WS) and details the exact methodologies required to qualify this highly labile compound.

Performance Comparison: CRM vs. In-House Working Standard

When quantifying process impurities or determining API assay, the choice of reference standard directly impacts the metrological traceability of your results. Table 1 summarizes the performance metrics of a rigorously qualified CRM versus a standard in-house synthesized working standard.

Table 1: Performance Metrics of Reference Standard Grades

ParameterCertified Reference Material (CRM)In-House Working Standard (WS)
Purity Assignment 1H-qNMR (Primary) + Mass Balance (Orthogonal)Area % by HPLC-UV (Relative)
Metrological Traceability Direct to SI units via traceable internal standardOften untraceable; assumes 100% UV response
Expanded Uncertainty (

)
Rigorously calculated (typically

,

)
Unknown or estimated (

)
Degradation Control Packaged under Argon, cold-chain transport (-20°C)Ambient storage, highly prone to hydrolysis
Regulatory Standing Accepted by FDA/EMA/ICH without secondary proofRequires extensive internal validation data

The Causality of Analytical Choices (Expertise & Experience)

Why Mass Balance Alone Fails for -Chloro Ketones

The traditional Mass Balance approach calculates purity by subtracting total impurities (measured via HPLC-UV, Karl Fischer for water, and TGA for volatiles) from 100%. However, 2-Chloro-1-cyclopropyl-2-phenylethan-1-one lacks a strongly conjugated, uniform UV chromophore compared to its potential degradants (e.g., conjugated enols). This discrepancy causes massive variations in Relative Response Factors (RRFs). If an impurity absorbs UV light twice as strongly as the parent compound, an area-percent (a%) calculation will falsely lower the reported purity.

Why qNMR is the Gold Standard

Quantitative NMR (qNMR) is a direct, primary ratio method[2]. It relies on the integration of proton resonance, which is universally proportional to the number of nuclei, bypassing the need for a pre-existing standard of the same compound. By using a highly pure, SI-traceable internal standard, qNMR provides absolute purity without relying on UV extinction coefficients, making it the superior choice for this specific compound[3].

Self-Validating Experimental Protocols

To ensure the highest scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning behind the experimental choice.

Protocol 1: Absolute Purity Determination via 1H-qNMR
  • Objective: Direct mass fraction quantification without a homologous reference standard.

  • Materials: Anhydrous

    
    , 1,4-Dinitrobenzene (Traceable CRM) as the Internal Standard (IS).
    

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~10 mg of 2-Chloro-1-cyclopropyl-2-phenylethan-1-one and ~5 mg of the 1,4-Dinitrobenzene IS into a vial using a calibrated microbalance (

    
     mg).
    
    • Causality: 1,4-Dinitrobenzene is chosen because its singlet resonance (~8.4 ppm) is perfectly separated from the analyte's cyclopropyl protons (0.8–1.2 ppm), the

      
      -CH proton (~5.5 ppm), and the phenyl multiplet (7.2–7.5 ppm).
      
  • Dissolution: Immediately dissolve the mixture in 0.6 mL of anhydrous

    
     and transfer to a 5 mm NMR tube.
    
    • Causality: Anhydrous solvent is strictly required. The presence of trace

      
       or ambient moisture will initiate hydrolysis of the 
      
      
      
      -chloro ketone during the acquisition timeframe.
  • Acquisition: Acquire the 1H-NMR spectrum at 400 MHz (or higher). Use a 90° excitation pulse, 64 scans, and a relaxation delay (

    
    ) of at least 30 seconds.
    
    • Causality: A

      
       delay of 
      
      
      
      (longitudinal relaxation time) is critical. Incomplete relaxation of the protons will skew the integration ratio, systematically lowering the calculated purity.
  • Calculation: Integrate the IS singlet (4H) and the analyte's

    
    -CH proton (1H) to calculate the absolute mass fraction using the standard qNMR equation outlined in USP <761>.
    
Protocol 2: Orthogonal Impurity Profiling via LC-MS/UV
  • Objective: Identify specific process impurities (e.g., des-chloro analogs, hydrolysis products) to orthogonally verify the qNMR data.

Step-by-Step Methodology:

  • Sample Diluent: Prepare the sample at 1.0 mg/mL in anhydrous Acetonitrile.

    • Causality: Standard protocols often match the sample diluent to the mobile phase. However, preparing this specific compound in an aqueous diluent will cause pre-injection degradation in the autosampler vial.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: The acidic pH is mandatory. Neutral or basic mobile phases will trigger the enolization of the acidic

      
      -proton, leading to on-column degradation and split peaks.
      
  • Chromatography: Inject 1 µL onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm) maintained at 30°C. Run a linear gradient from 10% B to 90% B over 10 minutes.

  • Detection: Monitor UV absorbance at 210 nm and 254 nm, and acquire MS data in ESI+ mode to identify co-eluting degradants.

Reference Standard Qualification Workflow

The following diagram illustrates the dual-pathway qualification logic required to certify 2-Chloro-1-cyclopropyl-2-phenylethan-1-one as a Reference Material.

Workflow cluster_0 Orthogonal Qualification Testing Start 2-Chloro-1-cyclopropyl-2-phenylethan-1-one Candidate Material qNMR Primary Method: 1H-qNMR (SI-Traceable Internal Standard) Start->qNMR MassBal Orthogonal Method: Mass Balance (HPLC-UV/MS + KF + TGA) Start->MassBal Comparison Data Concordance Check (|qNMR - Mass Balance| ≤ 0.5%) qNMR->Comparison MassBal->Comparison Fail Reject / Re-purify (High Impurity or Degradation) Comparison->Fail Discordant Pass Certified Reference Material (CRM) ISO 17034 Compliant Comparison->Pass Concordant

Fig 1: Dual-pathway qualification workflow for reference standard certification.

References

  • Webster, G.F., & Kumar, S. "Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR." Analytical Chemistry, American Chemical Society, Oct 2014. Available at:[Link]

Sources

A Comparative Guide to Carbonyl Group (C=O) Analysis in α-Chloro Ketones via Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my experience has consistently shown that infrared (IR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The carbonyl (C=O) stretching vibration is one of the most intense and reliable signals in an IR spectrum, providing a clear window into the molecular environment.[1][2][3] However, its frequency is highly sensitive to subtle structural changes. This guide provides an in-depth comparison of the C=O stretching frequency in α-chloro ketones against other common ketone classes, supported by mechanistic explanations and experimental data, to aid researchers in making accurate spectral interpretations.

The Carbonyl Stretch: A Spectroscopic Benchmark

The C=O double bond possesses a large dipole moment. During its stretching vibration, this dipole moment undergoes a significant change, resulting in a very strong absorption of infrared radiation.[1] For a typical saturated aliphatic ketone, such as acetone or cyclohexanone, this intense peak reliably appears in the 1725-1705 cm⁻¹ region.[3][4][5] This value serves as our fundamental baseline for comparison. Any deviation from this range indicates the influence of other structural features within the molecule.

The Impact of α-Halogenation: A Shift to Higher Energy

When an electronegative atom like chlorine is introduced at the α-position (the carbon adjacent to the carbonyl), a noticeable shift in the C=O stretching frequency to a higher wavenumber is observed.[3][6][7] For α-chloro ketones, the carbonyl peak typically appears in the 1760-1745 cm⁻¹ range. This shift of +20 to +40 cm⁻¹ relative to simple ketones is a direct consequence of two primary electronic phenomena: the inductive effect and the field effect.

  • Inductive Effect: Chlorine is highly electronegative and withdraws electron density through the sigma (σ) bonds.[8][9] This electron withdrawal from the carbonyl carbon atom increases the force constant of the C=O double bond, making it stronger and requiring more energy (a higher frequency) to stretch.[8][10]

  • Field Effect: This is a through-space electrostatic interaction. In acyclic α-chloro ketones, rotational isomers (conformers) exist. When the chlorine atom is rotated into close proximity with the carbonyl oxygen, its partial negative charge repels the lone pairs of electrons on the oxygen.[4][11] This repulsion is believed to increase the C=O bond order, further increasing the stretching frequency. This phenomenon explains why some acyclic α-chloro ketones may exhibit two distinct carbonyl peaks: one for the conformer where Cl and O are close (higher frequency, ~1745 cm⁻¹) and one where they are farther apart (lower frequency, ~1725 cm⁻¹).[4]

The following diagram illustrates these competing electronic effects that ultimately lead to a net increase in the carbonyl stretching frequency.

Caption: Electronic effects increasing the C=O frequency in α-chloro ketones.

Comparative Analysis with Other Ketone Classes

To fully appreciate the diagnostic value of the α-chloro ketone carbonyl peak, it is essential to compare it with other common ketone structures.

  • α,β-Unsaturated & Aryl Ketones: When a carbonyl group is conjugated with a carbon-carbon double bond or an aromatic ring (e.g., acetophenone), the C=O stretching frequency is lowered to approximately 1685-1660 cm⁻¹.[5] This is due to resonance, which delocalizes the π-electrons, imparting more single-bond character to the C=O bond, thereby weakening it.[1][2] This effect is opposite to that of α-halogenation.

  • Cyclic Ketones (Ring Strain): Incorporating a carbonyl group into a small, strained ring increases the stretching frequency significantly.[2][6] For example, cyclopentanone absorbs near 1750 cm⁻¹, and cyclobutanone near 1785 cm⁻¹.[2][12] This is attributed to angle strain, which increases the s-character of the C=O sigma bond, strengthening it.[6] While this shift is in the same direction as α-halogenation, the magnitude can be different, and the absence of a C-Cl bond elsewhere in the spectrum helps in differentiation.

Ketone ClassExample CompoundTypical C=O Frequency (cm⁻¹)Primary Influencing Factor
Saturated Aliphatic Acetone, Cyclohexanone1725 - 1705Baseline (Reference)
α-Chloro Ketone Chloroacetone1760 - 1745 Inductive & Field Effects
α,β-Unsaturated Methyl Vinyl Ketone1685 - 1665Resonance (Conjugation)
Aryl Ketone Acetophenone1700 - 1680Resonance (Conjugation)
Strained Cyclic (5-ring) Cyclopentanone~1750Ring Strain (Angle Strain)
Strained Cyclic (4-ring) Cyclobutanone~1785Ring Strain (Angle Strain)

Data compiled from sources:[1][2][3][4][5][6][12][13]

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The trustworthiness of any spectral interpretation hinges on the quality of the acquired data. The following is a standardized protocol for obtaining the IR spectrum of a ketone sample using a Fourier-Transform Infrared (FTIR) spectrometer.

G cluster_prep Preparation Methods start Start sample_prep Sample Preparation start->sample_prep background Acquire Background Spectrum (Empty Sample Compartment) sample_prep->background Choose Method liquid Neat Liquid: 1-2 drops between NaCl or KBr plates sample_run Introduce Sample & Acquire Spectrum background->sample_run process Process Data (Baseline Correction, Peak Picking) sample_run->process analyze Analyze Spectrum (Identify C=O Peak) process->analyze end End analyze->end solid_kbr Solid (KBr Pellet): Grind ~1mg sample with ~100mg dry KBr, press into disk solid_mull Solid (Nujol Mull): Grind ~2-5mg sample with 1 drop Nujol oil

Caption: Standard workflow for acquiring and analyzing an FTIR spectrum.

  • Instrument Preparation: Ensure the spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be clean and dry.

  • Background Scan:

    • Causality: A background scan is crucial to measure the spectrum of the ambient environment (e.g., CO₂, water vapor) and the instrument itself. This spectrum is then subtracted from the sample spectrum to provide data for the sample alone.

    • Procedure: With the sample holder empty, close the compartment lid and initiate a background scan according to the instrument's software prompts.

  • Sample Preparation:

    • For Liquid Samples (e.g., Chloroacetone): Place one or two drops of the neat liquid onto a salt plate (NaCl or KBr). Place a second salt plate on top and gently press to create a thin film.

    • For Solid Samples (KBr Pellet Method): Weigh approximately 1 mg of the solid sample and 100 mg of dry, spectroscopic-grade KBr powder. Grind the two together thoroughly in an agate mortar and pestle until a fine, homogenous powder is formed. Transfer the powder to a pellet press and apply pressure to form a transparent or translucent disk.[10]

  • Sample Analysis:

    • Place the prepared sample (salt plates or KBr pellet in its holder) into the sample compartment.

    • Close the lid and initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Interpretation:

    • The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • Use the software tools to identify the peak maxima. Locate the most intense peak in the 1900-1600 cm⁻¹ region.[1][3]

    • Compare the wavenumber of this peak to the values in the comparative table to aid in the structural identification of the ketone.

By understanding the subtle electronic factors that govern carbonyl stretching frequencies and by following a rigorous experimental protocol, researchers can confidently leverage infrared spectroscopy to distinguish α-chloro ketones from other carbonyl-containing compounds, accelerating drug development and chemical research.

References

  • Infrared Spectrometry - MSU chemistry. (n.d.). Michigan State University. Retrieved from [Link]

  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Spectroscopy of Aldehydes and Ketones. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Factors influencing vibration frequencies. (n.d.). Retrieved from [Link]

  • Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands. (n.d.). Retrieved from [Link]

  • IR Frequency Region: Alkene and Carbonyl Stretching. (2024, December 5). JoVE. Retrieved from [Link]

  • Sample preparation and factors affect IR bands. (n.d.). Retrieved from [Link]

  • Smith, B. C. (2020, December 20). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]

  • Gable, K. (2018, September 22). The C=O Stretch. Oregon State University. Retrieved from [Link]

  • Chloroacetone. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • Study of Infrared Spectral Characteristics of Carbonyl Compounds. (2026, January 7). Oreate AI Blog. Retrieved from [Link]

  • The carbonyl stretching frequency (νC=O) of acetone is 1715 cm−1. (2026, January 13). Filo. Retrieved from [Link]

  • Explain the inductive effect on absorption frequencies. (2025, December 4). Filo. Retrieved from [Link]

  • IR Carbonyl Stretching Frequencies in Acetophenone Derivatives. (2025, December 21). Let's Talk Academy. Retrieved from [Link]

  • Solvent-Induced Carbonyl Frequency Shifts: Cyclopentanone and Cyclohexanone. (n.d.). Retrieved from [Link]

  • The carbonyl group (C=O) in cyclohexanone has... (2019, November 5). Chegg.com. Retrieved from [Link]

  • Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved from [Link]

  • Smith, B. C. (2022, August 1). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online. Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). Retrieved from [Link]

  • In the entire IR spectrum of acetone, what is a bond that will always show a peak at the highest vibrational frequency? (2023, May 21). Quora. Retrieved from [Link]

  • Infrared spectra of complex organic molecules in astronomically relevant ice mixtures - II. Acetone. (n.d.). Astronomy & Astrophysics. Retrieved from [Link]

  • The features of IR spectrum. (n.d.). Retrieved from [Link]

  • THE INFRARED CARBONYL STRETCHING BANDS OF ACETOPHENONES SUBSTITUTED IN THE METHYL GROUP. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • IR: ketones. (n.d.). University of Calgary. Retrieved from [Link]

  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. (n.d.). DAV University. Retrieved from [Link]

  • chloroacetone, 78-95-5. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Heme Carbonyls: Environmental Effects on νC–O and Fe–C/C–O Bond Length Correlations. (n.d.). Retrieved from [Link]

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A Comparative Guide to Purity Assay Methods for Prasugrel's Key Starting Materials

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of the potent antiplatelet agent Prasugrel, the purity of its key starting materials (KSMs) is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methods for the purity assessment of two critical KSMs in one of the common synthetic routes for Prasugrel: 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine .

The control of impurities at the initial stages of synthesis is a critical aspect of drug development, as their presence can lead to the formation of undesired side products, impacting the yield and purity of the final drug substance. This document will explore and compare High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as orthogonal methods for the comprehensive purity profiling of these KSMs.

The Critical Role of KSM Purity in Prasugrel Synthesis

Prasugrel's chemical structure, 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate, is assembled from several key fragments. Impurities in the KSMs, such as isomers or related substances, can be carried through the synthetic process, leading to the formation of impurities in the final API that are often difficult and costly to remove. For instance, the presence of isomeric impurities in the 2-fluorobenzyl starting material can lead to the formation of 3-fluoro and 4-fluoro isomers of Prasugrel.[1] Therefore, robust analytical methods for monitoring the purity of KSMs are essential.

Comparison of Analytical Methodologies: HPLC vs. GC

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques widely employed in pharmaceutical analysis.[2] Their applicability to a specific analyte depends on its physicochemical properties, such as volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Gas Chromatography (GC) is ideal for the analysis of volatile and thermally stable compounds.[2] Separation is achieved based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column.

For the KSMs of Prasugrel, both HPLC and GC can be valuable tools. The choice between them often depends on the specific impurity profile that needs to be monitored and the volatility of the potential impurities.

Purity Assay of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone

This key intermediate is synthesized via the condensation of 2-fluorobenzyl bromide with cyclopropyl cyanide.[3] A known challenge in this synthesis is the formation of a dimer impurity, which can significantly reduce the yield and quality of the desired product.[3]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used method for the analysis of Prasugrel and its impurities.[4][5][6] This technique is well-suited for the separation of the main component from its potential non-volatile impurities and degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Gemini C18 (250 x 4.6 mm), 5 µm particle size.[5]

  • Mobile Phase: A mixture of 0.05M Potassium dihydrogen orthophosphate buffer and acetonitrile (with 10% v/v water) in a 30:70 ratio.[5]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 220 nm.[4]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

The C18 column provides excellent hydrophobic retention for the moderately polar bromo-ketone intermediate. The chosen mobile phase offers a good balance of polarity to achieve efficient separation of the main peak from potential impurities. UV detection at 220 nm is suitable for chromophoric compounds like this intermediate.

Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile impurities.[6] It offers high separation efficiency and provides structural information for impurity identification. For 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, GC can be particularly useful for detecting volatile byproducts from the Grignard reaction used in its synthesis.[3]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: RTX-5 capillary column (or equivalent).[7]

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) mode.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane.

The non-polar RTX-5 column is suitable for the separation of a wide range of volatile and semi-volatile compounds. The temperature programming allows for the elution of compounds with different boiling points. The mass spectrometer provides definitive identification of separated components, which is crucial for impurity profiling.

Purity Assay of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine

This heterocyclic intermediate is another crucial building block in the synthesis of Prasugrel.[8] Its purity is critical as isomeric impurities like 4,5,6,7-tetrahydrothieno[2,3-c]pyridine can lead to the formation of corresponding isomeric impurities in the final Prasugrel API.[3]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

As with the other KSM, RP-HPLC is a robust method for assessing the purity of this thienopyridine derivative.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Sunfire C18, 5µm (250x4.6mm).[4]

  • Mobile Phase: A gradient of Mobile Phase A (0.1% v/v orthophosphoric acid in water) and Mobile Phase B (0.1% v/v orthophosphoric acid in acetonitrile).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 220 nm.[4]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

A gradient elution is often necessary for separating closely related heterocyclic compounds. The acidic mobile phase helps to ensure good peak shape for the basic nitrogen-containing analyte.

Method 2: Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that can be used for qualitative purity assessment and for monitoring the progress of reactions.[4]

  • Stationary Phase: TLC aluminum plates precoated with silica gel 60 F254.

  • Mobile Phase: Dichloromethane: Methanol (9.9:0.1 v/v).

  • Sample Application: Spot a dilute solution of the sample onto the TLC plate.

  • Development: Place the plate in a developing chamber containing the mobile phase.

  • Visualization: Visualize the spots under UV light at 254 nm.

TLC provides a quick visual assessment of the number of components in a sample. The chosen mobile phase offers good separation for this class of compounds on a silica gel stationary phase.

Data Summary and Comparison

Analytical Method Key Starting Material Advantages Limitations Primary Application
RP-HPLC 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanoneHigh resolution, quantitative, suitable for non-volatile impurities.[4][5]May not be suitable for highly volatile impurities.Quantitative purity determination and impurity profiling.
GC-MS 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanoneExcellent for volatile impurities, provides structural information.[2][6]Not suitable for non-volatile or thermally labile compounds.Identification and quantification of volatile impurities.
RP-HPLC 4,5,6,7-tetrahydrothieno[3,2-c]pyridineHigh resolution, quantitative, good for isomeric separation.[4]Requires careful method development for optimal separation.Quantitative purity and isomeric purity assessment.
TLC 4,5,6,7-tetrahydrothieno[3,2-c]pyridineRapid, simple, cost-effective.Primarily qualitative, lower resolution than HPLC.Rapid purity check and reaction monitoring.

Visualizing the Analytical Workflow

Analytical_Workflow cluster_KSM1 KSM 1: 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone cluster_KSM2 KSM 2: 4,5,6,7-tetrahydrothieno[3,2-c]pyridine KSM1 Sample Preparation HPLC1 RP-HPLC Analysis KSM1->HPLC1 Inject GCMS1 GC-MS Analysis KSM1->GCMS1 Inject Data1 Data Analysis & Purity Report HPLC1->Data1 GCMS1->Data1 KSM2 Sample Preparation HPLC2 RP-HPLC Analysis KSM2->HPLC2 Inject TLC2 TLC Analysis KSM2->TLC2 Spot Data2 Data Analysis & Purity Report HPLC2->Data2 TLC2->Data2

Caption: Comparative analytical workflows for Prasugrel KSMs.

Conclusion

The selection of an appropriate analytical method for the purity assay of Prasugrel's key starting materials is crucial for ensuring the quality of the final drug product. A combination of orthogonal techniques such as HPLC and GC provides a comprehensive understanding of the impurity profile. While HPLC is a versatile and powerful tool for quantitative analysis of a broad range of impurities, GC-MS is invaluable for the identification of volatile and unknown impurities. For rapid qualitative checks, TLC remains a practical and efficient option. By implementing these robust analytical strategies, pharmaceutical manufacturers can effectively control the quality of their KSMs and, consequently, the final Prasugrel API.

References

  • Analysis of prasugrel by chromatography - Review. (2016). ResearchGate. [Link]

  • Development And Validation Of Reverse Phase HPLC Method For The Determination Of Impurities In Prasugrel Hydrochloride. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Development and Validation of RP-HPLC Method for Prasugrel. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Analytical method development and validation of prasugrel in bulk and its pharmaceutical formulation using the RP-HPLC method. (2012). PMC. [Link]

  • "Synthesis Of Prasugrel". (n.d.). QuickCompany.
  • WO2009066326A2 - Improved process for the preparation of prasugrel and its pharmaceutically acceptable salts. (n.d.).
  • introduction - Asian Journal of Research in Chemistry. (2024). Asian Journal of Research in Chemistry. [Link]

  • WO2011029456A1 - A process for making prasugrel and its intermediates. (n.d.).
  • (PDF) An Improvement to the Preparation of Prasugrel Hydrochloride (I). (2013). ResearchGate. [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.).
  • Development and validation of stability indicating HPTLC method for determination of Prasugrel. (2010). Journal of Chemical and Pharmaceutical Research.
  • A GC–ECD Method for Analysis of Prasugrel in Bulk and Pharmaceutical Dosage Forms. (2013). ResearchGate. [Link]

  • WO2012018791A2 - Preparation of prasugrel hydrochloride. (n.d.).
  • Prasugrel charactherization: Reference substance and pharmaceutical. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • (PDF) Analysis of prasugrel by chromatography - Review. (2014). ResearchGate. [Link]

  • Specificity and purity plots of Prasugrel and it's related impurities. (n.d.). ResearchGate. [Link]

  • Stability-Indicating LC Method for the Determination of Prasugrel Hydrochloride in Pharmaceutical Dosage Form. (2011). PMC. [Link]

  • Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester. (n.d.). NIST WebBook. [Link]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. (2024). OMICS International. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Chloro-1-cyclopropyl-2-phenylethan-1-one

[1][2]

Executive Safety Summary

2-Chloro-1-cyclopropyl-2-phenylethan-1-one (CAS: 1535994-87-6) is a structural analog of Phenacyl Chloride (CN gas).[1][2] It possesses the highly reactive


-chloro ketonelachrymatoralkylating agent12

Improper disposal poses two critical risks:

  • Inhalation Hazard: Volatilization from open waste containers can evacuate a laboratory.[1]

  • Chemical Burns: Direct contact causes severe skin and eye irritation due to alkylation of biological tissue.

Core Directive: Never dispose of this compound directly into general organic waste streams without prior chemical deactivation .[1] The high reactivity of the C-Cl bond allows for safe chemical neutralization at the bench before final disposal.[1]

Immediate Safety & PPE Requirements

Before handling any waste containing this compound, establish the following defensive posture.

ParameterSpecificationRationale
Respiratory Fume Hood (Mandatory) Volatile lachrymatory vapors must be contained.[3][4]
Hand Protection Double Nitrile (0.11 mm min)

-Halo ketones penetrate standard latex rapidly.[2]
Eye Protection Chemical Goggles Safety glasses are insufficient against lachrymatory vapors.
Skin Protection Lab Coat + Apron Prevent absorption through clothing in case of splashes.
Spill Agent Sodium Thiosulfate Immediate neutralizer for spills (see Section 4).[1][2]
Chemical Deactivation Protocol (Bench-Level)

Objective: Convert the volatile, electrophilic


Mechanism:

12
Step-by-Step Procedure
  • Preparation:

    • Dissolve the waste material (2-Chloro-1-cyclopropyl-2-phenylethan-1-one) in a minimal amount of acetone or ethanol.[1][2]

    • Prepare a 10% w/v aqueous solution of Sodium Thiosulfate (

      
      ).
      
  • Reaction:

    • Add the thiosulfate solution to the organic waste solution in a 3:1 molar excess (excess thiosulfate is required to drive the reaction to completion).[1][2]

    • Stir the mixture gently at room temperature for 24 hours .

    • Observation: The mixture may become biphasic.[1] Vigorous stirring is essential to ensure phase transfer.[1]

  • Validation:

    • Take a small aliquot (10

      
      L) and dilute into water.[1][2]
      
    • Self-Validating Check: The characteristic acrid, pungent odor should be absent.[5] If the odor persists, add more thiosulfate and stir for an additional 12 hours.[5]

  • Final Waste Stream:

    • The resulting mixture contains the non-volatile Bunte salt.[1]

    • Adjust pH to neutral (pH 6-8) if necessary.[2]

    • Dispose of the entire mixture into the Halogenated Organic Waste container.[1]

Disposal Decision Logic

The following workflow dictates the operational path for disposal based on the state of the material.

DisposalWorkflowStartWaste Material Identified:2-Chloro-1-cyclopropyl-2-phenylethan-1-oneStateCheckIs the material pure/bulkor a dilute reaction mixture?Start->StateCheckPurePure / Bulk SolidStateCheck->Pure > 1 gram DiluteDilute / Reaction WasteStateCheck->Dilute < 1 gram SegregateSegregate into'High Hazard' PailsPure->SegregateDeactivatePerform Thiosulfate Deactivation(See Section 3)Dilute->DeactivateTestValidation Check:Is Acrid Odor Gone?Deactivate->TestFinalDispCombine withHalogenated SolventsSegregate->FinalDisp Direct Pickup FailNo: Repeat TreatmentTest->Fail Odor Persists PassYes: Safe for DisposalTest->Pass Odor Absent Fail->DeactivatePass->FinalDispLabelLabel: 'Contains DeactivatedAlpha-Chloro Ketones'FinalDisp->Label

Figure 1: Operational decision tree for segregating bulk material vs. treating bench-scale waste.

Waste Characterization & Labeling

Regulatory compliance requires accurate characterization. Use the following data for your hazardous waste tag.

FieldEntryNotes
Chemical Name 2-Chloro-1-cyclopropyl-2-phenylethan-1-oneDo not use abbreviations.
Hazard Class Toxic, Corrosive Based on

-halo ketone functionality.[5][6]
Constituents 90% Solvent (e.g., Acetone), 10% WasteEstimate percentages accurately.[5][1][2]
EPA Waste Code D001 (Ignitable), F002 (Halogenated)Codes depend on the solvent used.[5][1][2]
Special Note "Lachrymator - Open in Hood Only"Critical warning for waste handlers.

Storage Requirement: Store the waste container in a flammable safety cabinet or a ventilated waste cupboard . Do not store on open bench shelves. Ensure the cap is tightly sealed to prevent the "creeping" of lachrymatory vapors.[1]

Scientific Rationale & Mechanism

Understanding the reactivity of this molecule is key to safety.[1] The


51
  • Biological Hazard: The electrophilic carbon attacks nucleophilic residues (sulfhydryl groups) in proteins, specifically TRPA1 ion channels in sensory nerves, causing the sensation of burning (lachrymatory effect).[5][1][2]

  • Deactivation Logic: By reacting the waste with a "soft" nucleophile like thiosulfate (

    
    ), we preemptively satisfy this electrophilicity.[5][1][2] The resulting Bunte salt is chemically stable and biologically inert regarding alkylation capability.[1]
    

ReactionMechanismSubstrate2-Chloro-1-cyclopropyl-2-phenylethan-1-one(Electrophile)TSTransition State(S_N2 Attack)Substrate->TSReagentSodium Thiosulfate(Nucleophile)Reagent->TSProductBunte Salt(Water Soluble / Inert)TS->Product Cl- Leaving Group

Figure 2: Nucleophilic substitution pathway for chemical deactivation.[1][2]

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12466591, 2-Chloro-1-cyclopropylethan-1-one. (Structural analog data used for hazard extrapolation).[1][2] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Chapter 7: Disposal of Waste." National Academies Press.[1][7] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA).

    
    -Chloroacetophenone. Retrieved from [Link]
    

Navigating the Synthesis Landscape: A Guide to the Safe Handling of 2-Chloro-1-cyclopropyl-2-phenylethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the synthesis of novel molecules is a daily pursuit. Among the vast array of chemical intermediates, α-chloro ketones such as 2-Chloro-1-cyclopropyl-2-phenylethan-1-one represent a class of compounds that, while synthetically valuable, demand a heightened level of awareness and stringent safety protocols. This guide, moving beyond a simple checklist, aims to provide a deep, scientifically-grounded understanding of the essential safety and handling procedures for this compound. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.

Understanding the Inherent Risks: A Chemist's Perspective

Based on aggregated data from suppliers and chemical databases, compounds in this family are often classified as causing severe skin burns and eye damage[1]. Inhalation can lead to irritation of the nose, throat, and lungs, with the potential for more severe complications like pulmonary edema with higher exposures[2]. Therefore, a proactive and conservative approach to safety is paramount.

Personal Protective Equipment (PPE): Your First and Last Line of Defense

The selection of appropriate Personal Protective Equipment is not merely a regulatory formality; it is a critical component of a robust safety culture. The following table summarizes the recommended PPE for handling 2-Chloro-1-cyclopropyl-2-phenylethan-1-one, with explanations rooted in the principles of chemical resistance and exposure prevention.

PPE ComponentSpecificationRationale
Hand Protection Butyl Rubber or Viton® Gloves α-chloro ketones are halogenated organic compounds. Standard nitrile or latex gloves offer insufficient protection against many chlorinated solvents and reagents. Butyl rubber and Viton® are recommended for their high resistance to permeation by halogenated hydrocarbons. Always double-glove for added protection during handling of significant quantities.
Eye Protection Chemical Splash Goggles and Face Shield The risk of severe eye damage necessitates the use of chemical splash goggles that form a seal around the eyes. A face shield should be worn in conjunction with goggles, especially when handling larger volumes or during procedures with a higher risk of splashing.
Body Protection Flame-Resistant Laboratory Coat and Chemical-Resistant Apron A flame-resistant lab coat is a standard requirement in any chemical laboratory. When handling 2-Chloro-1-cyclopropyl-2-phenylethan-1-one, a chemical-resistant apron made of a material like neoprene or butyl rubber should be worn over the lab coat to provide an additional barrier against spills and splashes.
Respiratory Protection Use in a Certified Chemical Fume Hood All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood to prevent inhalation of any vapors or aerosols.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic and well-rehearsed operational plan is essential to minimize the risk of exposure and accidents. The following workflow provides a procedural guide for the safe handling of 2-Chloro-1-cyclopropyl-2-phenylethan-1-one.

prep Preparation & Pre-Handling handling Handling & Transfer prep->handling Proceed with caution reaction Reaction & Monitoring handling->reaction Controlled addition cleanup Post-Reaction & Cleanup reaction->cleanup Upon completion disposal Waste Disposal cleanup->disposal Segregate waste

Figure 1: Workflow for Safe Handling of 2-Chloro-1-cyclopropyl-2-phenylethan-1-one

1. Preparation & Pre-Handling:

  • Designate a Workspace: All work with 2-Chloro-1-cyclopropyl-2-phenylethan-1-one must be performed in a designated area within a certified chemical fume hood.

  • Assemble all Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the fume hood to minimize the need to move in and out of the containment area.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.

2. Handling & Transfer:

  • Don Appropriate PPE: Before opening the container, put on all required PPE as outlined in the table above.

  • Controlled Dispensing: When weighing the solid or transferring solutions, use a spatula or pipette with care to avoid generating dust or splashes.

  • Immediate Sealing: Tightly seal the container immediately after dispensing to prevent the release of vapors.

3. Reaction & Monitoring:

  • Inert Atmosphere: For many reactions involving α-chloro ketones, an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent side reactions with atmospheric moisture.

  • Temperature Control: Be mindful of the reaction temperature. Exothermic reactions should be carefully controlled with appropriate cooling baths.

  • Constant Vigilance: Never leave a reaction unattended. Monitor for any unexpected changes in color, temperature, or pressure.

4. Post-Reaction & Cleanup:

  • Quenching: If necessary, quench the reaction carefully according to your established protocol, being mindful of any potential for gas evolution or exotherms.

  • Decontamination of Glassware: Thoroughly decontaminate all glassware that has come into contact with the compound using a suitable solvent (e.g., acetone), followed by a standard washing procedure. The initial solvent rinse should be treated as hazardous waste.

Disposal Plan: Ensuring a Safe End-of-Life for Hazardous Materials

Proper waste management is a critical and non-negotiable aspect of laboratory safety. The following guidelines are essential for the responsible disposal of 2-Chloro-1-cyclopropyl-2-phenylethan-1-one and associated materials.

Waste Segregation is Key:

Halogenated organic waste must be collected separately from non-halogenated waste[3][4][5][6]. Mixing these waste streams can create hazardous reactions and significantly increases the cost and complexity of disposal.

cluster_0 Waste Generation cluster_1 Waste Collection solid_waste Solid Waste (Contaminated PPE, weigh boats) solid_container Labeled Solid Waste Container 'Halogenated Organic Waste' solid_waste->solid_container liquid_waste Liquid Waste (Unused reagent, reaction mixtures, solvent rinses) liquid_container Labeled Liquid Waste Container 'Halogenated Organic Waste' liquid_waste->liquid_container disposal_pickup Hazardous Waste Pickup (EH&S) solid_container->disposal_pickup liquid_container->disposal_pickup

Figure 2: Waste Disposal Workflow

Disposal Procedures:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-Chloro-1-cyclopropyl-2-phenylethan-1-one"[4].

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including reaction residues and solvent rinses, in a designated, properly labeled, and sealed container for halogenated organic waste.

    • Do not overfill waste containers; leave adequate headspace for expansion.

  • Solid Waste:

    • Place all contaminated solid waste, such as gloves, weighing paper, and disposable pipettes, in a designated and clearly labeled container for solid halogenated organic waste.

  • Empty Containers:

    • An empty container that held 2-Chloro-1-cyclopropyl-2-phenylethan-1-one must be triple-rinsed with a suitable solvent[5]. The rinsate must be collected and disposed of as hazardous liquid waste[5]. After triple-rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but be sure to deface the original label[5].

  • Spill Management:

    • In the event of a small spill within the fume hood, use a chemical spill kit with an absorbent material appropriate for organic compounds.

    • Do not use combustible materials like paper towels for large spills.

    • Collect the absorbed material into a sealed container and label it as hazardous waste.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • For large spills or spills outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department immediately.

Emergency Procedures: Immediate and Effective Response

In the unfortunate event of an exposure, a rapid and correct response is crucial.

Skin Contact:

  • Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing[7].

  • Seek immediate medical attention.

Eye Contact:

  • Immediately flush the eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open[8].

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

Inhalation:

  • Move the affected person to fresh air at once[7].

  • If breathing is difficult, administer oxygen if you are trained to do so.

  • If breathing has stopped, begin artificial respiration[7].

  • Seek immediate medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • If the person is conscious and alert, rinse their mouth with water.

  • Seek immediate medical attention.

By integrating these principles of chemical understanding, meticulous planning, and emergency preparedness into your daily laboratory practices, you can confidently and safely work with 2-Chloro-1-cyclopropyl-2-phenylethan-1-one and other challenging chemical intermediates. This commitment to safety not only protects you and your colleagues but also upholds the integrity and success of your scientific endeavors.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: alpha-Chloroacetophenone.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards.
  • TCI Chemicals. (2025, May 22). Safety Data Sheet: Cyclopropyl 2-Fluorobenzyl Ketone.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Chloroacetone.
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